A 839977
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-N-[(2-pyridin-2-yloxyphenyl)methyl]tetrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c20-14-7-5-8-15(18(14)21)27-19(24-25-26-27)23-12-13-6-1-2-9-16(13)28-17-10-3-4-11-22-17/h1-11H,12H2,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNBKZQJFRFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN=NN2C3=C(C(=CC=C3)Cl)Cl)OC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of A-839977: A Potent and Selective P2X7 Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant target in drug discovery due to its integral role in inflammatory and neuropathic pain pathways. Its activation on immune cells, such as macrophages and microglia, triggers a cascade of downstream signaling events, culminating in the release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). The pursuit of selective antagonists for this receptor has led to the discovery of A-839977, a potent and structurally novel compound that has demonstrated significant efficacy in preclinical models of chronic pain. This technical guide provides an in-depth overview of the discovery and characterization of A-839977, including its pharmacological properties, key experimental protocols for its evaluation, and the underlying signaling pathways it modulates.
Core Concepts: P2X7 Receptor Signaling
Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This depolarization and rise in intracellular calcium act as a crucial second messenger, initiating multiple downstream signaling cascades. One of the most well-characterized pathways involves the activation of the NLRP3 inflammasome, a multi-protein complex that facilitates the cleavage of pro-caspase-1 to its active form. Activated caspase-1 then cleaves pro-IL-1β into its mature, secretable form. The release of IL-1β is a central event in the inflammatory response and is heavily implicated in the pathogenesis of chronic pain. A-839977 exerts its therapeutic effects by blocking the initial activation of the P2X7 receptor, thereby inhibiting this entire downstream cascade.
Quantitative Data Presentation
A-839977 has been characterized across multiple species and in various functional assays. The following tables summarize the key quantitative data for A-839977 and provide a comparison with other known P2X7 receptor antagonists.
Table 1: In Vitro Potency of A-839977
| Assay | Species | Cell Line | IC₅₀ (nM) | Reference |
| BzATP-evoked Ca²⁺ Influx | Human | 1321N1 | 20 | [1][2][3][4] |
| BzATP-evoked Ca²⁺ Influx | Rat | 1321N1 | 42 | [1] |
| BzATP-evoked Ca²⁺ Influx | Mouse | 1321N1 | 150 | |
| BzATP-stimulated YO-PRO Uptake | Human | THP-1 | 7 | |
| BzATP-stimulated IL-1β Release | Human | THP-1 | 37 |
Table 2: In Vivo Efficacy of A-839977
| Animal Model | Species | Endpoint | ED₅₀ (μmol/kg, i.p.) | Reference |
| CFA-induced Thermal Hyperalgesia | Rat | Reversal of hyperalgesia | 100 | |
| CFA-induced Thermal Hyperalgesia | Mouse (Wild-Type) | Reversal of hyperalgesia | 40 | |
| CFA-induced Thermal Hyperalgesia | Mouse (IL-1αβ Knockout) | Reversal of hyperalgesia | Inactive |
Table 3: Comparative In Vitro Potency of P2X7 Antagonists (BzATP-evoked Ca²⁺ Influx)
| Antagonist | Human P2X7 (IC₅₀, nM) | Rat P2X7 (IC₅₀, nM) | Mouse P2X7 (IC₅₀, nM) | Reference |
| A-839977 | 20 | 42 | 150 | |
| A-740003 | ~18 | ~40 | ~140 | |
| AZ11645373 | 5-20 | >10,000 | Not reported | |
| A-438079 | ~10 | ~30 | ~100 |
Experimental Protocols
The discovery and characterization of A-839977 relied on a series of robust in vitro and in vivo assays. The following sections provide detailed methodologies for the key experiments cited.
BzATP-Evoked Intracellular Calcium Influx Assay
This assay is fundamental for determining the potency of P2X7 receptor antagonists by measuring their ability to inhibit agonist-induced increases in intracellular calcium.
-
Principle: P2X7 receptor activation leads to a rapid influx of extracellular Ca²⁺. This change in intracellular Ca²⁺ concentration is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The antagonist's potency is quantified by its ability to reduce the fluorescence signal induced by a P2X7 agonist, typically BzATP.
-
Materials:
-
HEK293 or 1321N1 cells stably expressing the human, rat, or mouse P2X7 receptor.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well plates.
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Fluo-4 AM.
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Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer).
-
BzATP stock solution.
-
A-839977 and other test compounds.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Cell Plating: Seed the P2X7-expressing cells into 96-well plates and culture until they reach near-confluency.
-
Dye Loading:
-
Prepare a dye loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer.
-
Remove the culture medium and wash the cells once with Assay Buffer.
-
Add 100 µL of the dye loading solution to each well and incubate for 60 minutes at 37°C in the dark.
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-
Washing: Remove the dye loading solution and wash the cells twice with Assay Buffer, leaving 100 µL of buffer in each well after the final wash.
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Compound Incubation: Add various concentrations of A-839977 or other antagonists to the wells and incubate for 15-30 minutes at room temperature.
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Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 30-60 seconds.
-
Inject a pre-determined concentration of BzATP (typically the EC₈₀) and continue recording the fluorescence signal for several minutes to capture the peak calcium response.
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-
Data Analysis: Calculate the percentage inhibition of the BzATP-induced calcium influx at each antagonist concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
YO-PRO-1 Uptake Assay for Pore Formation
Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective membrane pore. This assay quantifies this phenomenon by measuring the uptake of the fluorescent dye YO-PRO-1, which is normally impermeant to the cell membrane.
-
Principle: Upon P2X7-mediated pore formation, YO-PRO-1 enters the cell and its fluorescence increases dramatically upon binding to nucleic acids. Antagonists are evaluated for their ability to prevent this dye uptake.
-
Materials:
-
THP-1 cells or other P2X7-expressing cells.
-
Culture medium (e.g., RPMI-1640).
-
96-well plates.
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YO-PRO-1 iodide.
-
BzATP or ATP.
-
A-839977 and other test compounds.
-
Fluorescence plate reader.
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate. For THP-1 cells, differentiation into a macrophage-like state using PMA may be required.
-
Compound Incubation: Pre-incubate the cells with various concentrations of A-839977 for a specified time (e.g., 30 minutes).
-
Agonist and Dye Addition: Add a solution containing both the P2X7 agonist (e.g., BzATP or ATP) and YO-PRO-1 (typically 1-5 µM) to the wells.
-
Incubation: Incubate the plate for 15-60 minutes at 37°C.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for YO-PRO-1.
-
Data Analysis: Determine the IC₅₀ of the antagonist by plotting the percentage inhibition of dye uptake against the antagonist concentration.
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IL-1β Release Assay
This assay measures the functional downstream consequence of P2X7 receptor activation in immune cells, providing a physiologically relevant readout of antagonist activity.
-
Principle: P2X7 activation in LPS-primed monocytes or macrophages leads to the release of mature IL-1β. The amount of IL-1β released into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
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Human THP-1 monocytes.
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RPMI-1640 medium with 10% FBS.
-
Lipopolysaccharide (LPS).
-
ATP or BzATP.
-
A-839977 and other test compounds.
-
Human IL-1β ELISA kit.
-
-
Procedure:
-
Cell Priming:
-
Plate THP-1 cells and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Prime the cells with LPS (e.g., 1 µg/mL) for several hours (typically 2-4 hours) to induce the expression of pro-IL-1β.
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Compound Incubation: Replace the medium with fresh serum-free medium containing various concentrations of A-839977 and incubate for 30 minutes.
-
Agonist Stimulation: Add a P2X7 agonist (e.g., ATP or BzATP) to the wells and incubate for 1-2 hours.
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Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
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ELISA: Quantify the concentration of IL-1β in the supernatant according to the manufacturer's protocol for the human IL-1β ELISA kit.
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Data Analysis: Calculate the percentage inhibition of IL-1β release for each antagonist concentration and determine the IC₅₀ value.
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In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia
This is a widely used animal model of inflammatory pain to assess the in vivo efficacy of analgesic compounds.
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Principle: Intraplantar injection of CFA in rodents induces a localized and sustained inflammatory response, leading to thermal hyperalgesia (an increased sensitivity to a noxious heat stimulus). The efficacy of an antagonist is determined by its ability to reverse this hyperalgesia.
-
Materials:
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Male Sprague-Dawley rats or C57BL/6 mice.
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Complete Freund's Adjuvant (CFA).
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Plantar test apparatus (e.g., Hargreaves' test).
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A-839977 formulated for intraperitoneal (i.p.) injection.
-
-
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for each animal.
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CFA Induction: Inject a small volume (e.g., 100 µL for rats, 20 µL for mice) of CFA into the plantar surface of one hind paw.
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Hyperalgesia Development: Allow several hours to days for the inflammatory response and thermal hyperalgesia to fully develop. Re-measure paw withdrawal latencies to confirm hyperalgesia (a significant decrease in latency in the CFA-injected paw).
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Drug Administration: Administer A-839977 or vehicle via i.p. injection at various doses.
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Post-Dosing Measurement: Measure paw withdrawal latencies at multiple time points after drug administration (e.g., 30, 60, 120 minutes) to determine the time course and peak effect of the compound.
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Data Analysis: Calculate the percentage reversal of hyperalgesia for each dose and time point. Determine the ED₅₀ value, which is the dose required to produce a 50% reversal of the established hyperalgesia.
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Experimental Workflow
The discovery of a P2X7 receptor antagonist like A-839977 typically follows a structured workflow from initial screening to in vivo validation.
Conclusion
A-839977 stands as a testament to the successful application of a rational drug discovery approach targeting the P2X7 receptor. Its high potency and demonstrated in vivo efficacy in models of inflammatory pain underscore the therapeutic potential of P2X7 antagonism. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the evaluation of novel P2X7 antagonists and furthering our understanding of the role of this important receptor in health and disease. The continued exploration of compounds like A-839977 holds significant promise for the development of new treatments for chronic pain and other inflammatory conditions.
References
- 1. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 美国GlpBio - A 839977 | P2X7 antagonist,potent and selective | Cas# 870061-27-1 [glpbio.cn]
- 4. apexbt.com [apexbt.com]
A-839977: A Potent and Selective P2X7 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
A-839977 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP).[1][2][3][4][5] The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is a key player in inflammatory and neuropathic pain pathways. Its activation triggers a cascade of downstream signaling events, including calcium influx, potassium efflux, and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). A-839977 has demonstrated efficacy in preclinical models of inflammatory pain, making it a valuable tool for studying the role of the P2X7 receptor in various physiological and pathological processes. This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of A-839977, along with detailed experimental protocols for its use in research settings.
Chemical Structure and Physicochemical Properties
A-839977 is a synthetic organic compound with the IUPAC name 1-(2,3-Dichlorophenyl)-N-[[2-(2-pyridinyloxy)phenyl]methyl]-1H-tetrazol-5-amine. Its chemical structure and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 1-(2,3-Dichlorophenyl)-N-[[2-(2-pyridinyloxy)phenyl]methyl]-1H-tetrazol-5-amine |
| SMILES | Clc1cccc(c1Cl)n1nnnc1NCc1ccccc1Oc1ccccn1 |
| CAS Number | 870061-27-1 |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄Cl₂N₆O | |
| Molecular Weight | 413.26 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| pKa | Data not available in searched literature. | |
| LogP | Data not available in searched literature. |
Pharmacological Properties
A-839977 is a highly potent and selective antagonist of the P2X7 receptor, with activity observed across different species. Its primary mechanism of action is the blockade of the P2X7 ion channel, thereby inhibiting ATP-mediated downstream signaling.
Table 3: In Vitro Potency of A-839977
| Species | Assay | Agonist | IC₅₀ (nM) | Source |
| Human | Calcium Influx | BzATP | 20 | |
| Rat | Calcium Influx | BzATP | 42 | |
| Mouse | Calcium Influx | BzATP | 150 |
BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a potent, synthetic agonist of the P2X7 receptor.
Table 4: In Vivo Efficacy of A-839977 in a Model of Inflammatory Pain
| Species | Model | Effect | Effective Dose (ED₅₀) | Administration | Source |
| Rat | CFA-induced thermal hyperalgesia | Reduction of hyperalgesia | 100 µmol/kg | Intraperitoneal (i.p.) | |
| Mouse | CFA-induced thermal hyperalgesia | Reduction of hyperalgesia | 40 µmol/kg | Intraperitoneal (i.p.) |
CFA (Complete Freund's Adjuvant) is used to induce a localized inflammatory response.
Mechanism of Action and Signaling Pathway
The P2X7 receptor is an ATP-gated non-selective cation channel. In response to high concentrations of extracellular ATP, the channel opens, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux triggers a cascade of intracellular events, including the activation of the NLRP3 inflammasome, leading to the processing and release of the pro-inflammatory cytokine IL-1β. A-839977 acts as an allosteric antagonist, binding to a site on the receptor distinct from the ATP binding site to prevent channel opening and subsequent downstream signaling.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments involving A-839977.
In Vitro Calcium Influx Assay
This protocol describes the measurement of A-839977's inhibitory effect on BzATP-induced calcium influx in a human astrocytoma cell line (1321N1) stably expressing the human P2X7 receptor.
Materials:
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1321N1 cells stably expressing human P2X7 receptor
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96-well black, clear-bottom microplates
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
A-839977
-
BzATP
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed 1321N1-hP2X7 cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 1 hour at 37°C.
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition:
-
Prepare serial dilutions of A-839977 in HBSS.
-
Add the desired concentrations of A-839977 or vehicle (DMSO) to the wells.
-
-
Incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Agonist Addition:
-
Prepare a stock solution of BzATP in HBSS.
-
Use an automated liquid handler to add BzATP to all wells simultaneously to a final concentration that elicits a submaximal response (e.g., EC₈₀, typically in the low micromolar range).
-
-
Fluorescence Measurement: Immediately begin measuring fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 525 nm) every 1-2 seconds for at least 3 minutes.
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-agonist control (0% activity).
-
Plot the normalized response against the concentration of A-839977 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vitro IL-1β Release Assay
This protocol details the measurement of A-839977's ability to inhibit BzATP-stimulated IL-1β release from differentiated human THP-1 monocytic cells.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
A-839977
-
BzATP
-
Human IL-1β ELISA kit
Procedure:
-
Cell Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate the cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
-
Priming:
-
Replace the PMA-containing medium with fresh medium and prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
-
Compound Treatment:
-
Wash the cells to remove LPS.
-
Add fresh medium containing various concentrations of A-839977 or vehicle and incubate for 1 hour.
-
-
P2X7 Stimulation:
-
Add BzATP to a final concentration known to induce robust IL-1β release (e.g., 250 µM).
-
Incubate for 1-2 hours.
-
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the IL-1β concentrations to the vehicle control.
-
Plot the normalized IL-1β release against the concentration of A-839977 and determine the IC₅₀ value.
-
In Vivo CFA-Induced Thermal Hyperalgesia Model in Rats
This protocol describes the evaluation of A-839977's antihyperalgesic effects in a rat model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
A-839977
-
Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)
-
Plantar test apparatus
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus.
-
Induction of Inflammation:
-
Lightly restrain the rats and inject 100 µL of CFA into the plantar surface of one hind paw.
-
-
Drug Administration:
-
24 hours after CFA injection, administer A-839977 or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 30, 100, 300 µmol/kg).
-
-
Behavioral Testing:
-
Measure the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
The investigator should be blinded to the treatment groups.
-
-
Data Analysis:
-
Calculate the percent reversal of thermal hyperalgesia for each animal at each time point.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to determine the significance of the drug's effect.
-
Calculate the ED₅₀ value from the dose-response data.
-
Conclusion
A-839977 is a well-characterized, potent, and selective P2X7 receptor antagonist that serves as an invaluable research tool for investigating the role of this receptor in health and disease. Its demonstrated efficacy in preclinical models of inflammatory pain highlights its potential as a lead compound for the development of novel therapeutics. The detailed protocols provided in this guide should enable researchers to effectively utilize A-839977 in their studies of P2X7 receptor pharmacology and its implications in various pathological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. apexbt.com [apexbt.com]
- 5. A 839977 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
Uprosertib: A Comprehensive Technical Guide for Researchers
For research use only. Not for use in diagnostic procedures.
Abstract
Uprosertib (GSK2141795) is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor that has been a subject of extensive research in oncology.[1] This document provides a detailed technical overview of Uprosertib, including its chemical properties, mechanism of action, and methodologies for its use in preclinical research. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and cancer biology.
Chemical Properties and Identification
Uprosertib is a small molecule inhibitor targeting the serine/threonine protein kinase Akt.[2] Its chemical and physical properties are summarized below.
| Identifier | Value |
| IUPAC Name | N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)furan-2-carboxamide[2] |
| Synonyms | GSK2141795, GSK795[2][3] |
| CAS Number | 1047634-65-0 |
| Molecular Formula | C18H16Cl2F2N4O2 |
| Molecular Weight | 429.25 g/mol |
Mechanism of Action
Uprosertib exerts its anti-neoplastic effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various human cancers. This pathway is crucial for regulating cell proliferation, growth, survival, and metabolism.
Uprosertib competitively binds to the ATP-binding pocket of all three Akt isoforms (Akt1, Akt2, and Akt3), preventing their phosphorylation and subsequent activation. By inhibiting Akt, Uprosertib effectively blocks the downstream signaling cascade, leading to anti-cancer effects such as cell cycle arrest and apoptosis.
Signaling Pathway Diagram
References
An In-depth Technical Guide to P2X7 Receptor Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2X7 receptor (P2X7R) is a unique, trimeric, ATP-gated non-selective cation channel, a member of the purinergic P2X receptor family.[1][2] Unlike other P2X receptors, P2X7R is activated by high concentrations of extracellular ATP (eATP), typically in the millimolar range, which are often associated with cellular stress, injury, and inflammatory conditions.[3][4] This characteristic positions P2X7R as a crucial sensor for cellular danger signals.[5] Its activation initiates a cascade of downstream signaling events that play pivotal roles in a multitude of physiological and pathological processes, including inflammation, immune response, neurodegeneration, and cancer. This technical guide provides a comprehensive overview of the core P2X7R signaling pathways, presents quantitative data for key activation parameters, details essential experimental protocols, and offers visual representations of the signaling cascades.
Core P2X7 Receptor Signaling
Activation of the P2X7R is a multifaceted process that can be broadly categorized into two main functional states: a small cation-selective channel and a large, non-selective pore. The specific downstream signaling pathways initiated depend on the duration and concentration of ATP exposure, as well as the cellular context.
Channel Gating and Ion Flux
Brief stimulation with high concentrations of eATP (in the millimolar range) or the potent synthetic agonist BzATP (in the micromolar range) triggers the rapid opening of the P2X7R channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, and the efflux of K⁺. The resulting increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) is a critical early event that acts as a second messenger, initiating a variety of downstream signaling cascades.
Macropore Formation
Prolonged or repeated stimulation of the P2X7R leads to the formation of a large, non-selective membrane pore. This macropore allows the passage of molecules up to 900 Da in size, including fluorescent dyes like YO-PRO-1 and ethidium bromide. The formation of this pore is a hallmark of P2X7R activation and is associated with more profound cellular consequences, including the activation of the NLRP3 inflammasome and eventual cell death.
Downstream Signaling Pathways
The initial ion flux and subsequent macropore formation trigger a complex network of intracellular signaling pathways. These pathways ultimately dictate the cellular response to P2X7R activation, which can range from inflammation and proliferation to apoptosis and necrosis.
NLRP3 Inflammasome Activation
One of the most well-characterized downstream effects of P2X7R activation is the assembly and activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system. The K⁺ efflux resulting from P2X7R channel opening is a critical trigger for the assembly of the NLRP3 inflammasome, which consists of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.
P2X7R-Mediated NLRP3 Inflammasome Activation
Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways
P2X7R activation also leads to the phosphorylation and activation of several kinases, including members of the Mitogen-Activated Protein Kinase (MAPK) family (p38 MAPK, ERK1/2) and the PI3K/Akt pathway. These pathways are crucial regulators of cell proliferation, survival, and migration. For instance, in some cancer cells, P2X7R-mediated activation of PI3K/Akt and ERK1/2 has been shown to promote tumor growth and metastasis.
P2X7R-Mediated Kinase Activation
Apoptosis and Necrosis
Prolonged activation of P2X7R can lead to programmed cell death through both apoptotic and necrotic pathways. The sustained increase in intracellular Ca²⁺ can trigger the activation of caspases, such as caspase-3 and caspase-8, leading to apoptosis. Additionally, the formation of the macropore and the subsequent disruption of cellular homeostasis can result in necrotic cell death. The specific cell death pathway engaged is dependent on the cell type and the intensity of the P2X7R stimulation.
Quantitative Data
The following tables summarize key quantitative parameters related to P2X7R activation and function.
Table 1: Agonist Potency (EC50 Values)
| Agonist | Species | Assay Type | EC50 (µM) |
| BzATP | Human | Calcium Influx | 7 |
| BzATP | Human | YO-PRO-1 Uptake | ~10-30 |
| BzATP | Rat | Calcium Influx | 3.6 |
| BzATP | Rat | Electrophysiology | 3.6 ± 0.2 |
| BzATP | Mouse | Calcium Influx | 285 |
| BzATP | Mouse | Electrophysiology | 285 ± 16 |
| ATP | Human | Calcium Influx | ~100-1000 |
| ATP | Rat | Electrophysiology | 123 ± 4 |
Data compiled from multiple sources.
Table 2: P2X7R-Mediated Cytokine Release
| Cell Type | Stimulus | Cytokine | Fold Increase (vs. control) |
| Mouse BMDMs | LPS + ATP | IL-1β | >100 |
| Mouse BMDMs | LPS + ATP | TNF-α | ~10 |
| Human Microglia | LPS + BzATP | TNF-α | Significant increase |
| Human Microglia | LPS + BzATP | IL-1β | Significant increase |
| Human Microglia | LPS + BzATP | IL-6 | Significant increase |
Data are indicative and can vary based on experimental conditions.
Table 3: P2X7R-Mediated Effects on Cell Viability
| Cell Line | Treatment | Effect on Viability |
| C6 Glioma | 100 µM BzATP | Increased |
| HEK293-hP2X7R | ATP | Decreased |
| Microglia-like cells | ATP/BzATP | Decreased |
The effect of P2X7R activation on cell viability is highly context-dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study P2X7R signaling.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity of the P2X7R.
-
Cell Preparation: Culture cells expressing P2X7 receptors on glass coverslips suitable for microscopy.
-
Solutions:
-
Extracellular Solution (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl₂, 1 MgCl₂, pH 7.4.
-
Intracellular (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA, pH 7.4.
-
-
Recording:
-
Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply different concentrations of ATP or BzATP to the cell using a rapid perfusion system.
-
Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.
-
-
Data Analysis: Analyze the current amplitude, activation, and deactivation kinetics to characterize the channel properties.
Macropore Formation Assay (YO-PRO-1 Dye Uptake)
This assay quantifies the formation of the P2X7R-associated macropore.
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and culture to confluency.
-
Reagents:
-
YO-PRO-1 iodide solution (1 mM in DMSO).
-
Assay buffer (e.g., HBSS).
-
-
Procedure:
-
Wash the cells with assay buffer.
-
Add the P2X7R agonist (e.g., ATP or BzATP) at the desired concentration.
-
Immediately add YO-PRO-1 to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (excitation ~491 nm, emission ~509 nm).
-
-
Data Analysis: An increase in fluorescence intensity indicates the uptake of YO-PRO-1 through the macropore and thus, P2X7R activation.
NLRP3 Inflammasome Activation Assay
This protocol assesses the activation of the NLRP3 inflammasome by measuring IL-1β secretion.
-
Cell Preparation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Procedure:
-
Priming (Signal 1): Prime the macrophages with LPS (e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Wash the cells to remove the LPS.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 1-2 hours.
-
Collect the cell culture supernatants.
-
-
Data Analysis:
-
ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.
-
Western Blot: Analyze cell lysates for the cleavage of pro-caspase-1 to its active p20 subunit.
-
ATP Release Assay (Luciferin-Luciferase)
This assay measures the release of ATP from cells, which can act as an autocrine or paracrine signal for P2X7R.
-
Reagents:
-
Luciferin-luciferase assay mix.
-
ATP standard solution.
-
-
Procedure:
-
Culture cells in a 96-well white plate.
-
Induce ATP release through a stimulus of interest (e.g., mechanical stress, hypotonic solution).
-
Add the luciferin-luciferase assay mix to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Generate an ATP standard curve to quantify the amount of ATP released from the cells based on the luminescence signal.
Conclusion
The P2X7 receptor is a complex and multifaceted signaling molecule that plays a critical role in cellular responses to danger signals. Its ability to function as both a cation channel and a large pore-forming unit allows for the activation of a diverse array of downstream signaling pathways, including the NLRP3 inflammasome and various kinase cascades. Understanding the intricacies of P2X7R signaling is crucial for the development of novel therapeutic strategies for a wide range of inflammatory, neurodegenerative, and oncologic diseases. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this important receptor.
References
- 1. iris.unife.it [iris.unife.it]
- 2. P2RX7 - Wikipedia [en.wikipedia.org]
- 3. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2X7 Receptor is an Important Regulator of Extracellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
A-839977: A Technical Guide for Basic Research in Immunology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of A-839977, a potent and selective antagonist of the P2X7 receptor, for its application in basic immunology research. This document outlines the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows.
Introduction
A-839977 is a small molecule antagonist that selectively targets the P2X7 receptor (P2X7R), an ATP-gated ion channel predominantly expressed on immune cells such as macrophages, dendritic cells, and lymphocytes. The P2X7 receptor plays a crucial role in initiating and propagating inflammatory responses. Its activation by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, leads to cation influx, activation of the NLRP3 inflammasome, and subsequent release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β). By blocking this receptor, A-839977 serves as a valuable tool for investigating the role of P2X7R-mediated signaling in various immunological processes and as a potential therapeutic agent for inflammatory diseases.
Mechanism of Action
A-839977 exerts its effects by binding to the P2X7 receptor and preventing the conformational changes induced by its agonist, ATP. This allosteric inhibition blocks the opening of the ion channel, thereby preventing the influx of calcium and sodium ions and the efflux of potassium ions. The inhibition of these ion fluxes is critical as they are the upstream signals for the assembly and activation of the NLRP3 inflammasome. Consequently, the downstream effects, including the cleavage of pro-caspase-1 to active caspase-1 and the subsequent processing and release of mature IL-1β, are suppressed.
Quantitative Data
The following tables summarize the in vitro and in vivo potency of A-839977 from published studies.
Table 1: In Vitro Activity of A-839977
| Assay Type | Target | Species | Agonist | IC50 (nM) | Reference |
| Calcium Influx | Recombinant P2X7R | Human | BzATP | 20 | [1] |
| Calcium Influx | Recombinant P2X7R | Rat | BzATP | 42 | [1] |
| Calcium Influx | Recombinant P2X7R | Mouse | BzATP | 150 | [1] |
| YO-PRO-1 Uptake | Differentiated THP-1 cells | Human | BzATP | Potent Blockade | [1] |
| IL-1β Release | Differentiated THP-1 cells | Human | BzATP | Potent Blockade | [1] |
Table 2: In Vivo Activity of A-839977
| Animal Model | Species | Endpoint | Route of Administration | ED50 (µmol/kg) | Reference |
| Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia | Rat | Reduction of thermal hyperalgesia | Intraperitoneal (i.p.) | 100 | |
| Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia | Mouse (wild-type) | Reduction of thermal hyperalgesia | Intraperitoneal (i.p.) | 40 | |
| Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia | Mouse (IL-1αβ knockout) | No effect on thermal hyperalgesia | Intraperitoneal (i.p.) | - |
Experimental Protocols
In Vitro: Calcium Influx Assay
This protocol describes the measurement of A-839977's inhibitory effect on agonist-induced calcium influx in P2X7R-expressing cells.
Materials:
-
P2X7R-expressing cells (e.g., HEK293-P2X7R, THP-1)
-
Cell culture medium
-
96-well black, clear-bottom microplates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
A-839977
-
P2X7R agonist (e.g., ATP, BzATP)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed P2X7R-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of A-839977 in HBSS.
-
Add the A-839977 dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO at the same final concentration).
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of the P2X7R agonist (e.g., BzATP) at a concentration that elicits a submaximal response.
-
Place the microplate in a fluorescence plate reader and record a baseline fluorescence reading for 10-20 seconds.
-
Add the agonist solution to each well and immediately begin recording the fluorescence signal over time (e.g., every second for 1-2 minutes).
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of the peak fluorescence intensity (F) to the baseline fluorescence intensity (F0).
-
Plot the response against the concentration of A-839977 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro: YO-PRO-1 Uptake Assay
This protocol measures the ability of A-839977 to block agonist-induced membrane pore formation, which is characteristic of P2X7R activation.
Materials:
-
P2X7R-expressing cells
-
Cell culture medium
-
96-well black, clear-bottom microplates
-
YO-PRO-1 iodide
-
Assay buffer (e.g., 147 mM NaCl, 10 mM HEPES, 13 mM glucose, 2 mM KCl, 0.1 mM CaCl2, pH 7.3)
-
A-839977
-
P2X7R agonist (e.g., ATP, BzATP)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed P2X7R-expressing cells into a 96-well black, clear-bottom microplate and culture overnight.
-
Compound and Dye Incubation:
-
Wash the cells with 100 µL of assay buffer.
-
Prepare solutions containing YO-PRO-1 (e.g., 5 µM) and the desired concentrations of A-839977 in assay buffer.
-
Add 50 µL of the A-839977/YO-PRO-1 solution to each well and incubate for 10-15 minutes at 37°C.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of the P2X7R agonist at a 2X final concentration in assay buffer.
-
Add 50 µL of the agonist solution to each well to initiate the uptake of YO-PRO-1.
-
Immediately begin recording the fluorescence intensity (Excitation: ~491 nm, Emission: ~509 nm) over time (e.g., every minute for 15-30 minutes) using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the rate of YO-PRO-1 uptake from the linear portion of the fluorescence versus time curve.
-
Plot the rate of uptake against the concentration of A-839977 and determine the IC50 value.
-
In Vivo: CFA-Induced Inflammatory Pain Model
This protocol describes the induction of inflammatory pain in rodents using Complete Freund's Adjuvant (CFA) to evaluate the anti-hyperalgesic effects of A-839977.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Complete Freund's Adjuvant (CFA)
-
A-839977
-
Vehicle for A-839977 (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Apparatus for measuring thermal hyperalgesia (e.g., plantar test) or mechanical allodynia (e.g., von Frey filaments)
-
Animal handling and injection equipment
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and equipment for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus or the paw withdrawal threshold to a mechanical stimulus for each animal.
-
Induction of Inflammation:
-
Inject a small volume (e.g., 50-100 µL) of CFA into the plantar surface of one hind paw of each animal.
-
-
Compound Administration:
-
At a predetermined time after CFA injection (e.g., 24 hours), administer A-839977 or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Assessment of Hyperalgesia:
-
At various time points after compound administration (e.g., 30, 60, 120 minutes), re-measure the paw withdrawal latency or threshold.
-
-
Data Analysis:
-
Calculate the change in paw withdrawal latency or threshold from baseline for each animal.
-
Compare the effects of different doses of A-839977 to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
The dose that produces a 50% reversal of hyperalgesia is determined as the ED50.
-
Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7R signaling pathway and the inhibitory action of A-839977.
Experimental Workflow for In Vitro Calcium Influx Assay
Caption: Workflow for a P2X7R antagonist calcium influx assay.
Experimental Workflow for In Vivo CFA Model
Caption: Workflow for the CFA-induced inflammatory pain model.
References
Understanding the function of purinergic receptors
An In-depth Technical Guide to the Function of Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and its derivatives, is a ubiquitous and fundamental communication pathway in mammals.[1][2] The actions of these signaling molecules are transduced by a diverse family of purinergic receptors, found on the plasma membrane of nearly all cell types.[1][3] These receptors are critical in a vast array of physiological processes, including neurotransmission, inflammation, immune responses, vascular function, and cell proliferation.[1] Dysregulation of purinergic signaling is implicated in numerous pathological conditions such as chronic pain, neurodegenerative diseases, and cancer. This guide provides a comprehensive overview of the classification, signaling mechanisms, and functional roles of the two main P2 receptor families: the ionotropic P2X receptors and the metabotropic P2Y receptors. It further details common experimental protocols for their study and presents key pharmacological data to aid researchers and drug development professionals in this expanding field.
Classification of Purinergic Receptors
The concept of purinergic signaling was first proposed by Geoffrey Burnstock, who initially classified receptors based on their sensitivity to adenosine (P1) versus ATP/ADP (P2). With the advent of molecular cloning, this classification was refined based on structural and functional properties. Purinergic receptors are now broadly divided into three main families.
| Receptor Family | Endogenous Ligand(s) | Signal Transduction Mechanism | Subtypes |
| P1 Receptors | Adenosine | G-Protein-Coupled Receptors (GPCRs) | A1, A2A, A2B, A3 |
| P2X Receptors | Adenosine Triphosphate (ATP) | Ligand-Gated Cation Channels (Ionotropic) | P2X1, P2X2, P2X3, P2X4, P2X5, P2X6, P2X7 |
| P2Y Receptors | ATP, ADP, UTP, UDP, UDP-glucose | G-Protein-Coupled Receptors (GPCRs) | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14 |
This document will focus on the P2 receptor families, which are activated by nucleotides.
P2X Receptor Signaling Pathways
P2X receptors are unique, trimeric, ATP-gated ion channels. Their activation is rapid, occurring within milliseconds of ATP binding.
Core Mechanism
The fundamental signal transduction for P2X receptors is direct and relatively simple compared to their metabotropic counterparts. Upon binding extracellular ATP, the receptor undergoes a conformational change that opens an intrinsic, non-selective cation channel. This allows for the rapid influx of extracellular Na+ and Ca2+ and the efflux of K+, leading to membrane depolarization. This depolarization can trigger the activation of voltage-gated ion channels, further propagating the signal, particularly in excitable cells like neurons.
Downstream Consequences
The influx of calcium is a critical secondary signaling event. This increase in intracellular Ca2+ can activate a multitude of downstream signaling cascades, including:
-
ERK1/2 Activation: Influencing processes like cell proliferation and survival.
-
NLRP3 Inflammasome Activation: Particularly associated with the P2X7 receptor, this leads to the processing and release of pro-inflammatory cytokines like IL-1β, playing a key role in the immune response.
-
Neurotransmitter Release: In the central nervous system, Ca2+ influx via presynaptic P2X receptors can facilitate the release of other neurotransmitters, such as glutamate.
P2Y Receptor Signaling Pathways
P2Y receptors are metabotropic GPCRs that couple to various heterotrimeric G proteins to activate more complex and diverse intracellular signaling cascades. They are categorized based on their primary G protein coupling: Gq/11, Gi/o, or Gs.
Gq/11-Coupled Receptors (P2Y1, P2Y2, P2Y4, P2Y6)
These receptors primarily signal through the activation of Phospholipase Cβ (PLCβ).
-
PLCβ Activation: The Gαq subunit activates PLCβ.
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of Ca2+ from intracellular stores.
-
DAG activates Protein Kinase C (PKC), which phosphorylates numerous target proteins, regulating functions like cell proliferation and migration.
-
Gi/o-Coupled Receptors (P2Y12, P2Y13, P2Y14)
These receptors are primarily inhibitory.
-
Adenylyl Cyclase Inhibition: The Gαi subunit inhibits the enzyme adenylyl cyclase (AC).
-
cAMP Reduction: This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), thereby reducing the phosphorylation of its target substrates. The βγ subunits can also directly modulate ion channels.
Gs-Coupled Receptors (P2Y11)
The P2Y11 receptor is unique in that it can couple to both Gs and Gq pathways.
-
Adenylyl Cyclase Stimulation: The Gαs subunit stimulates adenylyl cyclase.
-
cAMP Increase: This leads to an increase in intracellular cAMP levels.
-
Downstream Effects: Elevated cAMP activates PKA, which then phosphorylates target proteins involved in processes like cell survival and metabolism.
Functional Roles and Pharmacological Targets
Purinergic receptors are involved in a wide range of physiological and pathological processes, making them attractive targets for drug development.
| Receptor | Key Physiological / Pathological Roles | Common Agonists | Common Antagonists |
| P2X1 | Vasoconstriction, platelet aggregation, smooth muscle contraction. | α,β-methylene ATP (α,β-meATP) | NF449, PPADS |
| P2X3 | Nociception (pain signaling) in sensory neurons. | α,β-meATP | A-317491, Gefapixant |
| P2X4 | Neuropathic pain (microglial activation), immune response. | ATP, Ivermectin (positive allosteric modulator) | 5-BDBD, PSB-12062 |
| P2X7 | Inflammation, apoptosis, immune cell activation, neuropathic pain, cancer. | Benzoyl-ATP (BzATP) | A-438079, Brilliant Blue G (BBG) |
| P2Y1 | Platelet aggregation, neurotransmission. | ADP, 2-MeSADP | MRS2179, MRS2500 |
| P2Y2 | Inflammation, ion transport, cell proliferation. | ATP, UTP | AR-C118925 |
| P2Y6 | Phagocytosis in microglia, inflammatory responses. | UDP | MRS2578 |
| P2Y11 | Immune cell function (links Gq and Gs pathways). | ATP | NF157 |
| P2Y12 | Key role in platelet aggregation and thrombosis. | ADP, 2-MeSADP | Clopidogrel, Ticagrelor, Cangrelor |
| P2Y14 | Immune responses, chemotaxis. | UDP-glucose | PPTN |
Key Experimental Protocols
Studying the function of purinergic receptors requires a combination of molecular, biochemical, and physiological techniques. The following are detailed methodologies for three cornerstone experimental approaches.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kd or Ki) and density (Bmax) of ligands for a specific purinergic receptor subtype. This is a foundational assay in drug discovery for screening compound libraries.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the purinergic receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of a high-affinity radioligand (e.g., [³H]ATP, [³⁵S]ATPγS, or a selective antagonist) to each well.
-
Add increasing concentrations of the unlabeled test compound (competitor).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a defined temperature (e.g., room temperature or 4°C) for a period sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Acquisition and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Imaging
Objective: To functionally measure receptor activation by monitoring changes in intracellular calcium concentration ([Ca2+]i), a key downstream signal for P2X receptors and Gq-coupled P2Y receptors.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the receptor of interest onto glass-bottom dishes or 96-well imaging plates. Allow cells to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Fluo-8 AM). Pluronic F-127 is often included to aid dye solubilization.
-
Remove the culture medium from the cells and wash with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C in the dark. The 'AM' ester group allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside.
-
Wash the cells 2-3 times with HBSS to remove extracellular dye and allow for complete de-esterification.
-
-
Data Acquisition:
-
Mount the dish or plate on the stage of a fluorescence microscope or a plate reader equipped for fluorescence measurement (e.g., a FlexStation).
-
Establish a baseline fluorescence reading for a period of time (e.g., 30-60 seconds).
-
Apply the agonist (e.g., ATP) at various concentrations using a perfusion system or automated liquid handling.
-
Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, excitation alternates between two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emitted fluorescence is recorded, which provides a more quantitative measure of [Ca2+]i. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF/F0) is measured.
-
-
Data Analysis:
-
Quantify the peak response (maximum fluorescence change) for each agonist concentration.
-
Plot the peak response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).
-
Patch-Clamp Electrophysiology
Objective: To directly measure the ion currents passing through P2X receptor channels, providing high-resolution information on channel activation, desensitization, and modulation.
Methodology:
-
Cell and Pipette Preparation:
-
Use isolated cells expressing the P2X receptor of interest.
-
Pull micropipettes from borosilicate glass capillaries using a micropipette puller. The tip opening should be ~1-2 µm in diameter.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Fill the micropipette with an intracellular solution containing appropriate ions (e.g., KCl or CsCl) and a buffer (e.g., HEPES).
-
-
Whole-Cell Recording Configuration:
-
Place the cells in a recording chamber on an inverted microscope and perfuse with an extracellular solution (e.g., physiological saline).
-
Under visual guidance, carefully approach a single cell with the micropipette.
-
Apply gentle suction to form a high-resistance "gigaohm" seal ( >1 GΩ) between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the entire cell interior. This is the "whole-cell" configuration.
-
-
Voltage-Clamp and Data Acquisition:
-
Using a patch-clamp amplifier, "clamp" the cell's membrane potential at a fixed holding potential (e.g., -60 mV).
-
Rapidly apply an agonist-containing solution to the cell using a fast perfusion system.
-
Record the resulting transmembrane current. For P2X receptors at -60 mV, agonist application will evoke an inward current carried primarily by Na+ and Ca2+.
-
Wash out the agonist to allow the current to return to baseline.
-
-
Data Analysis:
-
Measure key parameters from the current traces: peak amplitude (the maximal current), activation time (time to reach peak current), and desensitization rate (the decay of the current during prolonged agonist application).
-
Generate a dose-response curve by applying different agonist concentrations and plotting the peak current amplitude against the log concentration to determine the EC50.
-
Conclusion
The study of purinergic receptors has evolved from a controversial hypothesis to a major field in pharmacology and cell biology. The P2X and P2Y receptor families represent a complex and versatile signaling system that regulates a vast number of cellular functions. Their deep involvement in pathophysiology, from chronic pain to thrombosis and inflammation, underscores their importance as therapeutic targets. A thorough understanding of their distinct signaling mechanisms, combined with robust experimental methodologies as outlined in this guide, is essential for researchers and drug developers aiming to harness the therapeutic potential of modulating the purinergic system.
References
A-839977: A Potent and Selective P2X7 Antagonist for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neuropathic pain pathways. Its activation on immune cells, such as macrophages and microglia, triggers a cascade of downstream signaling events, culminating in the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[1] This makes the P2X7 receptor a compelling target for the development of novel analgesic and anti-inflammatory therapeutics. A-839977 is a potent and selective antagonist of the P2X7 receptor that has demonstrated efficacy in various preclinical models of pain and inflammation.[2][3] This technical guide provides a comprehensive overview of A-839977 as a tool compound for P2X7-related studies, including its pharmacological data, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Pharmacological Profile of A-839977
A-839977 exhibits potent and selective antagonism of the P2X7 receptor across different species. Its inhibitory activity has been characterized in a range of in vitro assays, demonstrating its utility as a specific tool for interrogating P2X7 function.
Table 1: In Vitro Potency of A-839977
| Assay | Species | Cell Line/System | Agonist | IC50 | Reference(s) |
| Calcium Influx | Human | Recombinant 1321N1 cells | BzATP | 20 nM | [3] |
| Calcium Influx | Rat | Recombinant 1321N1 cells | BzATP | 42 nM | [3] |
| Calcium Influx | Mouse | Recombinant 1321N1 cells | BzATP | 150 nM | |
| YO-PRO Uptake | Human | Differentiated THP-1 cells | BzATP | 7 nM | |
| IL-1β Release | Human | Differentiated THP-1 cells | BzATP | 37 nM |
IC50: Half-maximal inhibitory concentration. BzATP: 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate, a potent P2X7 receptor agonist.
Table 2: In Vivo Efficacy of A-839977
| Animal Model | Species | Endpoint | Route of Administration | ED50 | Reference(s) |
| CFA-Induced Thermal Hyperalgesia | Rat | Reduction of thermal hyperalgesia | Intraperitoneal (i.p.) | 100 µmol/kg | |
| CFA-Induced Thermal Hyperalgesia | Mouse | Reduction of thermal hyperalgesia | Intraperitoneal (i.p.) | 40 µmol/kg |
ED50: Half-maximal effective dose. CFA: Complete Freund's Adjuvant.
P2X7 Receptor Signaling and Blockade by A-839977
Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, initiates a complex signaling cascade. This process is central to the inflammatory response and pain signaling. A-839977 exerts its therapeutic effects by blocking these downstream pathways.
P2X7 Receptor Activation Pathway
Caption: P2X7 receptor activation by ATP leads to ion flux and inflammasome activation.
Mechanism of A-839977 Inhibition
Caption: A-839977 blocks the P2X7 receptor, inhibiting downstream signaling.
Detailed Experimental Protocols
The following protocols provide a framework for utilizing A-839977 in key in vitro and in vivo assays to study P2X7 receptor function.
In Vitro Assays
1. BzATP-Evoked Calcium Influx Assay
This assay measures the ability of A-839977 to inhibit the influx of calcium through the P2X7 receptor channel upon stimulation with the agonist BzATP.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor, or other suitable cell lines endogenously expressing P2X7 (e.g., 1321N1 astrocytoma cells).
-
Materials:
-
HEK293-hP2X7 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
A-839977 stock solution (in DMSO)
-
BzATP stock solution (in water or buffer)
-
96-well black, clear-bottom microplates
-
-
Protocol:
-
Cell Plating: Seed HEK293-hP2X7 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer. Remove the culture medium, wash cells once with Assay Buffer, and incubate with the loading solution for 45-60 minutes at 37°C in the dark.
-
Washing: Remove the dye solution and wash the cells twice with Assay Buffer, leaving 100 µL of buffer in each well after the final wash.
-
Compound Incubation: Prepare serial dilutions of A-839977 in Assay Buffer. Add the desired concentrations to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence for 30-60 seconds.
-
Agonist Addition: Inject a solution of BzATP (to a final concentration that elicits a submaximal response, e.g., EC80) into the wells and continue to record the fluorescence signal for several minutes to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline (F₀) and normalize it (ΔF/F₀). Plot the response against the concentration of A-839977 to determine the IC50 value.
-
2. YO-PRO-1 Dye Uptake Assay
This assay measures the formation of the large, non-selective pore associated with prolonged P2X7 receptor activation, which allows the entry of the fluorescent dye YO-PRO-1.
-
Cell Line: Differentiated human monocytic THP-1 cells.
-
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
YO-PRO-1 iodide
-
Assay Buffer
-
A-839977 stock solution (in DMSO)
-
BzATP stock solution
-
96-well black, clear-bottom microplates
-
-
Protocol:
-
Cell Differentiation: Differentiate THP-1 cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
Cell Plating: Seed the differentiated THP-1 cells into a 96-well plate.
-
Compound Incubation: Wash the cells and incubate with serial dilutions of A-839977 in Assay Buffer for 15-30 minutes at 37°C.
-
Agonist and Dye Addition: Add a solution containing BzATP and YO-PRO-1 (final concentration, e.g., 1-5 µM) to the wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for YO-PRO-1 (e.g., ~491/509 nm).
-
Data Analysis: Plot the fluorescence intensity against the concentration of A-839977 to calculate the IC50 value.
-
3. IL-1β Release Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
-
Cell Line: Differentiated human THP-1 cells or primary human peripheral blood monocytes.
-
Materials:
-
Differentiated THP-1 cells
-
LPS (Lipopolysaccharide) for priming
-
Culture medium
-
A-839977 stock solution
-
BzATP stock solution
-
Human IL-1β ELISA kit
-
-
Protocol:
-
Cell Priming: Prime differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
Compound Incubation: Wash the cells and incubate with various concentrations of A-839977 for 30 minutes.
-
P2X7 Activation: Add BzATP (e.g., 100-300 µM) to the wells and incubate for an additional 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of IL-1β release at each concentration of A-839977 and calculate the IC50.
-
In Vivo Assay
CFA-Induced Inflammatory Pain Model
This model is used to assess the anti-hyperalgesic effects of A-839977 in a rodent model of persistent inflammatory pain.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Materials:
-
Complete Freund's Adjuvant (CFA)
-
A-839977
-
Vehicle (e.g., saline, DMSO/Tween/saline mixture)
-
Thermal hyperalgesia testing apparatus (e.g., Hargreaves plantar test)
-
-
Protocol:
-
Induction of Inflammation: Inject a small volume (e.g., 50-100 µL) of CFA into the plantar surface of one hind paw of the animal. This will induce a localized inflammation and subsequent hyperalgesia.
-
Baseline Measurement: Before CFA injection and drug administration, measure the baseline paw withdrawal latency to a thermal stimulus.
-
Drug Administration: At a predetermined time after CFA injection (e.g., 24 hours), administer A-839977 or vehicle via the desired route (e.g., intraperitoneal injection).
-
Assessment of Thermal Hyperalgesia: At various time points after drug administration (e.g., 30, 60, 120 minutes), measure the paw withdrawal latency to the thermal stimulus. An increase in withdrawal latency in the A-839977-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
-
Data Analysis: Compare the paw withdrawal latencies between the treatment groups at each time point using appropriate statistical analysis (e.g., ANOVA). An ED50 can be calculated from a dose-response study.
-
Experimental Workflow for In Vivo Pain Model
Caption: Workflow for assessing A-839977 efficacy in the CFA-induced pain model.
Conclusion
A-839977 is a valuable pharmacological tool for investigating the role of the P2X7 receptor in health and disease. Its high potency and selectivity, combined with demonstrated in vivo efficacy, make it an ideal compound for preclinical studies in the fields of pain, inflammation, and neuroscience. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of A-839977 in research settings, ultimately contributing to a better understanding of P2X7 biology and the development of novel therapeutics.
References
P2X7 Receptor Expression: A Comprehensive Technical Guide for Researchers
An In-depth Examination of P2X7 Receptor Distribution, Signaling, and Detection Methodologies
The P2X7 receptor, a unique ATP-gated ion channel, stands as a pivotal player in a multitude of physiological and pathological processes, ranging from inflammation and immune responses to neurodegeneration and cancer. Its activation by high concentrations of extracellular ATP, often a hallmark of cellular stress and damage, triggers a cascade of downstream signaling events with profound cellular consequences. This technical guide provides a detailed overview of P2X7 receptor expression across various cell types, outlines the intricate signaling pathways it governs, and offers comprehensive experimental protocols for its detection and quantification, tailored for researchers, scientists, and drug development professionals.
Quantitative Expression of P2X7 Receptor Across Cell Types
The expression of the P2X7 receptor exhibits significant variability among different cell types, a factor that critically influences its functional impact. This section summarizes the quantitative expression data of P2X7 at both the mRNA and protein levels in key cell populations.
P2X7 Receptor mRNA Expression in Human Tissues
The Genotype-Tissue Expression (GTEx) project provides a broad overview of P2X7 (gene name: P2RX7) mRNA expression across a wide range of human tissues. The data, presented as Transcripts Per Million (TPM), highlights the highest expression levels in immune-related tissues and the nervous system.
| Tissue Category | Tissue | Median TPM |
| Immune | Spleen | 15.2 |
| Whole Blood | 11.5 | |
| Lymph Node | 10.1 | |
| Nervous System | Brain - Spinal cord (cervical c-1) | 29.07 |
| Brain - Substantia nigra | 18.9 | |
| Brain - Hippocampus | 15.6 | |
| Glandular | Pituitary | 14.3 |
| Thyroid | 8.7 | |
| Other | Lung | 7.5 |
| Colon - Transverse | 6.8 |
Data sourced from the GTEx Portal.[1][2][3] TPM values represent the median expression from a large cohort of donors.
P2X7 Receptor Protein Expression in Various Cell Types
Quantitative protein expression data provides a more direct measure of the functional receptor present in a cell. While absolute protein copy numbers are challenging to obtain and vary between studies, relative expression levels have been well-characterized in numerous cell types.
| Cell Type Category | Cell Type | Relative P2X7 Protein Expression | Key References |
| Immune Cells | Monocytes/Macrophages | Very High | [4][5] |
| Dendritic Cells | High | ||
| T Lymphocytes (CD4+, CD8+) | Moderate to High (Varies with activation state) | ||
| B Lymphocytes | Moderate | ||
| Mast Cells | Moderate | ||
| Neural Cells | Microglia | High | |
| Astrocytes | Moderate (Upregulated in inflammation) | ||
| Neurons | Low to Moderate (Expression can be controversial) | ||
| Epithelial Cells | Alveolar Epithelial Cells | Moderate | |
| Intestinal Epithelial Cells | Moderate | ||
| Breast Epithelial Cells | Low (Often decreased in cancer) | ||
| Endothelial Cells | Vascular Endothelial Cells | Low to Moderate | |
| Cancer Cells | Varies significantly by cancer type and stage | Often upregulated in melanoma, neuroblastoma, lung, and prostate cancer. May be downregulated in others like endometrial cancer. |
P2X7 Receptor Signaling Pathways
Activation of the P2X7 receptor initiates a complex network of intracellular signaling cascades, leading to diverse cellular outcomes. The two most prominent pathways are the activation of the NLRP3 inflammasome and the induction of apoptosis.
P2X7-Mediated NLRP3 Inflammasome Activation
Upon binding of extracellular ATP, the P2X7 receptor channel opens, leading to a significant efflux of intracellular potassium (K+). This drop in cytosolic K+ concentration is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex. This multi-protein platform facilitates the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.
P2X7-Mediated Apoptotic Cell Death
Prolonged or strong activation of the P2X7 receptor can lead to the formation of a large, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da. This leads to a massive influx of Ca2+ and Na+, dissipation of ionic gradients, and ultimately, apoptotic cell death. This process can involve the activation of caspases, including caspase-3, -8, and -9, and the release of mitochondrial cytochrome c.
Experimental Protocols for P2X7 Receptor Detection
Accurate detection and quantification of P2X7 receptor expression are crucial for understanding its role in various biological contexts. This section provides detailed protocols for the most common techniques used to study P2X7.
Experimental Workflow for P2X7 Receptor Analysis
The following diagram illustrates a typical workflow for analyzing P2X7 receptor expression and function, from sample collection to data analysis.
Western Blotting for P2X7 Detection
Western blotting is a widely used technique to detect and quantify P2X7 protein in cell lysates or tissue homogenates.
a. Sample Preparation and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against P2X7 (e.g., rabbit anti-P2X7) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
Immunohistochemistry (IHC) for P2X7 Localization
IHC allows for the visualization of P2X7 protein expression and localization within tissue sections.
a. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.
b. Staining Protocol:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating slides in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum for 1 hour.
-
Incubate with a primary antibody against P2X7 overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS and incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Develop the signal with a DAB substrate and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
Flow Cytometry for P2X7 Expression on Cell Surfaces
Flow cytometry is a powerful tool for quantifying P2X7 expression on the surface of single cells within a heterogeneous population.
a. Cell Preparation and Staining:
-
Prepare a single-cell suspension from blood, bone marrow, or dissociated tissue.
-
Wash cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Block Fc receptors with an Fc block reagent for 10 minutes.
-
Incubate cells with a fluorescently conjugated primary antibody against P2X7 (e.g., PE-conjugated anti-P2X7) or a corresponding isotype control for 30 minutes on ice in the dark.
-
(Optional) Stain with antibodies against other cell surface markers to identify specific cell populations.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer for analysis.
b. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, collecting a sufficient number of events.
-
Gate on the cell population of interest based on forward and side scatter properties and specific markers.
-
Analyze P2X7 expression by comparing the fluorescence intensity of the P2X7-stained sample to the isotype control.
Real-Time Quantitative PCR (RT-qPCR) for P2X7 mRNA Quantification
RT-qPCR is a sensitive method for quantifying the relative or absolute amount of P2X7 mRNA in a sample.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
b. qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and validated P2X7-specific primers.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR thermal cycler with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for P2X7 and the housekeeping gene.
-
Calculate the relative expression of P2X7 mRNA using the ΔΔCt method.
Validated Human P2X7 qPCR Primers:
-
Forward Primer: 5'-TCT GCA GAG AAG GAG GAT TGG-3'
-
Reverse Primer: 5'-GAC TCC GAG GAT GAC TGA AGC-3'
This in-depth guide provides a solid foundation for researchers investigating the multifaceted roles of the P2X7 receptor. By combining the provided quantitative data, understanding the key signaling pathways, and applying the detailed experimental protocols, scientists can further unravel the complexities of P2X7 function and its implications in health and disease.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 receptor and macrophage function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and function of the purinergic receptor P2X7 in patients with pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to A 839977 and its Effect on Inflammasome Activation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, is implicated in a wide range of inflammatory diseases. Its activation is a tightly regulated two-step process, often involving the purinergic P2X7 receptor (P2X7R). Extracellular ATP, a damage-associated molecular pattern (DAMP), activates P2X7R, triggering downstream events that lead to the assembly of the NLRP3 inflammasome, activation of caspase-1, and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. A 839977 is a potent and selective antagonist of the P2X7R. This document provides a comprehensive technical overview of this compound, its mechanism of action in modulating NLRP3 inflammasome activation, a summary of its quantitative effects, and detailed experimental protocols for its characterization.
Introduction: The P2X7 Receptor and NLRP3 Inflammasome Axis
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and endogenous danger signals (DAMPs).[1] Its activation typically requires two signals. The first, or "priming" signal, often initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), leads to the NF-κB-dependent upregulation of NLRP3 and pro-IL-1β.[2][3] The second signal, provided by stimuli such as extracellular ATP, crystalline substances, or toxins, triggers the assembly of the inflammasome complex.[1][3]
The P2X7 receptor, an ATP-gated non-selective cation channel, is a critical mediator of the second signal. High concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, lead to sustained P2X7R activation. This causes a significant efflux of intracellular potassium (K+), a key trigger for the oligomerization of NLRP3 with the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage and activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. Given its central role, the P2X7R is a prime therapeutic target for inflammatory diseases.
This compound: A Potent and Selective P2X7 Receptor Antagonist
This compound is a structurally novel, potent, and selective antagonist of the P2X7 receptor. It effectively blocks the channel's activation by agonists like ATP and its potent synthetic analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP). By preventing P2X7R-mediated signaling, this compound serves as a powerful tool to investigate the downstream consequences of P2X7R activation and as a potential therapeutic agent for P2X7R-driven pathologies.
Mechanism of Action
This compound acts as a direct antagonist at the P2X7 receptor. Its binding prevents the conformational changes induced by ATP that are necessary for ion channel opening and pore formation. This blockade directly inhibits the initial triggers for NLRP3 inflammasome activation:
-
Inhibition of Cation Flux : this compound potently blocks BzATP-evoked calcium influx.
-
Prevention of Pore Formation : The compound inhibits the uptake of large molecules like the fluorescent dye YO-PRO-1, a hallmark of sustained P2X7R activation.
-
Suppression of K+ Efflux : By blocking the channel, this compound prevents the K+ efflux that is the essential downstream signal for NLRP3 inflammasome assembly.
The culmination of these effects is the potent inhibition of caspase-1 activation and the subsequent release of mature IL-1β. The antihyperalgesic effects observed in animal models of inflammatory pain are completely lost in mice lacking IL-1α and IL-1β, confirming that the therapeutic action of this compound is mediated through the inhibition of inflammasome-dependent cytokine release.
References
The Discovery and Initial Characterization of A-839977: A Potent and Selective P2X7 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
A-839977 has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the P2X7 receptor, a key player in inflammation and pain signaling. This technical guide provides a comprehensive overview of the initial studies and discovery of A-839977, focusing on its mechanism of action, key experimental data, and detailed protocols for its characterization.
Core Discovery and Mechanism of Action
A-839977 was identified as a potent and selective antagonist of the P2X7 receptor. Its primary mechanism of action involves the blockade of the ion channel function of the P2X7 receptor, which is an ATP-gated non-selective cation channel. Specifically, A-839977 inhibits the influx of calcium ions (Ca²⁺) evoked by the P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP).[1][2] This inhibition of calcium signaling subsequently prevents downstream cellular events, most notably the release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][2] The antihyperalgesic effects observed in animal models of pain are attributed to this blockade of IL-1β release.[1]
Quantitative Data
The potency and selectivity of A-839977 have been quantified across different species. The following tables summarize the key in vitro and in vivo efficacy data.
| Parameter | Species | Value | Assay |
| IC₅₀ | Human | 20 nM | BzATP-evoked Calcium Influx |
| IC₅₀ | Rat | 42 nM | BzATP-evoked Calcium Influx |
| IC₅₀ | Mouse | 150 nM | BzATP-evoked Calcium Influx |
| IC₅₀ | Differentiated Human THP-1 Cells | 7 nM | Agonist-evoked YO-PRO Uptake |
| IC₅₀ | Differentiated Human THP-1 Cells | 37 nM | BzATP-stimulated IL-1β Release |
Table 1: In Vitro Potency of A-839977
| Model | Species | Parameter | Value |
| CFA-induced Thermal Hyperalgesia | Rat | ED₅₀ | 100 µmol/kg (i.p.) |
| CFA-induced Thermal Hyperalgesia | Mouse | ED₅₀ | 40 µmol/kg (i.p.) |
Table 2: In Vivo Efficacy of A-839977 in Inflammatory Pain Models
Experimental Protocols
Detailed methodologies for the key experiments used in the initial characterization of A-839977 are provided below.
BzATP-Evoked Calcium Influx Assay (FLIPR)
This assay measures the ability of A-839977 to inhibit the increase in intracellular calcium concentration induced by the P2X7 receptor agonist BzATP.
-
Cell Line: Human astrocytoma cell line 1321N1 stably expressing the recombinant human, rat, or mouse P2X7 receptor.
-
Apparatus: Fluorometric Imaging Plate Reader (FLIPR).
-
Reagents:
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 5 Assay Kit).
-
P2X7 receptor agonist: 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP).
-
A-839977.
-
-
Procedure:
-
Plate the P2X7-expressing 1321N1 cells in black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
Load the cells with a calcium-sensitive dye for approximately 1 hour at 37°C.
-
Pre-incubate the cells with varying concentrations of A-839977 or vehicle for a specified period (e.g., 30 minutes).
-
Add BzATP to the wells to stimulate the P2X7 receptor.
-
Measure the change in fluorescence intensity over time using the FLIPR instrument.
-
Calculate the IC₅₀ value by plotting the percentage inhibition of the BzATP response against the concentration of A-839977.
-
Agonist-Evoked YO-PRO-1 Uptake Assay
This assay measures the formation of large pores in the cell membrane upon P2X7 receptor activation, which allows the entry of the fluorescent dye YO-PRO-1.
-
Cell Line: Differentiated human monocytic cell line THP-1.
-
Reagents:
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
YO-PRO-1 iodide.
-
P2X7 receptor agonist (e.g., BzATP).
-
A-839977.
-
-
Procedure:
-
Differentiate THP-1 cells into a macrophage-like phenotype by treating with PMA for 24-48 hours.
-
Plate the differentiated THP-1 cells in a 96-well plate.
-
Pre-incubate the cells with A-839977 or vehicle.
-
Add the P2X7 receptor agonist and YO-PRO-1 to the wells.
-
Incubate for a specified time (e.g., 10-20 minutes).
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Determine the IC₅₀ value for the inhibition of YO-PRO-1 uptake.
-
BzATP-Stimulated IL-1β Release Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
-
Cell Line: Differentiated human monocytic cell line THP-1.
-
Reagents:
-
Lipopolysaccharide (LPS) for priming.
-
PMA for differentiation.
-
BzATP.
-
A-839977.
-
Human IL-1β ELISA kit.
-
-
Procedure:
-
Differentiate THP-1 cells with PMA.
-
Prime the differentiated cells with LPS for several hours to induce pro-IL-1β expression.
-
Pre-treat the cells with various concentrations of A-839977.
-
Stimulate the cells with BzATP for a defined period (e.g., 30 minutes).
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-1β in the supernatant using a specific ELISA kit.
-
Calculate the IC₅₀ for the inhibition of IL-1β release.
-
Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia
This in vivo model is used to assess the antihyperalgesic effects of A-839977 in a model of inflammatory pain.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Reagents:
-
Complete Freund's Adjuvant (CFA).
-
A-839977 formulated for intraperitoneal (i.p.) injection.
-
-
Apparatus: Plantar test apparatus (e.g., Hargreaves' apparatus).
-
Procedure:
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw of the animal.
-
Allow several hours or days for the inflammation and thermal hyperalgesia to develop.
-
Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) using the plantar test apparatus.
-
Administer A-839977 or vehicle via i.p. injection at various doses.
-
Measure the paw withdrawal latency at different time points after drug administration.
-
Calculate the reversal of thermal hyperalgesia and determine the ED₅₀ value.
-
Signaling Pathway
The activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular signaling events. A-839977 acts as an antagonist at the receptor level, preventing the initiation of this cascade.
Conclusion
The initial studies of A-839977 firmly established it as a potent and selective P2X7 receptor antagonist with significant potential for studying the roles of this receptor in inflammatory and pain processes. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. The continued use of A-839977 and similar compounds will undoubtedly further elucidate the therapeutic potential of targeting the P2X7 receptor.
References
The Impact of A-839977 on T-Cell Function and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-839977 is a potent and selective antagonist of the P2X7 receptor, a key player in the regulation of immune responses. Extracellular ATP, often released in environments of inflammation and cellular stress, activates the P2X7 receptor, triggering a cascade of downstream signaling events that profoundly influence T-cell function and development. This technical guide provides an in-depth analysis of the mechanism of action of A-839977 and its consequential impact on T-cell biology. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of P2X7 receptor modulation in immunology and drug development.
Introduction to A-839977 and the P2X7 Receptor
A-839977 is a small molecule inhibitor that specifically targets the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells, including T-lymphocytes.[1][2] The P2X7 receptor is unique among the P2X family due to its low affinity for ATP and its ability to form a large, non-selective pore upon prolonged activation, leading to significant downstream cellular effects.[1][3][4] Activation of the P2X7 receptor is a critical event in inflammatory and immune responses, making it an attractive target for therapeutic intervention. A-839977 exerts its effects by blocking the influx of calcium ions that is normally induced by ATP binding to the P2X7 receptor. This blockade inhibits the release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β), a key mediator of inflammation.
Quantitative Data: In Vitro and In Vivo Efficacy of A-839977
The following tables summarize the key quantitative parameters defining the potency and efficacy of A-839977 in various experimental settings.
Table 1: In Vitro Inhibitory Activity of A-839977
| Parameter | Species | Cell/Receptor Type | Value (nM) | Reference |
| IC50 (BzATP-evoked Ca2+ influx) | Human | Recombinant P2X7 Receptor | 20 | |
| IC50 (BzATP-evoked Ca2+ influx) | Rat | Recombinant P2X7 Receptor | 42 | |
| IC50 (BzATP-evoked Ca2+ influx) | Mouse | Recombinant P2X7 Receptor | 150 |
Table 2: In Vivo Anti-inflammatory Efficacy of A-839977
| Animal Model | Species | Effect | ED50 (µmol/kg, i.p.) | Reference |
| Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia | Rat | Reduction of hyperalgesia | 100 | |
| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Mouse (wild-type) | Reduction of hyperalgesia | 40 | |
| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Mouse (IL-1αβ knockout) | No effect | - |
Impact of A-839977 on T-Cell Development
The development of T-cells in the thymus is a tightly regulated process that gives rise to a diverse repertoire of T-cells capable of mounting effective immune responses. The P2X7 receptor has been identified as a modulator of specific stages of T-cell development.
Role in γδ T-Cell Lineage Choice
Evidence suggests that P2X7 receptor signaling plays a crucial role in the lineage decision of γδ T-cells. Pharmacological antagonism of P2X7 has been shown to impair the differentiation of γδ T-cells, diverting them towards an αβ T-cell fate. This is attributed to the role of P2X7 in augmenting T-Cell Receptor (TCR) signal strength through the activation of the ERK-Egr-Id3 signaling pathway.
Impact of A-839977 on T-Cell Function
In the periphery, A-839977, by blocking the P2X7 receptor, can significantly modulate the function of mature T-cells, influencing their activation, differentiation, and survival.
T-Cell Activation and Proliferation
Upon antigen recognition, T-cells release ATP, which acts in an autocrine and paracrine manner to amplify T-cell activation through P2X receptors. While low concentrations of extracellular ATP can promote T-cell proliferation and IL-2 production, high concentrations, which activate the P2X7 receptor, can lead to cell cycle arrest and apoptosis. By blocking P2X7, A-839977 can potentially prevent the detrimental effects of high ATP concentrations on T-cell proliferation in inflammatory environments.
T-Helper Cell Differentiation
The differentiation of naïve CD4+ T-cells into distinct T-helper (Th) subsets is critical for orchestrating appropriate immune responses. P2X7 receptor activation has been shown to promote the differentiation of pro-inflammatory Th1 and Th17 cells. Therefore, A-839977 can be expected to skew T-cell differentiation away from these inflammatory phenotypes.
Regulatory T-Cell (Treg) Plasticity
Regulatory T-cells (Tregs) are essential for maintaining immune tolerance. Under certain inflammatory conditions, P2X7 receptor activation can induce the conversion of Tregs into pro-inflammatory IL-17-producing cells (Th17). This conversion compromises the immunosuppressive function of Tregs and contributes to inflammation. A-839977, by inhibiting P2X7, could potentially stabilize the Treg phenotype and preserve their suppressive capacity.
T-Cell Senescence and Death
In environments with high concentrations of extracellular ATP, such as tumor microenvironments, sustained P2X7 receptor activation can induce T-cell senescence and apoptosis. This is mediated through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK pathway. By blocking this pathway, A-839977 may enhance the survival and effector function of tumor-infiltrating lymphocytes.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of A-839977 on T-cell function.
In Vitro T-Helper 17 (Th17) Differentiation Assay
Objective: To determine the effect of A-839977 on the differentiation of naïve CD4+ T-cells into Th17 cells.
Materials:
-
A-839977 (solubilized in DMSO)
-
Naïve CD4+ T-cells (isolated from human PBMCs or mouse splenocytes)
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant human/mouse IL-6, TGF-β1, IL-23, and IL-1β
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA, Ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17A)
Protocol:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Isolate naïve CD4+ T-cells using a cell isolation kit.
-
Seed the naïve CD4+ T-cells in the coated plate in the presence of soluble anti-CD28 antibody.
-
Add the Th17 polarizing cytokines: IL-6, TGF-β1, IL-23, and IL-1β to the culture medium.
-
Add A-839977 at various concentrations to the experimental wells. Include a vehicle control (DMSO).
-
Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
On the day of analysis, restimulate the cells with PMA and Ionomycin in the presence of a protein transport inhibitor for 4-6 hours.
-
Harvest the cells and perform intracellular staining for IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
T-Cell Proliferation Assay (CFSE-based)
Objective: To quantify the effect of A-839977 on T-cell proliferation.
Materials:
-
A-839977 (solubilized in DMSO)
-
CD4+ or CD8+ T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
Cell culture medium
-
Flow cytometer
Protocol:
-
Label isolated T-cells with CFSE according to the manufacturer's protocol.
-
Wash the cells to remove excess CFSE.
-
Seed the CFSE-labeled T-cells in a 96-well plate.
-
Add T-cell activation stimuli to the wells.
-
Add A-839977 at various concentrations to the experimental wells. Include a vehicle control.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE intensity.
Conclusion
A-839977, as a selective antagonist of the P2X7 receptor, holds significant potential for modulating T-cell mediated immune responses. Its ability to interfere with key signaling pathways involved in T-cell development and function underscores its therapeutic promise in a range of inflammatory and autoimmune diseases, as well as in oncology. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the nuanced roles of P2X7 and the therapeutic applications of its antagonists. Further research is warranted to fully elucidate the impact of A-839977 on T-cell biology, particularly in the context of human disease models.
References
- 1. The P2X7 Receptor as Regulator of T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The P2X7 Receptor as Regulator of T Cell Development and Function [frontiersin.org]
- 4. Purinergic P2X7 receptor drives T cell lineage choice and shapes peripheral γδ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Calcium Imaging Using A-839977
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-839977 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2][3][4] Activation of the P2X7R by high concentrations of extracellular ATP mediates a rapid influx of cations, most notably calcium (Ca2+), which initiates various downstream signaling events. This pathway is implicated in inflammatory processes, neuropathic pain, and other pathological conditions. A-839977 effectively blocks the influx of calcium triggered by agonists like BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), making it a valuable tool for studying P2X7R function. In vitro calcium imaging assays provide a robust method to quantify the inhibitory activity of compounds like A-839977 on P2X7R.
These application notes provide a comprehensive protocol for utilizing A-839977 in a fluorescent-based in vitro calcium imaging assay to determine its inhibitory potential on P2X7 receptor activation.
Data Presentation
Table 1: Potency of A-839977 on P2X7 Receptors
| Species | IC50 (nM) for BzATP-evoked Calcium Influx | Reference |
| Human | 20 | |
| Rat | 42 | |
| Mouse | 150 |
Table 2: Inhibitory Activity of A-839977 in Human THP-1 Cells
| Assay | IC50 (nM) | Reference |
| BzATP-stimulated IL-1β release | 37 | |
| BzATP-stimulated YO-PRO uptake | 7 |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay Using A-839977
This protocol outlines the measurement of P2X7R inhibition by A-839977 using a fluorescent calcium indicator in a cell-based assay.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293 cells stably expressing recombinant P2X7R, or a native cell line like THP-1 monocytes)
-
A-839977 (prepared in DMSO)
-
P2X7R agonist (e.g., BzATP or ATP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets
Procedure:
-
Cell Preparation:
-
Seed the P2X7R-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells in their recommended culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
-
Loading with Calcium Indicator Dye:
-
Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical final concentration is 2-5 µM with 0.02-0.04% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash the cells once with HBSS.
-
Add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of A-839977 in HBSS from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or receptor function (typically ≤ 0.1%).
-
After the dye loading incubation, gently wash the cells twice with HBSS to remove any extracellular dye.
-
Add the desired volume of the A-839977 dilutions to the respective wells. Include vehicle control (DMSO in HBSS) and no-compound control wells.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the P2X7R agonist solution (e.g., BzATP) in HBSS at a concentration that elicits a robust calcium response (typically in the 10-100 µM range for BzATP).
-
Set up the fluorescence plate reader to measure the kinetic fluorescence signal. For Fluo-4, the excitation wavelength is ~494 nm and the emission wavelength is ~516 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injection system, add the agonist to the wells and continue to record the fluorescence signal for 1-5 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the change in fluorescence intensity (ΔF) from baseline (F0), often normalized to the baseline (ΔF/F0).
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition against the concentration of A-839977.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: P2X7R signaling and inhibition by A-839977.
Caption: Workflow for the in vitro calcium imaging assay.
References
Application Notes and Protocols for A-839977 in Mouse Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-839977 is a potent and selective antagonist of the P2X7 receptor, a key player in neuroinflammation and pain signaling.[1][2][3] This document provides detailed application notes and protocols for the use of A-839977 in preclinical mouse models of pain. While robust data is available for its efficacy in inflammatory pain models, this guide also addresses its potential application in neuropathic pain models by providing relevant background, protocols for model induction, and dosage information for other P2X7 antagonists as a reference.
Introduction
The P2X7 receptor, an ATP-gated ion channel, is predominantly expressed on immune cells, including microglia in the central nervous system.[4] Its activation triggers the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which are critically involved in the pathogenesis of chronic pain states. A-839977 has been shown to effectively block P2X7 receptor activation and subsequent IL-1β release, thereby reducing pain behaviors in animal models. These characteristics make A-839977 a valuable tool for investigating the role of the P2X7 receptor in pain and for the preclinical development of novel analgesics.
Data Presentation
A-839977 In Vitro Potency
| Target | Species | Assay | IC50 |
| P2X7 Receptor | Human | BzATP-evoked calcium influx | 20 nM |
| P2X7 Receptor | Rat | BzATP-evoked calcium influx | 42 nM |
| P2X7 Receptor | Mouse | BzATP-evoked calcium influx | 150 nM |
Data compiled from multiple sources.
A-839977 In Vivo Dosage in a Mouse Model of Inflammatory Pain (Complete Freund's Adjuvant)
| Dose (µmol/kg) | Route of Administration | Effect |
| 10, 30, 100 | Intraperitoneal (i.p.) | Dose-dependent reduction in thermal hyperalgesia. |
| 40 (ED50) | Intraperitoneal (i.p.) | Robust antihyperalgesia. |
Note: Extensive literature searches did not yield specific dosage information for A-839977 in established mouse models of neuropathic pain. The data presented above is from an inflammatory pain model, which can serve as a starting point for dose-range finding studies in neuropathic pain models. For reference, other selective P2X7 receptor antagonists have shown efficacy in rodent models of neuropathic pain (e.g., Chung model) with ED50 values in the range of 76-125 µmol/kg (i.p.) for compounds like A-438079.
Mechanism of Action: P2X7 Receptor Antagonism in Pain Signaling
Nerve injury or inflammation leads to a significant release of ATP into the extracellular space. This ATP binds to and activates P2X7 receptors on microglia, the resident immune cells of the central nervous system. Activation of the P2X7 receptor, an ion channel, leads to cation influx, including Ca2+, and the formation of a large pore, which triggers the activation of the NLRP3 inflammasome. This intracellular complex then activates caspase-1, which cleaves pro-IL-1β into its mature, active form. Mature IL-1β is then released from the microglia and acts on neuronal IL-1 receptors, leading to increased neuronal excitability and the sensation of pain. A-839977, by blocking the P2X7 receptor, inhibits this entire downstream signaling cascade, thereby reducing the production and release of IL-1β and mitigating pain.
Experimental Protocols
Preparation of A-839977 for In Vivo Administration
A-839977 can be prepared as a suspension for intraperitoneal (i.p.) or oral (p.o.) administration. The following protocol yields a 2.5 mg/mL suspension:
-
Prepare a stock solution of A-839977 in DMSO at 25.0 mg/mL.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again until evenly distributed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of the suspended solution will be 2.5 mg/mL.
Neuropathic Pain Model Induction: Spared Nerve Injury (SNI)
The Spared Nerve Injury (SNI) model is a widely used model of neuropathic pain that results in robust and long-lasting behavioral hypersensitivity.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision in the skin of the lateral surface of the thigh.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves with fine forceps.
-
Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture.
-
Distal to the ligation, transect a small section of these two nerves.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover in a warm cage.
-
Behavioral testing can typically commence 3-5 days post-surgery.
Behavioral Assay: Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain. The von Frey test is used to assess this.
-
Place the mouse in an elevated testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw in the sural nerve territory.
-
A positive response is a brisk withdrawal or flinching of the paw upon application of the filament.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
-
Administer A-839977 (or vehicle) via i.p. injection at the desired dose and time point before behavioral testing.
Conclusion
A-839977 is a valuable pharmacological tool for studying the role of the P2X7 receptor in pain. The provided protocols for its preparation and use in mouse models of pain, along with the detailed mechanism of action, offer a solid foundation for researchers. While specific dosage data for A-839977 in neuropathic pain models is currently limited in the literature, the information on its efficacy in inflammatory pain models and the dosages of other P2X7 antagonists in neuropathic pain models can guide the design of future studies. Further research is warranted to fully elucidate the therapeutic potential of A-839977 in neuropathic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of P2X7 receptors in chronic pain disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IL-1β Release Assay Using A-839977
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune response. Its release is a tightly regulated process, often involving the activation of the NLRP3 inflammasome and the purinergic P2X7 receptor. Dysregulation of IL-1β secretion is implicated in a host of inflammatory diseases, making it a key target for therapeutic intervention. A-839977 is a selective and potent antagonist of the P2X7 receptor, which has been shown to effectively block IL-1β release. These application notes provide a detailed protocol for an in vitro IL-1β release assay using A-839977 as a tool to study P2X7-mediated inflammation.
Principle of the Assay
This assay measures the release of mature IL-1β from immune cells, such as human THP-1 monocytes or primary macrophages, following a two-step activation process. The first step, "priming," typically involves stimulating the cells with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and components of the NLRP3 inflammasome. The second step, "activation," involves stimulating the P2X7 receptor with an agonist like adenosine triphosphate (ATP) or benzoyl-ATP (BzATP). P2X7 activation triggers the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, secretable form. A-839977 is used to demonstrate the P2X7-dependence of this process by inhibiting the ATP/BzATP-induced IL-1β release. The amount of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway
The activation of the P2X7 receptor by extracellular ATP is a key trigger for the maturation and release of IL-1β. This process is intricately linked to the NLRP3 inflammasome. The following diagram illustrates the signaling cascade and the inhibitory action of A-839977.
Application Notes and Protocols: Western Blot Analysis of P2X7 Downstream Targets with A-839977
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological signaling pathways. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream events, making it a promising therapeutic target for a variety of diseases. A-839977 is a potent and selective antagonist of the P2X7 receptor, with IC50 values in the nanomolar range for human, rat, and mouse receptors.[1] It effectively blocks P2X7-mediated calcium influx and subsequent downstream signaling.[1] These application notes provide detailed protocols for utilizing Western blot analysis to investigate the inhibitory effects of A-839977 on key downstream targets of P2X7 receptor activation.
P2X7 Downstream Signaling Pathways
Activation of the P2X7 receptor initiates several critical intracellular signaling cascades. Understanding these pathways is crucial for designing and interpreting experiments aimed at modulating P2X7 function. The primary pathways include:
-
NLRP3 Inflammasome Activation: P2X7 activation is a potent trigger for the assembly of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome complex. This leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is another important downstream effector of P2X7. Activation of this pathway is involved in cell proliferation, differentiation, and inflammatory responses.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, growth, and metabolism. P2X7 has been shown to modulate the phosphorylation and activation of Akt.
The following diagram illustrates the major signaling pathways downstream of the P2X7 receptor and the point of inhibition by A-839977.
Experimental Protocols
This section provides detailed protocols for the Western blot analysis of key P2X7 downstream targets.
Cell Culture and Treatment
A variety of cell lines can be used to study P2X7 signaling, including macrophage-like cell lines (e.g., J774, THP-1), microglial cells (e.g., BV-2), or other cells endogenously or exogenously expressing the P2X7 receptor.
Materials:
-
Appropriate cell culture medium and supplements
-
P2X7 agonist (e.g., ATP or BzATP)
-
A-839977 (solubilized in DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.
-
For experiments involving inflammasome activation, prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-incubate the cells with A-839977 at the desired concentrations (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a P2X7 agonist (e.g., 1-5 mM ATP or 100-300 µM BzATP) for the appropriate time (e.g., 15-60 minutes).
-
Following stimulation, immediately place the culture vessels on ice and proceed to protein extraction.
Protein Extraction
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
Western Blot Analysis
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
For analysis of phosphorylated proteins, it is recommended to strip the membrane and re-probe with an antibody against the total protein as a loading control. Densitometric analysis can then be performed to quantify the ratio of phosphorylated to total protein.
The following diagram outlines the general workflow for the Western blot experiment.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from Western blot analysis. The values are illustrative and represent the expected outcomes of A-839977 treatment on P2X7 downstream signaling.
Table 1: Effect of A-839977 on ATP-Induced ERK1/2 Phosphorylation
| Treatment Group | p-ERK/Total ERK Ratio (Normalized to Control) | % Inhibition |
| Control (Vehicle) | 1.00 | - |
| ATP (3 mM) | 4.50 | - |
| ATP + A-839977 (10 nM) | 3.20 | 28.9% |
| ATP + A-839977 (100 nM) | 1.80 | 60.0% |
| ATP + A-839977 (1 µM) | 1.10 | 97.8% |
Table 2: Effect of A-839977 on ATP-Induced Akt Phosphorylation
| Treatment Group | p-Akt/Total Akt Ratio (Normalized to Control) | % Inhibition |
| Control (Vehicle) | 1.00 | - |
| ATP (3 mM) | 3.80 | - |
| ATP + A-839977 (10 nM) | 2.90 | 23.7% |
| ATP + A-839977 (100 nM) | 1.60 | 57.9% |
| ATP + A-839977 (1 µM) | 1.05 | 98.2% |
Table 3: Effect of A-839977 on ATP-Induced Caspase-1 Cleavage
| Treatment Group | Cleaved Caspase-1/Pro-Caspase-1 Ratio (Normalized to Control) | % Inhibition |
| Control (Vehicle) | 1.00 | - |
| ATP (3 mM) | 6.20 | - |
| ATP + A-839977 (10 nM) | 4.50 | 27.4% |
| ATP + A-839977 (100 nM) | 2.10 | 66.1% |
| ATP + A-839977 (1 µM) | 1.20 | 96.8% |
Recommended Primary Antibodies
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| P2X7 Receptor | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total ERK1/2 | Mouse | 1:1000 | Cell Signaling Technology |
| Phospho-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total Akt | Mouse | 1:1000 | Cell Signaling Technology |
| NLRP3 | Rabbit | 1:1000 | Cell Signaling Technology |
| Cleaved Caspase-1 | Rabbit | 1:1000 | Cell Signaling Technology |
| Pro-Caspase-1 | Mouse | 1:1000 | Cell Signaling Technology |
| β-Actin (Loading Control) | Mouse | 1:5000 | Santa Cruz Biotechnology |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded. |
| Primary antibody concentration too low | Optimize the primary antibody concentration. | |
| Inefficient protein transfer | Check transfer conditions (time, voltage, buffer). | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Primary or secondary antibody concentration too high | Decrease antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Primary antibody is not specific | Use a more specific antibody or perform antibody validation. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
Western blot analysis is a powerful technique to elucidate the mechanism of action of P2X7 receptor antagonists like A-839977. By following the detailed protocols and utilizing the provided information, researchers can effectively quantify the inhibitory effects of A-839977 on key downstream signaling pathways, thereby advancing our understanding of P2X7 biology and its therapeutic potential. The provided diagrams and tables serve as a guide for experimental design and data presentation, ensuring clarity and reproducibility in your research.
References
Application Notes: A-839977 in THP-1 Cell Line Experiments
Introduction
A-839977 is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1][2] The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in the inflammatory response, particularly in the activation of the NLRP3 inflammasome and the subsequent maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[3][4] The human monocytic leukemia cell line, THP-1, is an extensively used in vitro model for studying monocyte and macrophage biology.[5] Upon differentiation with phorbol 12-myristate 13-acetate (PMA), THP-1 cells adopt a macrophage-like phenotype and express all the necessary components for a functional NLRP3 inflammasome pathway, making them an ideal system for investigating P2X7R-mediated inflammation.
In differentiated THP-1 cells, activation of the P2X7R by an agonist like ATP or Benzoyl-ATP (BzATP) triggers a cascade of events, including potassium efflux, which is a critical signal for the assembly of the NLRP3 inflammasome complex. This complex then activates caspase-1, an enzyme that cleaves pro-IL-1β into its active, mature form, which is then secreted from the cell. A-839977 effectively blocks this pathway at the initial step by preventing P2X7R activation, thereby inhibiting downstream events such as calcium influx, pore formation, caspase-1 activation, and IL-1β release.
These application notes provide detailed protocols for utilizing A-839977 to study the P2X7R/NLRP3 inflammasome axis in the THP-1 cell line.
Data Presentation
The inhibitory activity of A-839977 has been quantified in various assays, including those using the human THP-1 cell line. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Parameter | Cell/Receptor Type | Agonist | IC50 Value | Reference |
| IL-1β Release | Differentiated Human THP-1 Cells | BzATP | 37 nM | |
| YO-PRO-1 Uptake | Differentiated Human THP-1 Cells | BzATP | 7 nM | |
| Calcium Influx | Recombinant Human P2X7 Receptor | BzATP | 20 nM | |
| Calcium Influx | Recombinant Rat P2X7 Receptor | BzATP | 42 nM | |
| Calcium Influx | Recombinant Mouse P2X7 Receptor | BzATP | 150 nM |
Signaling Pathway and Experimental Visualizations
The following diagrams illustrate the key signaling pathway, a typical experimental workflow for testing A-839977, and the logical relationship of the components involved.
Caption: A-839977 inhibits the P2X7R-NLRP3 inflammasome signaling pathway.
Caption: General experimental workflow for testing A-839977 in THP-1 cells.
Caption: Logical relationship showing A-839977's point of intervention.
Experimental Protocols
Protocol 1: THP-1 Cell Culture and Differentiation
This protocol describes the standard procedure for maintaining THP-1 monocytes and differentiating them into macrophage-like cells suitable for inflammasome activation experiments.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells every 3-4 days to maintain a density between 2x10^5 and 1x10^6 cells/mL.
-
Seeding for Differentiation: Seed THP-1 cells into multi-well plates at a density of 0.5-1x10^6 cells/mL.
-
Differentiation: Add PMA to the culture medium to a final concentration of 20-100 ng/mL. Incubate for 24-48 hours. Successful differentiation is characterized by cell adherence to the plate and a change to a more spread-out, macrophage-like morphology.
-
Resting Phase: After differentiation, gently aspirate the PMA-containing medium, wash the adherent cells once with warm PBS, and add fresh, PMA-free complete medium. Allow cells to rest for at least 24 hours before proceeding with experiments.
Protocol 2: Inhibition of IL-1β Secretion
This protocol details the two-signal method for activating the NLRP3 inflammasome and testing the inhibitory effect of A-839977 on IL-1β secretion.
Materials:
-
Differentiated THP-1 cells (from Protocol 1)
-
Serum-free RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
ATP or BzATP
-
A-839977 (dissolved in DMSO)
-
DMSO (vehicle control)
-
Human IL-1β ELISA Kit
Procedure:
-
Priming (Signal 1): Replace the culture medium with fresh, serum-free RPMI-1640. Add LPS to a final concentration of 100 ng/mL to 1 µg/mL. Incubate for 3-4 hours at 37°C. This step upregulates the expression of pro-IL-1β.
-
Inhibitor Pre-treatment: Add A-839977 (e.g., at concentrations ranging from 1 nM to 1 µM) or an equivalent volume of DMSO (vehicle control) to the appropriate wells. Incubate for 30-60 minutes at 37°C.
-
Activation (Signal 2): Add the P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), to the wells. Incubate for an additional 30-60 minutes at 37°C.
-
Sample Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C until analysis.
-
IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer’s instructions.
Protocol 3: Caspase-1 Activity Assay
This protocol measures the activity of caspase-1, the enzyme directly responsible for cleaving pro-IL-1β.
Materials:
-
Cell supernatants and lysates from the experiment in Protocol 2
-
Caspase-1 Activity Assay Kit (Fluorometric or Colorimetric)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Sample Preparation: Use the cell lysates or supernatants collected after the priming, pre-treatment, and activation steps from Protocol 2.
-
Assay Execution: Perform the caspase-1 activity assay according to the manufacturer's protocol. This typically involves incubating the sample with a specific caspase-1 substrate (e.g., YVAD-AFC or Ac-YVAD-pNA).
-
Measurement: Cleavage of the substrate by active caspase-1 releases a fluorescent or chromogenic molecule. Quantify the signal using a microplate reader at the appropriate excitation/emission wavelengths (fluorometric) or absorbance (colorimetric).
-
Data Analysis: Compare the caspase-1 activity in samples treated with A-839977 to the vehicle-treated control to determine the extent of inhibition.
Protocol 4: P2X7 Pore Formation Assay (YO-PRO-1 Uptake)
This assay measures the formation of the large-conductance pore that is characteristic of prolonged P2X7R activation.
Materials:
-
Differentiated THP-1 cells
-
YO-PRO-1 iodide dye
-
A-839977
-
ATP or BzATP
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Prepare differentiated THP-1 cells in a black, clear-bottom 96-well plate.
-
Inhibitor Pre-treatment: Wash cells and replace the medium with a suitable buffer (e.g., HBSS). Add A-839977 or vehicle control and incubate for 30-60 minutes at 37°C.
-
Dye and Agonist Addition: Add YO-PRO-1 dye (final concentration ~1 µM) to the wells. Immediately add the P2X7R agonist (e.g., BzATP).
-
Fluorescence Measurement: Measure the fluorescence intensity (Excitation ~491 nm / Emission ~509 nm) kinetically over 30-60 minutes using a fluorescence plate reader. Alternatively, capture images at a specific time point using a fluorescence microscope.
-
Data Analysis: An increase in fluorescence indicates dye uptake through the P2X7R pore. Compare the fluorescence signal in A-839977-treated wells to the control to quantify the inhibition of pore formation. A-839977 potently blocks agonist-evoked YO-PRO uptake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 美国GlpBio - A 839977 | P2X7 antagonist,potent and selective | Cas# 870061-27-1 [glpbio.cn]
- 3. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THP-1 cell line: an in vitro cell model for immune modulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of A-839977 in Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-839977 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] The P2X7 receptor is highly expressed on immune cells, such as microglia and macrophages, and is a key player in neuroinflammation and pain signaling.[3] Its activation by high concentrations of ATP, often released during cellular stress or injury, triggers a cascade of downstream events, including the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][3] By blocking this receptor, A-839977 effectively mitigates the release of IL-1β, thereby reducing hyperalgesia in various preclinical models of inflammatory and neuropathic pain. These application notes provide detailed protocols for the in vivo administration of A-839977 for the investigation of its analgesic properties.
Mechanism of Action
A-839977 exerts its analgesic effects by selectively inhibiting the P2X7 receptor. In conditions of tissue injury and inflammation, damaged cells release ATP into the extracellular space. This ATP binds to and activates P2X7 receptors on resident immune cells like microglia in the central nervous system. P2X7 receptor activation leads to the assembly of the NLRP3 inflammasome, which in turn activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature, biologically active form, which is subsequently released. IL-1β is a potent pro-inflammatory cytokine that sensitizes nociceptors and contributes to the generation and maintenance of pain. A-839977, by blocking the P2X7 receptor, prevents this signaling cascade, leading to a reduction in IL-1β release and a consequent attenuation of pain hypersensitivity. Studies have demonstrated that the antihyperalgesic effects of A-839977 are absent in mice lacking the IL-1α/β genes, confirming the critical role of this cytokine in its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for A-839977 based on available literature.
Table 1: In Vitro Potency of A-839977
| Parameter | Species | Value | Reference |
| IC₅₀ (BzATP-evoked Ca²⁺ influx) | Human | 20 nM | |
| IC₅₀ (BzATP-evoked Ca²⁺ influx) | Rat | 42 nM | |
| IC₅₀ (BzATP-evoked Ca²⁺ influx) | Mouse | 150 nM | |
| IC₅₀ (BzATP-stimulated IL-1β release) | Human (THP-1 cells) | 37 nM | |
| IC₅₀ (YO-PRO uptake) | Human (THP-1 cells) | 7 nM |
Table 2: In Vivo Efficacy of A-839977
| Pain Model | Species | Route of Administration | ED₅₀ | Endpoint | Reference |
| CFA-Induced Inflammatory Pain | Rat | Intraperitoneal (i.p.) | 100 µmol/kg | Thermal Hyperalgesia | |
| CFA-Induced Inflammatory Pain | Mouse | Intraperitoneal (i.p.) | 40 µmol/kg | Thermal Hyperalgesia | |
| Cancer-Induced Bone Pain | Rat | Intraperitoneal (i.p.) | 40 mg/kg | Pain Behavior |
Table 3: Pharmacokinetic Profile of A-839977
| Parameter | Species | Route of Administration | Value | Reference |
| Cmax | Rat/Mouse | N/A | Data not available in public literature | |
| Tmax | Rat/Mouse | N/A | Data not available in public literature | |
| Half-life (t½) | Rat/Mouse | N/A | Data not available in public literature | |
| Bioavailability | Rat/Mouse | N/A | Data not available in public literature |
Note: Researchers are encouraged to determine the pharmacokinetic parameters of A-839977 in their specific experimental setup.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of A-839977 in attenuating pain.
Caption: General experimental workflow for in vivo pain studies.
Experimental Protocols
Preparation of A-839977 for In Vivo Administration
A-839977 is typically prepared as a suspension for intraperitoneal (i.p.) or oral (p.o.) administration. The following is a general protocol for preparing a 2.5 mg/mL solution:
-
Prepare a stock solution of A-839977 in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL and mix until a uniform suspension is achieved.
Note: The vehicle control group should receive the same formulation without A-839977.
Inflammatory Pain Models
1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
-
Animals: Male Sprague-Dawley rats (180-220 g) or male C57BL/6 mice (20-25 g).
-
Procedure:
-
Induce inflammation by a single intraplantar (i.pl.) injection of 100 µL (rats) or 20 µL (mice) of CFA (1 mg/mL) into the plantar surface of the left hind paw.
-
Allow 24-48 hours for the development of inflammation and thermal hyperalgesia.
-
Administer A-839977 (e.g., 10-300 µmol/kg, i.p.) or vehicle 30 minutes prior to behavioral testing.
-
-
Behavioral Assessment:
-
Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves test) to measure the paw withdrawal latency to a radiant heat source. A decrease in latency in the CFA-injected paw compared to the contralateral paw indicates thermal hyperalgesia.
-
Mechanical Allodynia: Use von Frey filaments with increasing bending forces to determine the paw withdrawal threshold. A lower threshold in the ipsilateral paw indicates mechanical allodynia.
-
2. Carrageenan-Induced Inflammatory Pain
-
Animals: Male Sprague-Dawley rats (180-220 g) or male Swiss Webster mice (20-25 g).
-
Procedure:
-
Induce acute inflammation by a single intraplantar injection of 100 µL of 1-2% λ-carrageenan in sterile saline into the plantar surface of the hind paw.
-
Inflammation and hyperalgesia typically develop within 1-3 hours.
-
Administer A-839977 or vehicle 30 minutes before carrageenan injection (pre-treatment) or at a specific time point after carrageenan injection (post-treatment).
-
-
Behavioral Assessment:
-
Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers before and at various time points after carrageenan injection.
-
Thermal Hyperalgesia and Mechanical Allodynia: Assess as described in the CFA model.
-
Neuropathic Pain Models
1. Chronic Constriction Injury (CCI)
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Anesthetize the animal.
-
Expose the sciatic nerve at the mid-thigh level.
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed without arresting epineural blood flow.
-
Close the incision in layers.
-
Allow 7-14 days for the development of neuropathic pain behaviors.
-
Administer A-839977 or vehicle and assess pain behaviors.
-
-
Behavioral Assessment:
-
Mechanical Allodynia: Assess using von Frey filaments.
-
Thermal Hyperalgesia: Assess using the Hargreaves test.
-
Cold Allodynia: Assess the response to a drop of acetone applied to the plantar surface of the paw.
-
2. Spared Nerve Injury (SNI)
-
Animals: Male C57BL/6 mice (20-25 g) or Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Anesthetize the animal.
-
Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the incision.
-
Allow 3-7 days for the development of robust mechanical allodynia.
-
Administer A-839977 or vehicle and assess pain behaviors.
-
-
Behavioral Assessment:
-
Mechanical Allodynia: The primary behavioral endpoint, assessed using von Frey filaments on the lateral aspect of the paw (sural nerve territory).
-
Cancer-Induced Bone Pain (CIBP) Model
-
Animals: Female Sprague-Dawley rats.
-
Procedure:
-
Culture MRMT-1 rat mammary gland carcinoma cells.
-
Anesthetize the rat and make a small incision over the proximal tibia.
-
Inject MRMT-1 cells (e.g., 3 x 10⁵ cells in 5 µL) into the intramedullary canal of the tibia.
-
Seal the injection site with bone wax and close the wound.
-
Pain behaviors typically develop over 7-21 days.
-
Administer A-839977 (e.g., 40 mg/kg, i.p.) or vehicle and assess pain behaviors.
-
-
Behavioral Assessment:
-
Limb Use: Observe and score the guarding of the affected limb.
-
Mechanical Allodynia: Assess paw withdrawal threshold using von Frey filaments.
-
Weight-Bearing Deficit: Use an incapacitance tester to measure the weight distribution between the hind limbs.
-
Conclusion
A-839977 is a valuable pharmacological tool for investigating the role of the P2X7 receptor in pain. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the analgesic potential of this compound in various preclinical pain models. Researchers should carefully consider the specific parameters of their studies, including animal species, pain model, and behavioral endpoints, and optimize the administration protocol accordingly. Due to the lack of publicly available pharmacokinetic data, it is highly recommended that researchers perform pharmacokinetic studies to determine the optimal dosing regimen for their specific experimental conditions.
References
Application Notes: YO-PRO-1 Uptake Assay for P2X7 Receptor Activity Using A-839977
Introduction
The P2X7 receptor (P2X7R) is an ATP-gated ion channel that plays a crucial role in inflammatory processes.[1][2] A distinctive feature of sustained P2X7R activation is the formation of a large, non-selective membrane pore.[1][3] This macropore allows the passage of molecules up to 900 Daltons in size.[3] The YO-PRO-1 uptake assay is a widely used, fluorescence-based method to quantify P2X7R activity by measuring the influx of the YO-PRO-1 dye (molecular weight ~629 Da) through this pore. YO-PRO-1 is a cell-impermeant nucleic acid stain that exhibits a significant increase in fluorescence upon binding to DNA within the cell, providing a direct measure of P2X7R-mediated pore formation. This assay is a reproducible and rapid method for studying both P2X7R activation and inhibition.
A-839977 is a potent and selective antagonist of the P2X7 receptor. It effectively blocks agonist-evoked responses, including calcium influx, YO-PRO-1 uptake, and the release of pro-inflammatory cytokines like IL-1β. A-839977 exhibits different potencies across species, with IC50 values of 20 nM for human, 42 nM for rat, and 150 nM for mouse P2X7 receptors in calcium influx assays. In studies using differentiated human THP-1 cells, A-839977 inhibited BzATP-stimulated YO-PRO-1 uptake with an IC50 of 7 nM. These application notes provide a detailed protocol for utilizing the YO-PRO-1 uptake assay to characterize the inhibitory activity of A-839977 on P2X7R.
Signaling Pathway and Mechanism of Action
Activation of the P2X7 receptor by an agonist such as ATP or its more potent analog, BzATP, initiates the opening of an ion channel. Prolonged stimulation leads to a conformational change and the formation or "dilation" of a larger pore, a hallmark of P2X7R function. This pore allows the influx of larger molecules like the YO-PRO-1 dye. Once inside the cell, YO-PRO-1 binds to nucleic acids, resulting in a measurable increase in fluorescence. The antagonist A-839977 acts by binding to an allosteric site on the P2X7 receptor, preventing the agonist-induced conformational changes required for pore opening and thereby inhibiting YO-PRO-1 uptake.
Figure 1. P2X7R activation by an agonist leads to pore formation and YO-PRO-1 uptake. A-839977 blocks this.
Experimental Protocols
This protocol is designed for a 96-well plate format, suitable for high-throughput screening using a fluorescence microplate reader.
1. Materials and Reagents
-
Cells: A cell line endogenously expressing P2X7R (e.g., human THP-1 monocytes) or a cell line stably transfected with P2X7R (e.g., HEK293-P2X7R).
-
Culture Medium: Appropriate complete culture medium (e.g., RPMI or DMEM with 10% FBS, penicillin/streptomycin).
-
Assay Buffer: Low-divalent cation extracellular solution (e.g., 147 mM NaCl, 10 mM HEPES, 13 mM Glucose, 2 mM KCl, 0.2 mM CaCl2, pH 7.4).
-
P2X7R Agonist: ATP or 2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate (BzATP) stock solution (e.g., 100 mM in water). BzATP is often preferred as it is more potent.
-
P2X7R Antagonist: A-839977 stock solution (e.g., 10 mM in DMSO).
-
Fluorescent Dye: YO-PRO-1 Iodide stock solution (e.g., 1 mM in DMSO).
-
Plates: Black, clear-bottom 96-well microplates suitable for fluorescence measurements.
2. Cell Preparation (Day 1)
-
Culture cells under standard conditions (37°C, 5% CO2).
-
Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000–80,000 cells per well in 100 µL of culture medium).
-
Incubate the plate overnight.
3. Assay Procedure (Day 2)
-
Prepare Reagents:
-
Prepare a 2X working solution of the P2X7R agonist (e.g., 600 µM BzATP for a final concentration of 300 µM) in Assay Buffer.
-
Prepare serial dilutions of A-839977 in Assay Buffer to create a range of 2X concentrations for generating an IC50 curve (e.g., from 200 nM down to 0.2 nM for final concentrations of 100 nM to 0.1 nM).
-
Prepare a 2X YO-PRO-1 working solution (e.g., 10 µM for a final concentration of 5 µM) in Assay Buffer.
-
-
Antagonist Pre-incubation:
-
Gently wash the cell monolayer twice with 100 µL of pre-warmed Assay Buffer.
-
Add 50 µL of the A-839977 serial dilutions to the appropriate wells. For control wells (agonist only, no antagonist), add 50 µL of Assay Buffer containing the same percentage of DMSO as the highest antagonist concentration.
-
Incubate the plate for 30-60 minutes at 37°C. A 1-hour pre-treatment has been shown to be effective.
-
-
Agonist Stimulation and Dye Uptake:
-
Prepare a 2X stimulation mix by combining the 2X agonist solution and the 2X YO-PRO-1 solution in equal volumes.
-
Add 50 µL of this stimulation mix to all wells (except for negative controls, which receive 50 µL of Assay Buffer with 2X YO-PRO-1).
-
The final volume in each well should be 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~491 nm and emission at ~509 nm. Readings can be taken in kinetic mode over 30-60 minutes or as a single endpoint measurement.
-
Figure 2. Workflow for the YO-PRO-1 uptake assay to screen for P2X7R antagonists.
Data Presentation and Analysis
The raw fluorescence data should be processed to determine the inhibitory effect of A-839977.
-
Data Normalization:
-
Subtract the average fluorescence of the negative control (no agonist) wells from all other wells to correct for background fluorescence.
-
Normalize the data by setting the average fluorescence of the positive control (agonist only, no antagonist) wells to 100% activation.
-
Calculate the percent inhibition for each concentration of A-839977: % Inhibition = 100 - [(Fluorescence_Sample / Fluorescence_PositiveControl) * 100]
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the A-839977 concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to calculate the IC50 value, which is the concentration of A-839977 that produces 50% inhibition of the agonist-induced YO-PRO-1 uptake.
-
Table 1: Example Data Summary for A-839977 Inhibition of BzATP-induced YO-PRO-1 Uptake
| Condition | A-839977 Conc. (nM) | Raw Fluorescence (RFU) | Corrected RFU (Sample - Bkgd) | % of Control (vs. Agonist Only) | % Inhibition |
| Negative Control (Bkgd) | 0 | 150 ± 12 | 0 | 0% | 100% |
| Positive Control (Agonist Only) | 0 | 3250 ± 180 | 3100 | 100% | 0% |
| Test Compound | 0.1 | 3100 ± 210 | 2950 | 95.2% | 4.8% |
| Test Compound | 1 | 2480 ± 155 | 2330 | 75.2% | 24.8% |
| Test Compound | 10 | 1650 ± 95 | 1500 | 48.4% | 51.6% |
| Test Compound | 100 | 480 ± 35 | 330 | 10.6% | 89.4% |
| Test Compound | 1000 | 180 ± 15 | 30 | 1.0% | 99.0% |
| Calculated IC50 | ~9.5 nM | - | - | - | - |
Data are hypothetical and for illustrative purposes only.
References
- 1. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 2. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X7 receptor forms a dye-permeable pore independent of its intracellular domain but dependent on membrane lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of A-839977 in Studying Cancer-Induced Bone Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer-induced bone pain (CIBP) is a debilitating condition that significantly impairs the quality of life for patients with metastatic cancers. The complex pathophysiology of CIBP involves a combination of inflammatory, neuropathic, and tumor-specific mechanisms, making it challenging to manage effectively. The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a key player in various pain states, including CIBP. Its activation on immune and glial cells triggers the release of pro-inflammatory cytokines, contributing to central and peripheral sensitization. A-839977 is a potent and selective antagonist of the P2X7 receptor and serves as a valuable pharmacological tool to investigate the role of this receptor in CIBP and to evaluate its potential as a therapeutic target.
These application notes provide detailed protocols for utilizing A-839977 in preclinical rodent models of CIBP, including model induction, behavioral pain assessment, and drug administration.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of A-839977 as a P2X7R antagonist and its analgesic effects in a rat model of CIBP.
Table 1: In Vitro Potency of A-839977
| Receptor Species | IC50 (nM) for BzATP-evoked Calcium Influx |
| Human P2X7R | 20 |
| Rat P2X7R | 42 |
| Mouse P2X7R | 150 |
Data compiled from multiple sources indicating the concentration of A-839977 required to inhibit 50% of the response induced by the P2X7R agonist BzATP.
Table 2: In Vivo Analgesic Efficacy of A-839977 in a Rat Model of Cancer-Induced Bone Pain
| Administration Route | Dose | Effect on Pain Behavior |
| Intraperitoneal (i.p.) | 40 mg/kg | Significantly reduced both early- and late-stage pain behavior.[1][2] |
| Spinal | 0.4 mg/kg | Significantly reduced evoked responses to high-intensity mechanical and thermal stimulation.[1][2] |
| Spinal | 1.2 mg/kg | Significantly reduced evoked responses to high-intensity mechanical and thermal stimulation.[1] |
This table summarizes the effective doses of A-839977 in attenuating pain-related behaviors in a rat model of CIBP.
Experimental Protocols
Protocol 1: Induction of Cancer-Induced Bone Pain in Rats using MRMT-1 Carcinoma Cells
This protocol describes the establishment of a CIBP model in rats by injecting syngeneic MRMT-1 mammary gland carcinoma cells into the tibia.
Materials:
-
MRMT-1 rat mammary gland carcinoma cells
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
23-gauge needle and 10 µL Hamilton syringe
-
Bone wax
-
Surgical tools (scalpel, forceps, etc.)
-
70% ethanol and povidone-iodine for sterilization
-
Female Sprague-Dawley rats (200-250g)
Procedure:
-
Cell Culture: Culture MRMT-1 cells in a humidified incubator at 37°C and 5% CO2. Passage cells regularly to maintain them in the exponential growth phase.
-
Cell Preparation: On the day of surgery, harvest the cells by trypsinization. Wash the cells with PBS and resuspend them in sterile PBS at a concentration of 3 x 10^4 cells per 3 µL. Keep the cell suspension on ice.
-
Animal Anesthesia: Anesthetize the rat using a preferred and approved method. Ensure the animal is fully anesthetized by checking for the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the rat in a supine position.
-
Shave the area around the left knee and sterilize the skin with 70% ethanol followed by povidone-iodine.
-
Make a small incision over the patellar tendon to expose the proximal end of the tibia.
-
Carefully drill a small hole through the tibial crest into the intramedullary canal using a 23-gauge needle, avoiding damage to the joint.
-
Slowly inject 3 µL of the MRMT-1 cell suspension (containing 3 x 10^4 cells) into the intramedullary canal using a Hamilton syringe.
-
Leave the needle in place for 2 minutes to prevent cell leakage.
-
Withdraw the needle and seal the hole with bone wax.
-
Suture the incision and apply a topical antibiotic.
-
-
Post-operative Care: Monitor the animal until it recovers from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines. House the animals individually to prevent injury.
-
Sham Control: For sham-operated control animals, perform the same surgical procedure but inject an equal volume of sterile PBS instead of the cell suspension.
-
Pain Behavior Assessment: Begin behavioral testing at predetermined time points (e.g., day 7, 10, 14, and 21 post-surgery) to assess the development of CIBP.
Protocol 2: Assessment of Mechanical Allodynia using the von Frey Test
This protocol details the measurement of the paw withdrawal threshold in response to mechanical stimulation.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform
-
Plexiglas enclosures for animal habituation
Procedure:
-
Habituation: Place the rats in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Filament Application:
-
Starting with a filament of low bending force, apply it to the plantar surface of the hind paw ipsilateral to the tumor injection.
-
Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.
-
A positive response is a brisk withdrawal, licking, or flinching of the paw.
-
-
Up-Down Method:
-
Use the up-down method to determine the 50% paw withdrawal threshold.
-
If there is no response to a filament, apply the next filament with a higher force.
-
If there is a positive response, apply the next filament with a lower force.
-
Continue this pattern for several applications after the first positive response.
-
-
Data Analysis: Calculate the 50% paw withdrawal threshold using the formula described by Dixon or a commercially available software. A decrease in the paw withdrawal threshold indicates mechanical allodynia.
Protocol 3: Assessment of Mechanical Hyperalgesia using the Randall-Selitto Test
This protocol describes the measurement of the paw withdrawal threshold to noxious pressure.
Materials:
-
Randall-Selitto analgesy-meter (e.g., Ugo Basile)
-
Animal restrainer
Procedure:
-
Habituation: Acclimate the rats to the testing procedure and the restrainer on several occasions before the actual experiment to minimize stress-induced analgesia.
-
Testing:
-
Gently restrain the rat.
-
Apply a linearly increasing pressure to the dorsal surface of the hind paw ipsilateral to the tumor using the analgesy-meter's blunt conical probe.
-
The endpoint is the pressure at which the rat vocalizes or struggles to withdraw its paw.
-
Apply a cut-off pressure (e.g., 250g) to prevent tissue damage.
-
-
Data Analysis: Record the pressure (in grams) at which the withdrawal response occurs. A lower withdrawal threshold compared to baseline or sham controls indicates mechanical hyperalgesia.
Protocol 4: Assessment of Limb Use
This protocol provides a qualitative assessment of pain-related impairment of the affected limb.
Materials:
-
Open field or clear observation chamber
Procedure:
-
Observation: Place the rat in the observation chamber and allow it to move freely for a set period (e.g., 5 minutes).
-
Scoring: Observe the animal's gait and the use of the tumor-bearing limb. Assign a score based on a pre-defined scale.
Limb Use Scoring Scale:
-
4: Normal use of the limb.
-
3: Limping, but the limb is still used for weight-bearing.
-
2: Partial non-use of the limb; the paw is lifted intermittently during locomotion.
-
1: Complete non-use of the limb; the paw is held in a guarded position and not used for weight-bearing.
Data Analysis: Record the limb use score at different time points. A decrease in the score indicates increased pain and functional impairment.
Protocol 5: Preparation and Administration of A-839977
This protocol outlines the preparation of A-839977 for in vivo administration.
Materials:
-
A-839977 powder
-
Vehicle components: Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and sterile saline (0.9% NaCl).
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Procedure for Intraperitoneal (i.p.) Injection:
-
Stock Solution: Prepare a stock solution of A-839977 in 100% DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation:
-
For a final concentration of 2.5 mg/mL, in a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Vortex until the solution is homogenous.
-
Add 50 µL of Tween-80 and vortex again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. This results in a suspended solution.
-
-
Administration:
-
Administer the A-839977 suspension via intraperitoneal injection at the desired dose (e.g., 40 mg/kg).
-
The injection volume should be calculated based on the animal's body weight.
-
Procedure for Spinal (Intrathecal) Injection:
-
For intrathecal administration, A-839977 should be dissolved in a vehicle suitable for direct CNS application, such as artificial cerebrospinal fluid (aCSF) or saline, to the desired final concentration (e.g., for doses of 0.4 mg/kg and 1.2 mg/kg). The final injection volume is typically small (e.g., 10-20 µL). The procedure requires specialized surgical techniques for catheter implantation or direct lumbar puncture and should be performed by trained personnel under aseptic conditions.
Visualizations
Signaling Pathway of P2X7 Receptor in Cancer-Induced Bone Pain
Caption: P2X7R signaling cascade in CIBP.
Experimental Workflow for Testing A-839977 in a CIBP Model
Caption: Workflow for A-839977 efficacy testing.
Logical Relationship between P2X7R Antagonism and CIBP Alleviation
Caption: Rationale for P2X7R antagonism in CIBP.
References
Application Notes and Protocols for Electrophysiology Patch-Clamp Recording with A-839977
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-839977 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3][4][5] The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory and neuropathic pain pathways. Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to downstream signaling events including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). A-839977 effectively blocks these ATP-induced effects, making it a valuable tool for studying the physiological and pathological roles of the P2X7 receptor.
This document provides detailed application notes and protocols for the use of A-839977 in electrophysiological studies, specifically utilizing the whole-cell patch-clamp technique to record P2X7 receptor activity.
Mechanism of Action
A-839977 acts as a selective antagonist at P2X7 receptors. It blocks the influx of calcium ions evoked by the P2X7 receptor agonist BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate). This blockade of ion flux prevents the subsequent activation of downstream signaling cascades, most notably the NLRP3 inflammasome-mediated maturation and release of IL-1β. The antihyperalgesic effects of A-839977 observed in animal models of inflammatory pain are attributed to this inhibition of IL-1β release.
Quantitative Data
The following table summarizes the inhibitory potency of A-839977 on P2X7 receptors from different species.
| Species | Assay | Agonist | IC50 Value | Reference |
| Human | BzATP-evoked calcium influx | BzATP | 20 nM | |
| Rat | BzATP-evoked calcium influx | BzATP | 42 nM | |
| Mouse | BzATP-evoked calcium influx | BzATP | 150 nM | |
| Human (THP-1 cells) | BzATP-stimulated IL-1β release | BzATP | 37 nM | |
| Human (THP-1 cells) | Agonist-evoked YO-PRO uptake | BzATP | 7 nM |
Signaling Pathway
The activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to inflammation. A-839977 blocks this pathway at the receptor level.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of P2X7 Receptor Currents
This protocol is designed for recording whole-cell currents from cells endogenously expressing or heterologously overexpressing P2X7 receptors (e.g., HEK293 cells, astrocytes, or microglia).
Materials:
-
Cells: HEK293 cells stably expressing the P2X7 receptor, or primary cultures of astrocytes or microglia.
-
A-839977 Stock Solution: 10 mM stock in DMSO. Store at -20°C.
-
P2X7 Agonist: BzATP or ATP, 100 mM stock in deionized water, pH adjusted to 7.3 with NaOH. Store at -20°C.
-
Extracellular (Bath) Solution:
-
147 mM NaCl
-
2 mM KCl
-
1 mM MgCl₂
-
2 mM CaCl₂
-
10 mM HEPES
-
13 mM Glucose
-
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
-
Intracellular (Pipette) Solution:
-
145 mM KCl
-
10 mM NaCl
-
1 mM MgCl₂
-
10 mM HEPES
-
10 mM EGTA
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
-
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope with DIC optics
-
Micromanipulators
-
Perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solution Preparation: Prepare fresh extracellular and intracellular solutions on the day of the experiment. Filter the intracellular solution before use.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording Setup:
-
Place a coverslip with cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the extracellular solution at a rate of 1-2 ml/min.
-
Fill a patch pipette with the intracellular solution and mount it on the micromanipulator.
-
-
Establishing a Whole-Cell Configuration:
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (≥1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at -60 mV in voltage-clamp mode.
-
Allow the cell to stabilize for 3-5 minutes before starting the experiment.
-
Apply the P2X7 agonist (e.g., 100 µM BzATP) via the perfusion system for a short duration (e.g., 2-5 seconds) to elicit an inward current.
-
Wash out the agonist with the extracellular solution until the current returns to baseline.
-
-
Application of A-839977:
-
Pre-incubate the cell with the desired concentration of A-839977 (e.g., 10 nM - 1 µM) in the extracellular solution for 2-5 minutes.
-
Co-apply the P2X7 agonist with A-839977 and record the resulting current.
-
Wash out both the agonist and A-839977.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced inward current in the absence and presence of A-839977.
-
Calculate the percentage of inhibition of the P2X7 receptor current by A-839977.
-
To determine the IC50, perform a dose-response curve with multiple concentrations of A-839977.
-
Experimental Workflow
The following diagram illustrates the key steps in a typical patch-clamp experiment to evaluate the effect of A-839977 on P2X7 receptor currents.
References
Application Notes and Protocols for A 839977 in Astrocyte Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 839977 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2][3] In the central nervous system, P2X7R is expressed on various cell types, including astrocytes, and its activation is implicated in neuroinflammatory processes.[2][4] Under pathological conditions such as trauma or inflammation, high concentrations of extracellular ATP can activate P2X7R on astrocytes, leading to a cascade of downstream events, including calcium influx, release of pro-inflammatory cytokines like interleukin-1β (IL-1β), and activation of inflammatory signaling pathways. This compound serves as a valuable tool to investigate the role of P2X7R in astrocyte activation and its contribution to neuroinflammation. By selectively blocking the P2X7R, this compound allows researchers to dissect the specific signaling pathways and cellular responses mediated by this receptor in astrocytes.
Mechanism of Action
This compound selectively blocks the P2X7 receptor, thereby inhibiting the influx of extracellular calcium that is typically evoked by agonists like benzoyl-benzoyl ATP (BzATP). This blockade of calcium signaling subsequently prevents the activation of downstream inflammatory pathways, including the NLRP3 inflammasome, and reduces the release of mature IL-1β from astrocytes. The antihyperalgesic effects of this compound in animal models of inflammatory pain are attributed to this inhibition of IL-1β release.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a reference for experimental design.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Cell Type | IC50 Value | Reference |
| BzATP-evoked Calcium Influx | Human | Recombinant P2X7R | 20 nM | |
| BzATP-evoked Calcium Influx | Rat | Recombinant P2X7R | 42 nM | |
| BzATP-evoked Calcium Influx | Mouse | Recombinant P2X7R | 150 nM | |
| Agonist-evoked IL-1β Release | Human | Differentiated THP-1 cells | Potent Inhibition | |
| Agonist-evoked YO-PRO Uptake | Human | Differentiated THP-1 cells | Potent Inhibition | |
| Pressure-induced IL-1β Priming | Rat | Optic Nerve Astrocytes | 50 nM (significant prevention) |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Effect | ED50 Value | Reference |
| CFA-induced Thermal Hyperalgesia | Rat | Dose-dependent reduction | 100 µmol/kg (i.p.) | |
| CFA-induced Inflammatory Pain | Mouse (Wild-type) | Robust antihyperalgesia | 40 µmol/kg (i.p.) | |
| CFA-induced Inflammatory Pain | Mouse (IL-1αβ knockout) | No effect | - |
Signaling Pathways
Activation of the P2X7 receptor on astrocytes by extracellular ATP initiates a complex signaling cascade. This pathway is a key component of the neuroinflammatory response. This compound acts as an inhibitor at the initial step of this cascade.
References
- 1. P2X7-Like Receptor Activation in Astrocytes Increases Chemokine Monocyte Chemoattractant Protein-1 Expression via Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Astrocytic and Oligodendrocytic P2X7 Receptors Determine Neuronal Functions in the CNS [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sfn.org [sfn.org]
Application Notes & Protocols: Flow Cytometry Analysis of Immune Cells Treated with A-839977
For Researchers, Scientists, and Drug Development Professionals
Application Notes
A-839977 is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1][2][3][4][5] The P2X7 receptor is an ATP-gated ion channel prominently expressed on the surface of various immune cells, including macrophages, dendritic cells, and T lymphocytes. Upon activation by high concentrations of extracellular ATP, often found in inflammatory microenvironments, the P2X7R forms a non-selective cation channel. This activation triggers a cascade of pro-inflammatory events, most notably the assembly of the NLRP3 inflammasome, which leads to caspase-1 activation and the subsequent maturation and release of potent pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18.
Given its central role in inflammation, the P2X7 receptor is a significant therapeutic target for a range of inflammatory and autoimmune diseases. A-839977 effectively blocks P2X7R-mediated signaling, inhibiting downstream effects like calcium influx, membrane permeabilization (measured by YO-PRO uptake), and IL-1β release.
Flow cytometry is a powerful, high-throughput technique ideal for dissecting the effects of pharmacological agents like A-839977 on heterogeneous immune cell populations at the single-cell level. This method allows for the simultaneous analysis of multiple parameters, including:
-
Immunophenotyping: Identifying specific immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, macrophages) within a mixed population.
-
Activation Status: Quantifying the expression of cell surface activation markers (e.g., CD69, CD25, CD80, CD86).
-
Intracellular Cytokine Production: Measuring the inhibition of pro-inflammatory cytokines like IL-1β directly within the cells that produce them.
-
Cell Viability and Permeability: Assessing drug toxicity and the inhibition of P2X7R-induced pore formation.
These application notes provide a framework and detailed protocols for utilizing flow cytometry to characterize the immunomodulatory effects of A-839977 on primary immune cells.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of A-839977 and provide a suggested antibody panel for flow cytometry analysis.
Table 1: In Vitro Efficacy of A-839977 This table presents the half-maximal inhibitory concentration (IC50) values of A-839977 against P2X7R-mediated responses.
| Target Species | Assay | IC50 Value | Reference |
| Human | BzATP-evoked Calcium Influx | 20 nM | |
| Human (THP-1 cells) | BzATP-stimulated IL-1β Release | 37 nM | |
| Human (THP-1 cells) | Agonist-evoked YO-PRO Uptake | 7 nM | |
| Rat | BzATP-evoked Calcium Influx | 42 nM | |
| Mouse | BzATP-evoked Calcium Influx | 150 nM |
Table 2: Suggested Flow Cytometry Panel for Immune Cell Analysis This panel is designed to identify major immune cell populations and assess their activation status and cytokine production following treatment with A-839977.
| Target | Fluorochrome | Purpose | Cell Type |
| Live/Dead Stain | e.g., Zombie Violet™ | Exclude dead cells from analysis | All |
| CD45 | e.g., BUV395 | Pan-leukocyte marker | All Leukocytes |
| CD3 | e.g., APC-H7 | Pan T cell marker | T Cells |
| CD4 | e.g., PE-Cy7 | Helper T cell marker | T Helper Cells |
| CD8 | e.g., BV786 | Cytotoxic T cell marker | Cytotoxic T Cells |
| CD14 | e.g., FITC | Monocyte/Macrophage marker | Monocytes, Macrophages |
| CD69 | e.g., PE | Early activation marker | T Cells, others |
| CD86 | e.g., BV605 | Costimulatory molecule | Macrophages, DCs |
| IL-1β | e.g., PerCP-Cy5.5 | Intracellular pro-inflammatory cytokine | Monocytes, Macrophages |
Visualized Pathways and Workflows
P2X7R Signaling and A-839977 Inhibition
Caption: P2X7R signaling cascade and the inhibitory action of A-839977.
Experimental Workflow for Flow Cytometry Analysis
Caption: General workflow for assessing A-839977 activity via flow cytometry.
Experimental Protocols
These protocols are generalized and should be optimized for specific cell types and experimental conditions.
Protocol: Treatment of Human PBMCs with A-839977 and P2X7R Agonist
Objective: To assess the inhibitory effect of A-839977 on agonist-induced IL-1β production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
A-839977 (stock solution in DMSO)
-
P2X7R agonist, e.g., Benzoylbenzoyl-ATP (BzATP)
-
Lipopolysaccharide (LPS)
-
Ficoll-Paque™ PLUS
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Human whole blood
-
Phosphate-Buffered Saline (PBS)
-
96-well U-bottom plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from human whole blood using Ficoll-Paque™ density gradient centrifugation according to standard protocols.
-
Cell Plating: Resuspend isolated PBMCs in complete RPMI 1640 medium. Perform a cell count and viability check. Plate the cells at a density of 1 x 10⁶ cells/well in a 96-well U-bottom plate.
-
Priming (Signal 1): To induce pro-IL-1β expression, prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours at 37°C, 5% CO₂.
-
Antagonist Pre-treatment: Prepare serial dilutions of A-839977 in complete RPMI medium. Add the desired concentrations of A-839977 (e.g., 1 nM - 1 µM) and a vehicle control (DMSO equivalent) to the appropriate wells. Incubate for 30-60 minutes at 37°C.
-
P2X7R Activation (Signal 2): Add a P2X7R agonist, such as BzATP (e.g., 100-300 µM), to the wells.
-
Inhibit Cytokine Secretion: Concurrently with the agonist, add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) to all wells. This step is crucial to trap the newly synthesized IL-1β inside the cell for intracellular flow cytometry detection.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂.
-
Cell Harvest: After incubation, gently resuspend the cells and transfer them to FACS tubes. Proceed immediately to the staining protocol.
Protocol: Flow Cytometry Staining and Analysis
Objective: To stain the treated cells for surface markers and intracellular IL-1β for flow cytometric analysis.
Materials:
-
FACS tubes
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS, 0.05% Sodium Azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Live/Dead stain
-
Fluorochrome-conjugated antibodies (see Table 2)
-
Fixation/Permeabilization Buffer Kit (e.g., Cytofix/Cytoperm™ Kit)
Procedure:
-
Harvest and Wash: Centrifuge the cell suspensions from Protocol 4.1 at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS.
-
Live/Dead Staining: Resuspend the cells in PBS. Add the Live/Dead stain according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer. Add Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Surface Marker Staining: Without washing, add the cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD14) to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Fixation and Permeabilization: Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution. Incubate for 20 minutes at 4°C. This step fixes the cells and permeabilizes the membrane for intracellular staining.
-
Wash: Wash the cells with 1X Permeabilization/Wash Buffer as per the kit instructions.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization/Wash Buffer. Add the anti-IL-1β antibody. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with 1X Permeabilization/Wash Buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. Acquire the samples on a flow cytometer. Ensure enough events are collected for robust statistical analysis (e.g., >50,000 events in the monocyte gate).
Expected Results
Upon analysis, cells pre-treated with A-839977 are expected to show a dose-dependent reduction in the percentage of IL-1β-positive monocytes (identified, for example, as CD45+/CD14+ cells) compared to the vehicle-treated, BzATP-stimulated control group. This outcome would demonstrate the efficacy of A-839977 in blocking P2X7R-mediated inflammasome activation and subsequent cytokine production in a key immune cell population. Further analysis can reveal effects on the activation status of T cells and other subsets within the sample.
References
- 1. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 美国GlpBio - A 839977 | P2X7 antagonist,potent and selective | Cas# 870061-27-1 [glpbio.cn]
- 4. This compound | P2X7 Antagonist | MCE [medchemexpress.cn]
- 5. apexbt.com [apexbt.com]
Application Notes and Protocols for A-839977 in Spinal Cord Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic spinal cord injury (SCI) triggers a complex cascade of secondary injury events, including excitotoxicity, neuroinflammation, and neuronal cell death, which significantly contribute to the overall pathology and functional deficits. Extracellular adenosine triphosphate (ATP), released in large quantities after tissue damage, plays a pivotal role in these secondary injury mechanisms through the activation of purinergic receptors. The P2X7 receptor (P2X7R), a ligand-gated ion channel with a high threshold for ATP activation, is a key mediator of these detrimental effects. Its activation on neurons can lead to excitotoxicity and cell death, while on microglia, it triggers the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.
A-839977 is a potent and selective antagonist of the P2X7 receptor. It has shown efficacy in animal models of inflammatory and neuropathic pain by blocking the release of IL-1β.[1] While direct studies of A-839977 in spinal cord injury models are limited, its mechanism of action strongly suggests its potential as a neuroprotective agent in this context. This document provides detailed application notes and protocols for the use of A-839977 in preclinical models of SCI, based on its known pharmacology and data from studies using other P2X7R antagonists, such as Brilliant Blue G (BBG), in similar models.
Mechanism of Action in Spinal Cord Injury
Following SCI, damaged cells release high concentrations of ATP into the extracellular space. This pathological increase in ATP activates P2X7 receptors on various cell types within the spinal cord, including neurons and microglia.
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On Neurons: P2X7R activation leads to an influx of Ca2+, contributing to excitotoxicity, mitochondrial dysfunction, and ultimately, neuronal apoptosis.[2]
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On Microglia: P2X7R activation is a critical step in the activation of the NLRP3 inflammasome.[3] This multi-protein complex facilitates the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[4] The release of these cytokines exacerbates the inflammatory response, leading to further tissue damage and functional impairment.
By blocking the P2X7 receptor, A-839977 is hypothesized to mitigate these secondary injury processes, thereby reducing neuronal death, attenuating neuroinflammation, and promoting functional recovery after SCI.
Signaling Pathway
Caption: P2X7R signaling cascade in SCI and the inhibitory action of A-839977.
Quantitative Data Summary
The following tables summarize quantitative data from studies using P2X7R antagonists in rodent models of spinal cord injury. While specific data for A-839977 in SCI is not yet available, the data for Brilliant Blue G (BBG) provides a strong rationale for the potential efficacy of A-839977.
Table 1: Effects of P2X7R Antagonism on Locomotor Recovery (BBB Score)
| Compound | Species | SCI Model | Dose | Administration Route | Time Point | BBB Score (Vehicle) | BBB Score (Treated) | Fold Change/Improvement | Reference |
| BBG | Rat | Weight-drop (T11-T12) | 10 mg/kg | Intravenous | 42 days | ~9.4 | ~11.7 | ~1.24 | [2] |
| BBG | Rat | Weight-drop (T11-T12) | 50 mg/kg | Intravenous | 42 days | ~9.4 | ~11.9 | ~1.27 | |
| BBG | Rat | Compression | 50 mg/kg | Intraperitoneal | 72 hours | N/A | N/A | N/A |
Note: The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a 22-point scale (0-21) used to assess hindlimb locomotor recovery in rats after SCI.
Table 2: Effects of P2X7R Antagonism on Histological and Inflammatory Markers
| Compound | Species | SCI Model | Dose | Time Point | Marker | Outcome in Treated Group | Reference |
| BBG | Rat | Weight-drop | 50 mg/kg | 4 days | CD68+ (Activated Microglia) | Significant reduction | |
| BBG | Rat | Weight-drop | 50 mg/kg | 4 days | GFAP (Reactive Astrocytes) | Significant reduction | |
| BBG | Rat | Weight-drop | 50 mg/kg | 42 days | Lesion Volume | Significant reduction | |
| BBG | Rat | Weight-drop | 50 mg/kg | 42 days | Tissue Atrophy | Significant reduction | |
| BBG | Rat | Compression | 50 mg/kg | 72 hours | NLRP3 | Significant reduction | |
| BBG | Rat | Compression | 50 mg/kg | 72 hours | Caspase-1 | Significant reduction | |
| BBG | Rat | Compression | 50 mg/kg | 72 hours | IL-1β | Significant reduction | |
| BBG | Rat | Compression | 50 mg/kg | 72 hours | IL-18 | Significant reduction |
Experimental Protocols
The following protocols are adapted from established methods for inducing SCI in rodents and administering P2X7R antagonists.
Animal Models of Spinal Cord Injury
A contusion or compression model is recommended to mimic the most common type of human SCI.
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Weight-Drop Contusion Model:
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Anesthetize the rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., ketamine/xylazine).
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Perform a laminectomy at the desired thoracic level (e.g., T10).
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Stabilize the vertebral column.
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Induce a contusion injury by dropping a specific weight from a set height onto the exposed spinal cord using a standardized impactor device.
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-
Aneurysm Clip Compression Model:
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Following laminectomy, apply a calibrated aneurysm clip extradurally to the spinal cord for a defined period (e.g., 1 minute) to create a consistent compression injury.
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Preparation and Administration of A-839977
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Solubilization: A-839977 can be prepared for in vivo administration. For intraperitoneal or oral administration, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline. For intravenous administration, solubility in saline should be confirmed, or a suitable vehicle should be used.
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Dosage: Based on studies in pain models, a dose range of 10 to 100 µmol/kg is suggested for initial studies in SCI. This corresponds to approximately 4.13 to 41.3 mg/kg for a compound with a molecular weight of 413.26 g/mol . Dosages should be optimized for the specific SCI model and species.
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Administration Route:
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Intraperitoneal (IP) Injection: A common and effective route for systemic delivery.
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Intravenous (IV) Injection: Allows for rapid systemic distribution and is often used for acute interventions. For example, BBG has been administered intravenously.
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Timing of Administration: For neuroprotection, early administration is crucial. The first dose should be administered as soon as possible after the primary injury, ideally within 15-30 minutes. Subsequent doses can be administered at regular intervals (e.g., once or twice daily) for a defined period (e.g., 3-7 days) to target the subacute phase of secondary injury.
Experimental Workflow
Caption: A typical experimental workflow for evaluating A-839977 in a rat SCI model.
Outcome Measures
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Behavioral Analysis:
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Basso, Beattie, Bresnahan (BBB) Locomotor Scale: Perform open-field locomotor testing at regular intervals (e.g., weekly) to assess functional recovery.
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Histological Analysis:
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At the study endpoint, perfuse the animals and collect spinal cord tissue.
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Lesion Volume: Stain tissue sections (e.g., with Luxol Fast Blue for myelin) to quantify the lesion size and extent of tissue sparing.
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Immunohistochemistry: Use specific antibodies to label and quantify:
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Activated microglia/macrophages (e.g., Iba1, CD68).
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Reactive astrocytes (e.g., GFAP).
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Apoptotic cells (e.g., TUNEL staining).
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Surviving neurons (e.g., NeuN).
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-
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Biochemical Analysis:
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ELISA or Western Blot: Homogenize spinal cord tissue from the lesion epicenter and surrounding areas to measure the levels of key inflammatory mediators such as IL-1β, IL-18, and TNF-α.
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Conclusion
A-839977, as a selective P2X7 receptor antagonist, holds significant promise as a therapeutic agent for spinal cord injury by targeting key mechanisms of secondary injury, namely excitotoxicity and neuroinflammation. The provided application notes and protocols, adapted from extensive research on other P2X7R antagonists in SCI models, offer a robust framework for investigating the neuroprotective potential of A-839977. Further preclinical studies are warranted to establish the efficacy and optimal therapeutic window of A-839977 in clinically relevant models of spinal cord injury.
References
- 1. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic administration of an antagonist of the ATP-sensitive receptor P2X7 improves recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brilliant Blue G Inhibits Inflammasome Activation and Reduces Disruption of Blood–Spinal Cord Barrier Induced by Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A-839977 for Investigating the NLRP3 Inflammasome Pathway
Introduction
A-839977 is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1][2] While not a direct inhibitor of the NLRP3 protein itself, A-839977 is a crucial tool for investigating the NLRP3 inflammasome pathway. The activation of the P2X7R by extracellular ATP is a canonical upstream signaling event (Signal 2) that triggers potassium (K+) efflux, a key requirement for the assembly and activation of the NLRP3 inflammasome.[3][4] Therefore, by selectively blocking the P2X7 receptor, A-839977 allows researchers to dissect the role of this specific activation mechanism in NLRP3-dependent inflammation and disease models.
These notes provide detailed information on the mechanism of action, key quantitative data, and experimental protocols for utilizing A-839977 in NLRP3 inflammasome research.
Mechanism of Action: Inhibition of P2X7R-Mediated NLRP3 Activation
The activation of the NLRP3 inflammasome is a two-step process.
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Priming (Signal 1): Initiated by stimuli like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), this step leads to the NF-κB-dependent upregulation of NLRP3 and pro-IL-1β gene expression.
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Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, can trigger the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1).
A-839977 acts at the "Activation" step. Extracellular ATP, often released from damaged cells, binds to the P2X7R, an ATP-gated ion channel. This binding opens the channel, leading to K+ efflux. This reduction in intracellular K+ concentration is a critical trigger for the oligomerization of NLRP3, leading to inflammasome assembly, caspase-1 auto-cleavage, and the subsequent maturation and secretion of IL-1β and IL-18. A-839977 selectively binds to and antagonizes the P2X7R, preventing ATP-induced channel opening and subsequent NLRP3 inflammasome activation.
Caption: A-839977 inhibits ATP-induced NLRP3 inflammasome activation via P2X7R.
Quantitative Data
The following tables summarize the inhibitory potency of A-839977 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Potency of A-839977
| Target/Assay | Species/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| P2X7R (BzATP-evoked Ca2+ influx) | Human (recombinant) | 20 nM | |
| P2X7R (BzATP-evoked Ca2+ influx) | Rat (recombinant) | 42 nM | |
| P2X7R (BzATP-evoked Ca2+ influx) | Mouse (recombinant) | 150 nM | |
| BzATP-stimulated IL-1β Release | Human (differentiated THP-1 cells) | 37 nM |
| BzATP-evoked YO-PRO Uptake | Human (differentiated THP-1 cells) | 7 nM | |
Table 2: In Vivo Efficacy of A-839977
| Animal Model | Species | Readout | ED50 Value (i.p.) | Reference |
|---|---|---|---|---|
| CFA-induced Inflammatory Pain | Rat | Thermal Hyperalgesia | 100 µmol/kg | |
| CFA-induced Inflammatory Pain | Mouse (Wild-Type) | Thermal Hyperalgesia | 40 µmol/kg |
| CFA-induced Inflammatory Pain | Mouse (IL-1α/β knockout) | Thermal Hyperalgesia | No effect | |
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes how to use A-839977 to inhibit P2X7R-mediated NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells.
Caption: Workflow for assessing A-839977's effect on NLRP3 activation in vitro.
Materials:
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Mouse BMDMs or human THP-1 cells
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LPS (Lipopolysaccharide)
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A-839977 (stock solution in DMSO)
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ATP or BzATP (2'-/3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)
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Cell culture medium (e.g., DMEM/RPMI-1640)
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PMA (for THP-1 differentiation)
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ELISA kit for IL-1β
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LDH cytotoxicity assay kit
Procedure:
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Cell Culture and Seeding:
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For THP-1 cells: Differentiate with PMA (e.g., 100 ng/mL) for 24-48 hours. Wash and replace with fresh, serum-free media.
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For BMDMs: Culture and differentiate as per standard protocols.
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Seed cells into 24- or 96-well plates at an appropriate density and allow them to adhere.
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Priming (Signal 1):
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Aspirate the medium and replace it with fresh medium containing LPS (e.g., 200 ng/mL to 1 µg/mL).
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Incubate for 3-4 hours at 37°C, 5% CO2. This step is critical to induce the expression of pro-IL-1β and NLRP3.
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Inhibitor Treatment:
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Prepare serial dilutions of A-839977 in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
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Pre-treat the LPS-primed cells by adding the A-839977 dilutions or vehicle.
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Incubate for 30-60 minutes at 37°C.
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Activation (Signal 2):
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Add the NLRP3 activator, ATP (e.g., final concentration of 5 mM) or the more potent P2X7R agonist BzATP (e.g., final concentration of 250 µM), to the wells.
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Incubate for 30-60 minutes at 37°C.
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Sample Collection and Analysis:
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Centrifuge the plates to pellet any detached cells.
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Carefully collect the supernatant for analysis of secreted IL-1β (via ELISA) and lactate dehydrogenase (LDH) as a measure of pyroptotic cell death.
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Cell lysates can be prepared for Western blot analysis to detect cleaved (active) caspase-1.
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Protocol 2: Preparation of A-839977 for In Vivo Administration
A-839977 can be administered systemically (e.g., intraperitoneal injection) to study its effects in animal models of inflammation.
Vehicle Formulation (Example for i.p. injection): A suspension of A-839977 can be prepared for in vivo use. While specific formulations may vary, a common method involves a multi-component vehicle system.
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Dissolve A-839977 in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
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To prepare the final injection solution (e.g., 2.5 mg/mL), take 100 µL of the DMSO stock.
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Add 400 µL of PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix until the solution is homogeneous.
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Add 450 µL of saline to bring the final volume to 1 mL.
Administration:
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The prepared suspension can be administered via intraperitoneal (i.p.) or oral (p.o.) routes.
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In studies of inflammatory pain, A-839977 (at doses of 10-300 µmol/kg) is typically injected 30 minutes prior to the inflammatory or nociceptive challenge.
Important Considerations:
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Specificity: A-839977 is selective for the P2X7 receptor. It will not inhibit NLRP3 activation triggered by P2X7R-independent stimuli (e.g., nigericin, silica crystals). This feature can be used to confirm that a specific inflammatory response is P2X7R-dependent.
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Solubility: A-839977 has limited aqueous solubility. Ensure it is fully dissolved in DMSO before preparing further dilutions or vehicle formulations.
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Controls: Always include appropriate vehicle controls in all experiments. For in vivo studies, comparing effects in wild-type versus IL-1β knockout mice can confirm that the anti-inflammatory effects are mediated by the IL-1β pathway.
References
Troubleshooting & Optimization
A 839977 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the P2X7 receptor antagonist, A-839977, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of A-839977 in DMSO?
A-839977 exhibits high solubility in DMSO. Various suppliers report solubility up to 100 mM or 100 mg/mL (approximately 242 mM). However, for practical laboratory use, preparing stock solutions at concentrations such as 10 mM or 20 mM is common practice.
Q2: What are the recommended storage conditions for A-839977 stock solutions in DMSO?
For optimal stability, A-839977 stock solutions in DMSO should be stored under the following conditions:
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Short-term storage: Store at -20°C for use within one year.
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Long-term storage: For periods longer than a year, it is recommended to store aliquots at -80°C, which can maintain stability for up to two years.
To prevent degradation from atmospheric moisture, it is crucial to use anhydrous DMSO and store the solution in tightly sealed vials.
Q3: How many freeze-thaw cycles can an A-839977 DMSO stock solution tolerate?
Troubleshooting Guide
Problem: I am having difficulty dissolving A-839977 in DMSO.
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Question: Is the DMSO fresh and anhydrous?
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Answer: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of many organic compounds. Always use a fresh, unopened bottle of anhydrous DMSO or a properly stored and desiccated stock.
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Question: Have you tried gentle heating or sonication?
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Answer: To aid dissolution, you can gently warm the solution (e.g., to 37°C) or use a bath sonicator for a short period. These methods can help break up any precipitate and facilitate solubilization.
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Problem: My A-839977 solution appears to have precipitated after storage or upon dilution in aqueous media.
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Question: How was the stock solution stored?
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Answer: Precipitation can occur if the solution has absorbed water during storage or through repeated freeze-thaw cycles. Ensure that the stock solution is stored in a tightly sealed vial at the recommended temperature (-20°C or -80°C) and that aliquoting is used to avoid multiple freeze-thaw cycles.
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Question: What was the final concentration of DMSO in your aqueous solution?
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Answer: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the final concentration of DMSO should be kept low (typically below 0.5% and not exceeding 1%) to prevent the compound from precipitating out of the solution. It is advisable to perform serial dilutions in DMSO first before the final dilution into the aqueous medium.
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Quantitative Data Summary
| Parameter | Value | Notes |
| Solubility in DMSO | Up to 100 mM or 100 mg/mL (~242 mM) | May require ultrasonication to achieve higher concentrations. |
| Storage (in DMSO) | ||
| Short-Term | -20°C (up to 1 year) | |
| Long-Term | -80°C (up to 2 years) | Aliquoting into single-use vials is highly recommended. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of A-839977 in DMSO
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Materials:
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A-839977 (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator bath (optional)
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Procedure:
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Equilibrate the vial of solid A-839977 to room temperature before opening to prevent condensation of atmospheric moisture.
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Calculate the required mass of A-839977 for the desired volume and concentration. For example, for 1 mL of a 10 mM solution (Molecular Weight of A-839977 = 413.26 g/mol ), you will need 4.13 mg.
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Weigh the calculated amount of A-839977 and place it into a sterile vial.
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Add the calculated volume of anhydrous DMSO to the vial.
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Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.
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Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
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Label the vials clearly with the compound name, concentration, date, and storage temperature.
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Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
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Visualizations
Caption: Workflow for preparing and storing A-839977 in DMSO.
Caption: A-839977 inhibits the P2X7 receptor signaling pathway.
A 839977 species-specific IC50 values (human vs mouse vs rat)
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with the P2X7 receptor antagonist, A-839977. Below you will find species-specific IC50 values, detailed experimental protocols, troubleshooting guides, and visualizations of key biological pathways and workflows.
A-839977 Species-Specific IC50 Values
The inhibitory potency of A-839977 varies across different species. This is primarily due to amino acid differences in the P2X7 receptor. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for A-839977 against human, mouse, and rat P2X7 receptors. These values were determined by measuring the inhibition of BzATP-evoked calcium influx in cells expressing recombinant P2X7 receptors.[1][2][3]
| Species | IC50 Value (nM) |
| Human | 20 |
| Rat | 42 |
| Mouse | 150 |
Experimental Protocols
Accurate determination of A-839977 IC50 values relies on precise experimental execution. The most common methods are calcium influx assays and dye uptake assays.
Calcium Influx Assay for IC50 Determination
This protocol outlines the measurement of A-839977's ability to inhibit agonist-induced calcium influx in cells expressing the P2X7 receptor.
Materials:
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Cells expressing the P2X7 receptor of the desired species (e.g., HEK293 or astrocytoma cell lines)
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A-839977
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P2X7 receptor agonist (e.g., ATP or BzATP)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
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Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
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96-well black, clear-bottom microplates
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Fluorescence microplate reader
Procedure:
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Cell Preparation:
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Seed cells expressing the P2X7 receptor into a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
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Dye Loading:
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Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.
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Remove the culture medium from the cells and wash once with the assay buffer.
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Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
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After incubation, wash the cells twice with the assay buffer to remove any excess dye.
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Compound Incubation:
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Prepare serial dilutions of A-839977 in the assay buffer to achieve a range of desired concentrations.
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Include a vehicle control (e.g., DMSO at the same final concentration as the highest A-839977 dilution).
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Add the A-839977 dilutions or vehicle control to the respective wells and incubate for 15-30 minutes at 37°C.
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Agonist Stimulation and Data Acquisition:
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Prepare a stock solution of the P2X7 agonist (e.g., BzATP). The final concentration should be at or near the EC50 for the specific cell line and species.
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Place the microplate into a fluorescence plate reader.
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Record a baseline fluorescence reading for 10-20 seconds.
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Using an automated dispenser, add the agonist solution to each well to initiate the calcium influx.
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Immediately begin recording the fluorescence intensity over time (typically for 1-5 minutes).
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Data Analysis:
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Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
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Normalize the data by expressing the response as a percentage of the control (agonist-only) response.
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Plot the normalized response against the logarithm of the A-839977 concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Troubleshooting Guide & FAQs
Q1: Why are my IC50 values for A-839977 different from the published data?
A1: Several factors can contribute to this discrepancy:
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Species-Specific P2X7 Receptors: Ensure you are comparing your results to data from the same species. A-839977 is significantly more potent against human P2X7 than mouse P2X7.[1][2]
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Cell Line: The use of different cell lines can lead to varied results. It is recommended to use a cell line with stable, recombinant expression of the P2X7 receptor from the species of interest. Endogenously expressing cell lines may have lower or more variable receptor expression levels.
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Agonist Concentration: The IC50 value of a competitive antagonist can be influenced by the concentration of the agonist used. Ensure you are using an agonist concentration at or near the EC50 for your specific cell system.
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Assay Conditions: Minor variations in assay buffer composition, incubation times, and temperature can impact the results. Consistency is key.
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Compound Integrity: Verify the purity and proper storage of your A-839977 stock solution. The compound should be dissolved in an appropriate solvent like DMSO and stored at -20°C or -80°C.
Q2: I am seeing high variability between replicate wells in my calcium influx assay. What could be the cause?
A2: High variability can stem from several sources:
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Uneven Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to have a consistent number of cells in each well.
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Inconsistent Dye Loading: Make sure the dye loading and washing steps are performed uniformly across the plate.
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Pipetting Errors: Use calibrated pipettes and be precise when adding the compound and agonist.
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Edge Effects: The outer wells of a microplate can be prone to evaporation. To mitigate this, you can fill the outer wells with sterile water or PBS and not use them for experimental data.
Q3: My IC50 curve has a very shallow or very steep slope. What does this indicate?
A3: The slope of the dose-response curve (Hill slope) can provide insights into the mechanism of inhibition. A slope close to 1 is typical for a simple, competitive antagonist. A very shallow slope might suggest non-specific effects or issues with the assay, while a very steep slope could indicate cooperativity in binding. If you observe an unusual slope, it is advisable to re-evaluate your assay parameters and ensure the purity of your compound.
Q4: Can I use ATP instead of BzATP as the agonist?
A4: Yes, ATP can be used as an agonist. However, BzATP is generally more potent at P2X7 receptors and may provide a more robust and reproducible response, especially in cell lines with lower receptor expression. If using ATP, you will likely need to use a higher concentration to achieve a similar level of receptor activation.
Q5: How should I prepare A-839977 for my in vitro experiments?
A5: A-839977 is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should then be serially diluted in the assay buffer to achieve the desired final concentrations. It is important to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. For in vivo experiments, specific formulations with solvents like PEG300, Tween-80, and saline may be required.
P2X7 Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP (or BzATP) initiates a signaling cascade that leads to the influx of cations (Na⁺ and Ca²⁺) and the efflux of K⁺. This ion flux triggers downstream events, including the activation of the NLRP3 inflammasome, leading to the processing and release of the pro-inflammatory cytokine IL-1β. A-839977 acts by blocking the initial channel opening, thereby inhibiting these downstream inflammatory signals.
References
Potential off-target effects of A 839977
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-839977, a potent and selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is A-839977 and what is its primary mechanism of action?
A-839977 is a selective antagonist of the P2X7 receptor.[1][2] Its primary mechanism of action is the blockade of the P2X7 receptor, which is an ATP-gated ion channel.[1][2] By inhibiting this receptor, A-839977 prevents the influx of cations like calcium (Ca²⁺) that is triggered by high concentrations of extracellular ATP.[1] This blockade of the P2X7 receptor leads to the inhibition of downstream signaling pathways, including the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).
Q2: What is the reported potency of A-839977 on P2X7 receptors from different species?
A-839977 exhibits potent antagonism of P2X7 receptors across multiple species, with IC₅₀ values in the nanomolar range. The potency, however, varies between species.
| Species | IC₅₀ (nM) for BzATP-evoked Calcium Influx |
| Human | 20 |
| Rat | 42 |
| Mouse | 150 |
| [Source:] |
Q3: Is there any information on the off-target activity of A-839977?
Q4: What are the common research applications of A-839977?
A-839977 is frequently used in preclinical research to investigate the role of the P2X7 receptor in various physiological and pathological processes. Common applications include studies on:
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Inflammation
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Neuropathic and inflammatory pain
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Neuroinflammation
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The release of IL-1β
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of P2X7 receptor activity in my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Compound Stability/Solubility: A-839977 may have precipitated out of solution. | Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in your assay medium is low and consistent across all conditions. |
| Incorrect Agonist Concentration: The concentration of the P2X7 agonist (e.g., ATP or BzATP) may be too high, making it difficult to see inhibition. | Perform a dose-response curve for your agonist to determine the EC₅₀ or EC₈₀ and use a concentration in this range for your inhibition assays. |
| Cell Health and P2X7 Expression: Low P2X7 receptor expression or poor cell viability can lead to a weak signal and inconsistent results. | Regularly check cell viability using methods like Trypan Blue exclusion. Ensure that the cell line used expresses sufficient levels of the P2X7 receptor. |
| Assay Conditions: pH, temperature, and the presence of divalent cations can influence P2X7 receptor activity. | Maintain consistent and optimal assay conditions. Ensure your assay buffer composition is appropriate for P2X7 receptor activation. |
Problem 2: High background signal in my calcium flux assay.
| Possible Cause | Troubleshooting Step |
| Dye Loading Issues: Incomplete removal of extracellular fluorescent calcium indicator can lead to high background. | Ensure thorough washing of cells after dye loading to remove any extracellular dye. |
| Cell Stress: Mechanical stress during cell handling or washing can cause an increase in intracellular calcium. | Handle cells gently and avoid excessive pipetting. |
| Autofluorescence: Some compounds or media components can be autofluorescent. | Run a control with the compound but without the calcium indicator to check for autofluorescence. |
Problem 3: No reduction in IL-1β release despite observing P2X7 inhibition in a calcium flux assay.
| Possible Cause | Troubleshooting Step |
| Two-Signal Requirement for IL-1β Release: The release of mature IL-1β typically requires two signals: a priming signal (e.g., LPS) to induce pro-IL-1β expression, and an activation signal (e.g., ATP) to activate the inflammasome and caspase-1 for processing and release. | Ensure your experimental protocol includes a priming step with an appropriate agent before stimulating with the P2X7 agonist. |
| Timing of Compound Addition: The timing of A-839977 addition relative to the priming and activation steps is crucial. | Add A-839977 before the P2X7 agonist stimulation. You may need to optimize the pre-incubation time. |
| Cell Type Differences: The signaling pathways leading to IL-1β release can vary between cell types. | Confirm that the cell type you are using is known to release IL-1β in a P2X7-dependent manner. |
Experimental Protocols & Methodologies
Key Experiment 1: In Vitro P2X7 Receptor Antagonism via Calcium Flux Assay
Objective: To determine the inhibitory potency of A-839977 on P2X7 receptor-mediated intracellular calcium influx.
Methodology:
-
Cell Culture: Culture cells stably expressing the P2X7 receptor (e.g., HEK293-P2X7) in appropriate media and conditions. Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.
-
Washing: Gently wash the cells twice with the buffered salt solution to remove extracellular dye.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of A-839977 or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence. Add a P2X7 receptor agonist (e.g., BzATP) and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: Calculate the increase in fluorescence from baseline. Plot the agonist response against the concentration of A-839977 to determine the IC₅₀ value.
Key Experiment 2: Inhibition of IL-1β Release from Macrophages
Objective: To assess the effect of A-839977 on P2X7-mediated IL-1β release from immune cells.
Methodology:
-
Cell Culture and Priming: Culture macrophage-like cells (e.g., THP-1 monocytes differentiated into macrophages) in appropriate media. Prime the cells with a toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Compound Incubation: Replace the media with a low-serum or serum-free medium and pre-incubate the cells with different concentrations of A-839977 or vehicle control for 30-60 minutes.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist like ATP or BzATP for a defined period (e.g., 30-60 minutes).
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Normalize the IL-1β concentrations to the vehicle control and plot the percentage of inhibition against the concentration of A-839977 to determine the IC₅₀ value.
Visualizations
References
Technical Support Center: Optimizing A-839977 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing A-839977, a potent and selective P2X7 receptor antagonist, in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of A-839977 concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-839977?
A-839977 is a selective antagonist of the P2X7 receptor. It functions by blocking the influx of calcium ions (Ca²⁺) that is triggered by the binding of agonists like ATP or BzATP to the P2X7 receptor.[1][2] This blockade of Ca²⁺ influx subsequently inhibits downstream signaling pathways, most notably the release of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).[1][2]
Q2: What are the typical in vitro working concentrations for A-839977?
The effective concentration of A-839977 is assay and cell-type dependent. However, based on its IC₅₀ values, a good starting point for most in vitro experiments is in the low to mid-nanomolar range. For example, a concentration of 50 nM has been shown to be effective in preventing IL-1β priming in optic nerve astrocytes. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store A-839977?
A-839977 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, it is advisable to dilute the DMSO stock in your assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have cytotoxic effects.
Q4: What is BzATP and why is it used in assays with A-839977?
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a potent synthetic agonist of the P2X7 receptor, exhibiting a 5-10 fold greater potency than the endogenous agonist ATP. It is commonly used to stimulate the P2X7 receptor in in vitro assays to study the effects of antagonists like A-839977. The use of a potent agonist like BzATP ensures a robust and reproducible activation of the receptor, making it easier to observe the inhibitory effects of the antagonist.
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing A-839977 concentration and performing related in vitro assays.
| Problem | Possible Cause | Suggested Solution |
| No or low response to the P2X7 agonist (e.g., BzATP) | Low P2X7 receptor expression in the chosen cell line. | Confirm P2X7 receptor expression using techniques like Western blot or qPCR. Consider using a cell line known to have high P2X7 expression (e.g., certain macrophage or microglial cell lines). |
| Inadequate agonist concentration. | Perform a dose-response experiment with BzATP to determine the optimal concentration for your cell type. Effective concentrations can vary significantly between cell types. | |
| Issues with the agonist solution. | Ensure the agonist solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. | |
| A-839977 shows no inhibitory effect | Inadequate antagonist concentration. | Perform a dose-response experiment with A-839977 to determine its IC₅₀ in your specific assay. The required concentration may be higher than initially anticipated. |
| A-839977 solubility issues. | Ensure A-839977 is fully dissolved in DMSO before further dilution in aqueous buffers. Precipitation can occur, reducing the effective concentration. | |
| Incorrect pre-incubation time. | The pre-incubation time with the antagonist before adding the agonist is crucial. A typical pre-incubation time is 15-30 minutes, but this may need to be optimized. | |
| High background signal in fluorescence-based assays (e.g., Calcium influx with Fluo-4) | Autofluorescence of cells or media components. | Use a background suppressor if available. Wash cells thoroughly after dye loading to remove excess dye. |
| Dye compartmentalization. | Mild permeabilization of the plasma membrane might be necessary for certain cell types to prevent the dye from being sequestered in organelles. | |
| Reagent purity issues. | Ensure all reagents, including buffers and dyes, are of high purity. | |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a uniform cell monolayer by optimizing seeding density and allowing sufficient time for attachment. |
| Presence of air bubbles in wells. | Carefully inspect plates for bubbles and remove them before reading. | |
| Incomplete mixing of reagents. | Ensure thorough but gentle mixing of all reagents added to the wells. | |
| Unexpected cell death observed | Cytotoxicity of A-839977 or the agonist at high concentrations. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of your compounds. |
| High DMSO concentration. | Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%. |
Data Presentation
Table 1: A-839977 IC₅₀ Values for P2X7 Receptor Antagonism
| Species | Assay | IC₅₀ Value | Reference |
| Human | BzATP-evoked Calcium Influx | 20 nM | |
| Rat | BzATP-evoked Calcium Influx | 42 nM | |
| Mouse | BzATP-evoked Calcium Influx | 150 nM |
Table 2: Recommended BzATP Concentrations for P2X7 Receptor Activation in Microglia
| Application | Cell Type | BzATP Concentration | Incubation Time | Effect | Reference |
| Microglial Activation | Rat Primary Hippocampal Microglia | 100 µM | 2 hours | Induced dynamic retraction of microglial processes | |
| IL-1α & IL-1β Secretion | Human Primary Microglia (LPS-primed) | 300 µM | 30 minutes | Enhanced secretion of IL-1α and IL-1β | |
| Phagocytosis Inhibition | Human Primary Microglia | 300 µM | 16 hours | Significantly inhibited the phagocytosis of E. coli bioparticles | |
| Cytokine Release (IL-6, CCL2, TNF-α) | Mouse Primary Microglia | 500 µM | 24 hours | Induced significant release of multiple cytokines |
Experimental Protocols
Protocol 1: Calcium Influx Assay Using Fluo-4 AM
This protocol outlines the measurement of intracellular calcium influx following P2X7 receptor activation and its inhibition by A-839977.
Materials:
-
Cells expressing P2X7 receptors
-
96-well black, clear-bottom plates
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
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A-839977
-
BzATP
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Add 100 µL of the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Antagonist Pre-incubation:
-
Prepare different concentrations of A-839977 in HBSS.
-
Add 50 µL of the A-839977 solutions or vehicle (DMSO) control to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence for a few seconds.
-
Add 50 µL of BzATP solution (at a pre-determined optimal concentration) to each well.
-
Immediately start recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time (e.g., every 5 seconds for 5 minutes).
-
Protocol 2: YO-PRO-1 Uptake Assay for Pore Formation
This assay measures the formation of large membrane pores upon P2X7 receptor activation, which allows the entry of the fluorescent dye YO-PRO-1.
Materials:
-
Cells expressing P2X7 receptors
-
96-well plate
-
YO-PRO-1 iodide
-
Assay buffer (e.g., HBSS)
-
A-839977
-
BzATP
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Antagonist Pre-incubation: Pre-incubate cells with different concentrations of A-839977 or vehicle for 15-30 minutes.
-
Dye and Agonist Addition:
-
Prepare a working solution of YO-PRO-1 in the assay buffer (e.g., 1-5 µM).
-
Prepare a solution of BzATP at 2x the final desired concentration.
-
Add 50 µL of the YO-PRO-1 solution to each well.
-
Immediately add 50 µL of the 2x BzATP solution to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 10-30 minutes, protected from light.
-
Measure the fluorescence intensity (Excitation: ~491 nm, Emission: ~509 nm).
-
Protocol 3: IL-1β Release Assay (ELISA)
This protocol quantifies the amount of IL-1β released from cells following P2X7 receptor activation.
Materials:
-
Immune cells (e.g., macrophages, microglia)
-
24-well plate
-
Lipopolysaccharide (LPS)
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Serum-free culture medium
-
A-839977
-
BzATP
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Commercially available IL-1β ELISA kit
Procedure:
-
Cell Priming:
-
Seed cells in a 24-well plate.
-
Prime the cells with LPS (e.g., 100-1000 ng/mL) in serum-free medium for 4-24 hours to induce pro-IL-1β expression.
-
-
Antagonist Treatment:
-
Wash the cells to remove LPS.
-
Add fresh serum-free medium containing different concentrations of A-839977 or vehicle and incubate for 30-60 minutes.
-
-
Agonist Stimulation:
-
Add BzATP (at a pre-determined optimal concentration) to the wells and incubate for 30 minutes to 6 hours.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cell debris.
-
-
ELISA:
-
Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Mandatory Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of A-839977.
Caption: General experimental workflow for optimizing A-839977 concentration.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
A 839977 CNS penetrance and bioavailability
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing the P2X7 receptor antagonist, A-839977. The following content is designed to assist in experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the potency of A-839977 at P2X7 receptors?
A-839977 is a potent and selective antagonist of the P2X7 receptor, with inhibitory concentrations (IC₅₀) in the nanomolar range across different species. The potency varies, with the highest affinity observed for the human receptor.[1][2][3][4]
| Species | Recombinant P2X7 Receptor IC₅₀ (nM) |
| Human | 20 |
| Rat | 42 |
| Mouse | 150 |
| Data compiled from multiple sources[1]. |
Q2: What is the reported in vivo efficacy of A-839977?
A-839977 has demonstrated significant efficacy in animal models of inflammatory pain. The effective dose (ED₅₀) for reducing thermal hyperalgesia has been determined in both rats and mice following intraperitoneal (i.p.) administration.
| Animal Model | Administration Route | ED₅₀ (µmol/kg) |
| Rat (CFA-induced thermal hyperalgesia) | i.p. | 100 |
| Mouse (CFA-induced thermal hyperalgesia) | i.p. | 40 |
| CFA: Complete Freund's Adjuvant. |
Q3: What is the Central Nervous System (CNS) penetrance of A-839977?
There is limited publicly available quantitative data on the CNS penetrance of A-839977. Some studies suggest that while it may cross the blood-brain barrier to some extent, its brain-to-plasma ratio might be lower than other P2X7 antagonists specifically designed for CNS targets. Therefore, if your research focuses on central targets, it is crucial to determine the brain-to-plasma ratio of A-839977 in your specific experimental model.
Q4: What is the oral bioavailability of A-839977?
The oral bioavailability of A-839977 has not been extensively reported in the literature. The compound's effectiveness has been primarily demonstrated via intraperitoneal injection. Poor oral bioavailability can be a significant factor in a lack of efficacy in experiments where oral administration is used. It is recommended to assess the bioavailability of your formulation before commencing large-scale oral dosing studies.
Troubleshooting Guides
Issue: Lack of efficacy in an in vivo experiment.
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Route of Administration: If administering orally, consider that the bioavailability may be low. Intraperitoneal or intravenous administration may yield more consistent systemic exposure.
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CNS Target Engagement: If targeting the CNS, the dose may be insufficient to achieve therapeutic concentrations in the brain due to limited blood-brain barrier penetration. Consider performing a pharmacokinetic study to measure brain and plasma concentrations.
-
Formulation: Ensure A-839977 is properly solubilized or suspended. A formulation for in vivo use is provided below.
Experimental Protocols
Protocol for In Vivo Formulation of A-839977
This protocol provides a method for preparing A-839977 for intraperitoneal or oral administration in animal models.
Materials:
-
A-839977
-
Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG300)
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Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of A-839977 in DMSO.
-
For the final formulation, mix the components in the following ratio:
-
10% DMSO (from stock solution)
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40% PEG300
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5% Tween-80
-
45% Saline
-
-
Add each component sequentially and ensure complete mixing at each step.
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
Protocol for Determining Brain-to-Plasma Ratio
This protocol outlines a method to assess the CNS penetrance of A-839977.
Procedure:
-
Administer A-839977 to a cohort of animals at the desired dose and route.
-
At various time points post-administration (e.g., 0.5, 1, 2, 4, 6 hours), euthanize a subset of animals.
-
Immediately collect blood (via cardiac puncture into heparinized tubes) and the whole brain.
-
Centrifuge the blood to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
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Analyze the concentration of A-839977 in both plasma and brain homogenate samples using a validated analytical method such as LC-MS/MS.
-
Calculate the brain-to-plasma ratio at each time point by dividing the concentration in the brain by the concentration in the plasma.
Protocol for Determining Oral Bioavailability
This protocol describes a standard method for calculating the percentage of orally administered A-839977 that reaches systemic circulation.
Procedure:
-
Divide animals into two groups.
-
Administer A-839977 intravenously (i.v.) to the first group and orally (p.o.) to the second group at the same dose.
-
Collect blood samples at multiple time points after administration for both groups (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
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Process the blood to obtain plasma.
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Quantify the concentration of A-839977 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
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Calculate the Area Under the Curve (AUC) for the plasma concentration-time profile for both the i.v. and p.o. groups.
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Determine the oral bioavailability (F%) using the following formula: F% = (AUCp.o. / AUCi.v.) * 100
Visualizations
Caption: P2X7 receptor signaling pathway leading to IL-1β release.
Caption: Experimental workflow for determining CNS penetrance.
Caption: Experimental workflow for determining oral bioavailability.
References
- 1. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 美国GlpBio - A 839977 | P2X7 antagonist,potent and selective | Cas# 870061-27-1 [glpbio.cn]
Overcoming variability in A 839977 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome variability in experimental results when working with the P2X7 receptor antagonist, A-839977.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our comprehensive Q&A section addresses common issues encountered during experiments with A-839977, from basic handling to complex assay optimization.
1. Compound Handling and Storage
Q1: How should I dissolve and store A-839977 to ensure its stability and activity?
A: Proper dissolution and storage are critical for obtaining consistent results with A-839977.
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Dissolution: A-839977 is soluble in DMSO at concentrations up to 80 mg/mL (193.58 mM).[1] For initial stock solutions, it is recommended to use DMSO. Sonication may be required to fully dissolve the compound.[1]
-
Storage of Stock Solutions:
-
Working Solutions: For in vivo experiments, it is best to prepare fresh working solutions daily.[2] Due to its poor aqueous solubility, direct dilution of the DMSO stock into aqueous media may cause precipitation. A serial dilution approach is recommended. First, dilute the DMSO stock to an intermediate concentration in DMSO before further dilution in your aqueous buffer or cell culture medium.
Q2: I observed precipitation when I diluted my A-839977 DMSO stock solution into my aqueous experimental buffer. What should I do?
A: This is a common issue due to the hydrophobic nature of A-839977. Here is a troubleshooting workflow to address this:
For in vivo studies, specific solvent formulations can be used to improve solubility.
2. In Vitro Assay Variability
Q3: My IC50 value for A-839977 in a calcium flux assay is inconsistent between experiments. What are the potential causes and solutions?
A: Variability in IC50 values can arise from several factors. Below is a systematic approach to troubleshooting this issue.
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Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density for each experiment.
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Agonist Concentration: The apparent potency of an antagonist is dependent on the concentration of the agonist used. Use a consistent concentration of the P2X7 agonist (e.g., BzATP) at or near its EC80 for optimal results.
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Incubation Times: Standardize the pre-incubation time of the cells with A-839977 before adding the agonist. A pre-incubation of 15-30 minutes is a good starting point.
-
Assay Buffer Composition: Ensure the composition of your assay buffer, especially the concentrations of divalent cations like Ca2+ and Mg2+, is consistent.
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Serum Presence: Serum components, such as albumin, can bind to the P2X7 agonist BzATP, reducing its effective concentration and impacting the apparent potency of A-839977. If possible, perform assays in serum-free media. If serum is required, maintain a consistent percentage across all experiments.
Q4: I am not observing the expected inhibition of IL-1β release with A-839977. What should I check?
A: The IL-1β release assay is a multi-step process, and issues can arise at several points.
-
Cell Priming: Ensure that your cells (e.g., macrophages, monocytes) are adequately primed with an inflammatory stimulus like LPS to induce pro-IL-1β and NLRP3 inflammasome components. The concentration and duration of LPS treatment should be optimized and kept consistent.
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P2X7 Activation: After priming, cells require a P2X7 agonist like ATP or BzATP to trigger inflammasome assembly and IL-1β release. Verify the concentration and activity of your agonist.
-
A-839977 Concentration and Pre-incubation: Perform a dose-response experiment to determine the optimal inhibitory concentration of A-839977 for your cell type. Ensure a sufficient pre-incubation time with A-839977 before adding the P2X7 agonist.
-
ELISA/Detection Method: Validate your IL-1β detection method (e.g., ELISA) to ensure it is sensitive and functioning correctly. Include appropriate positive and negative controls.
3. Off-Target Effects and Data Interpretation
Q5: Could the effects I'm observing be due to off-target activities of A-839977?
A: While A-839977 is a selective P2X7 antagonist, like many small molecule inhibitors, the possibility of off-target effects should be considered, especially at higher concentrations. Some P2X receptor antagonists have been reported to have agonist-like effects on other signaling proteins.
To investigate potential off-target effects:
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Use the Lowest Effective Concentration: Determine the minimal concentration of A-839977 that gives you maximal on-target inhibition and use this concentration for your experiments.
-
Use a Structurally Unrelated Antagonist: Confirm your findings with another selective P2X7 antagonist that has a different chemical structure.
-
Utilize P2X7 Knockout/Knockdown Models: The most definitive way to confirm that the observed effect is mediated by P2X7 is to use a cell line or animal model where the P2X7 receptor has been knocked out or knocked down. The effects of A-839977 should be absent in these models.
Quantitative Data Summary
The potency of A-839977 can vary depending on the species and the specific experimental conditions. The following table summarizes reported IC50 values.
| Parameter | Species | Cell/System | IC50 Value | Reference |
| BzATP-evoked Ca2+ influx | Human | Recombinant P2X7 | 20 nM | |
| BzATP-evoked Ca2+ influx | Rat | Recombinant P2X7 | 42 nM | |
| BzATP-evoked Ca2+ influx | Mouse | Recombinant P2X7 | 150 nM | |
| BzATP-stimulated IL-1β release | Human | Differentiated THP-1 cells | 37 nM | |
| Agonist-evoked YO-PRO uptake | Human | Differentiated THP-1 cells | 7 nM |
Detailed Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
This protocol outlines a typical calcium flux assay using a fluorescent calcium indicator to measure the inhibitory effect of A-839977 on P2X7 receptor activation.
-
Cell Preparation: Plate cells expressing the P2X7 receptor in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Treatment:
-
Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Add serial dilutions of A-839977 (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for your chosen calcium indicator.
-
Inject a solution of a P2X7 agonist (e.g., BzATP) into each well to achieve a final concentration at or near the EC80.
-
Immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control and plot the results as a percentage of the maximal agonist response to determine the IC50 value.
-
Protocol 2: IL-1β Release Assay
This protocol describes the measurement of A-839977's ability to inhibit P2X7-mediated IL-1β release from monocytic cells.
-
Cell Culture: Culture monocytic cells (e.g., THP-1 or primary macrophages) at an appropriate density.
-
Cell Priming:
-
Treat the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-5 hours to induce pro-IL-1β expression.
-
-
Compound Treatment:
-
After priming, wash the cells to remove the LPS.
-
Add fresh serum-free media containing serial dilutions of A-839977 or a vehicle control.
-
Incubate for 30-60 minutes.
-
-
P2X7 Activation:
-
Add a P2X7 agonist, such as BzATP (e.g., 100 µM), to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the results to determine the inhibitory effect of A-839977.
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Signaling Pathway
A-839977 is a selective antagonist of the P2X7 receptor. Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in Ca2+ influx and K+ efflux. This ion flux is a key trigger for the assembly of the NLRP3 inflammasome, which in turn activates Caspase-1, leading to the processing and release of the pro-inflammatory cytokine IL-1β.
References
Interpreting conflicting results with A 839977
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret conflicting or unexpected results when using A-839977, a selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: We are observing variable efficacy of A-839977 in our experiments. What could be the reason for this?
A1: Several factors can contribute to variable efficacy of A-839977. One of the primary reasons is the species-specific potency of the antagonist. A-839977 exhibits different IC50 values for P2X7 receptors from different species.[1][2][3][4] For instance, it is more potent at human and rat P2X7 receptors compared to mouse P2X7 receptors.[1]
Additionally, the cellular context and the specific downstream signaling pathway being investigated can influence the observed effect. The function of the P2X7 receptor itself is a subject of ongoing research, with studies describing both pro-apoptotic and trophic roles. Therefore, the effect of A-839977 can vary depending on the physiological or pathological state of the cells or tissues being studied.
Q2: We are not seeing the expected anti-inflammatory effect of A-839977 in our in vivo model. Why might this be?
A2: The anti-inflammatory and antihyperalgesic effects of A-839977 are largely mediated by the blockade of interleukin-1β (IL-1β) release. Seminal studies have shown that the antihyperalgesic activity of A-839977 is completely absent in IL-1αβ knockout mice. Therefore, if your experimental model does not involve a significant IL-1β-mediated component, the efficacy of A-839977 may be limited.
Furthermore, it is important to consider that while P2X7 receptor activation is a key step in IL-1β processing and release, it may not be the sole pathway driving inflammation in all disease models. Clinical trials with P2X7 antagonists for conditions like rheumatoid arthritis have shown limited efficacy, suggesting that targeting the P2X7-IL-1β axis alone may not be sufficient to control complex inflammatory diseases.
Q3: Could the conflicting results be due to off-target effects of A-839977?
A3: While A-839977 is considered a selective P2X7 receptor antagonist, the possibility of off-target effects can never be entirely ruled out, as is the case with any pharmacological tool. The broader field of P2X7 receptor pharmacology has been complicated by the poor specificity of some ligands and antibodies. For example, the antagonist oxidized ATP (oATP) was later found to have P2X7-independent effects.
To mitigate the risk of misinterpreting off-target effects, it is crucial to include appropriate controls in your experiments. This could involve using a structurally different P2X7 antagonist to confirm the observed phenotype or using genetic models such as P2X7 knockout animals or cells.
Q4: We are seeing conflicting results when comparing our in vitro and in vivo data with A-839977. What could explain this discrepancy?
A4: Discrepancies between in vitro and in vivo results are common in pharmacology and can arise from several factors. In the context of A-839977, differences in pharmacokinetics and pharmacodynamics between a simplified in vitro system and a complex in vivo environment are a likely cause. Factors such as drug metabolism, tissue distribution, and bioavailability can significantly impact the effective concentration of A-839977 at the target site in vivo.
Moreover, the cellular microenvironment in vivo is vastly more complex. The interplay between different cell types and signaling molecules can influence the net effect of P2X7 receptor antagonism in a way that is not recapitulated in a monoculture in vitro system.
Data Presentation
Table 1: Species-Specific Potency of A-839977
| Species | IC50 (nM) for BzATP-evoked Calcium Influx |
| Human | 20 |
| Rat | 42 |
| Mouse | 150 |
Table 2: In Vivo Efficacy of A-839977 in a Model of Inflammatory Pain
| Animal Model | Treatment | Outcome |
| Rat (CFA-induced thermal hyperalgesia) | A-839977 (30, 100, 300 µmol/kg, i.p.) | Dose-dependent reduction in thermal hyperalgesia |
| Wild-type Mice (CFA-induced inflammatory pain) | A-839977 (10, 30, 100 µmol/kg, i.p.) | Robust antihyperalgesia |
| IL-1αβ Knockout Mice (CFA-induced inflammatory pain) | A-839977 | No effect on hyperalgesia |
Experimental Protocols
Key Experiment: In Vitro Inhibition of BzATP-Evoked Calcium Influx
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Cell Line: 1321N1 cells stably expressing human, rat, or mouse P2X7 receptors.
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Methodology:
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Plate cells in a 96-well plate and allow them to adhere.
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Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Pre-incubate the cells with varying concentrations of A-839977 or vehicle control for a specified time (e.g., 30 minutes).
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Stimulate the cells with the P2X7 receptor agonist BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).
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Measure the change in intracellular calcium concentration using a fluorescence plate reader.
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Calculate the IC50 value of A-839977 by fitting the concentration-response data to a sigmoidal dose-response curve.
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Key Experiment: In Vivo Assessment of Antihyperalgesia
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Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
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Methodology:
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Induce inflammation and thermal hyperalgesia by intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw.
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At the peak of inflammation (e.g., 24 hours post-CFA), administer A-839977 or vehicle control via intraperitoneal (i.p.) injection.
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Assess thermal hyperalgesia at various time points post-drug administration using a plantar test apparatus. This measures the latency of paw withdrawal from a radiant heat source.
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An increase in paw withdrawal latency indicates an antihyperalgesic effect.
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Determine the dose-dependent effect of A-839977 on thermal hyperalgesia.
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Mandatory Visualization
Caption: P2X7 receptor signaling pathway and the antagonistic action of A-839977.
Caption: Troubleshooting workflow for interpreting conflicting results with A-839977.
References
A 839977 and its interaction with other reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A 839977, a potent and selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the P2X7 receptor.[1][2][3][4] Its primary mechanism of action is to block the ion channel function of the P2X7 receptor, thereby inhibiting the influx of calcium and sodium ions and the efflux of potassium ions that are typically induced by the binding of agonists like ATP or BzATP.[1] This blockade of ion flux prevents the downstream signaling events associated with P2X7 activation, such as the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions, typically prepared in DMSO, should be stored at -80°C and are stable for up to 1 year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at 4°C for over a week.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 80 mg/mL (193.58 mM). For in vivo applications, various formulations are suggested, often involving a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil. Sonication may be required to aid dissolution.
Q4: What are the known off-target effects of this compound?
The available literature highlights this compound as a selective P2X7 receptor antagonist. However, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is always recommended to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay.
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Solution 1: Verify Reagent Concentration and Integrity.
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Ensure that your stock solution of this compound was prepared correctly and has been stored properly to prevent degradation.
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Confirm the final concentration of this compound in your assay. The IC50 values vary between species (see table below), so ensure you are using a concentration sufficient for the species of your cells.
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Solution 2: Check Cell Health and P2X7 Receptor Expression.
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Confirm that the cells you are using express functional P2X7 receptors. Receptor expression levels can vary between cell lines and passage numbers.
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Ensure your cells are healthy and not overly confluent, as this can affect receptor expression and signaling.
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Solution 3: Optimize Agonist Concentration.
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The inhibitory effect of this compound is dependent on the concentration of the P2X7 agonist (e.g., BzATP) used. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. Consider performing a dose-response curve for your agonist to determine the optimal concentration.
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Solution 4: Review Experimental Protocol.
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Ensure that the pre-incubation time with this compound is sufficient. A pre-incubation of at least 30-60 minutes is typically recommended before adding the agonist.
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Problem 2: I am observing inconsistent results between experiments.
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Solution 1: Standardize Cell Culture Conditions.
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Variations in cell passage number, confluency, and media composition can lead to inconsistent P2X7 receptor expression and function. Maintain a consistent cell culture protocol.
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Solution 2: Ensure Consistent Reagent Preparation.
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Prepare fresh dilutions of this compound and the agonist from a validated stock solution for each experiment to avoid issues with reagent stability.
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Solution 3: Control for Solvent Effects.
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This compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls, as DMSO can have effects on cells at higher concentrations.
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Quantitative Data Summary
| Parameter | Species | Value | Reference |
| IC50 (BzATP-evoked Ca2+ influx) | Human | 20 nM | |
| Rat | 42 nM | ||
| Mouse | 150 nM | ||
| IC50 (BzATP-stimulated IL-1β release) | Human (THP-1 cells) | 37 nM | |
| IC50 (YO-PRO uptake) | Human (THP-1 cells) | 7 nM | |
| ED50 (CFA-induced thermal hyperalgesia) | Rat | 100 µmol/kg (i.p.) | |
| Mouse (wild-type) | 40 µmol/kg (i.p.) |
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay
This protocol outlines a general procedure for measuring the inhibitory effect of this compound on agonist-induced intracellular calcium influx using a fluorescent calcium indicator like Indo-1.
Materials:
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Cells expressing P2X7 receptors
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This compound
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P2X7 receptor agonist (e.g., BzATP)
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Indo-1 AM (or other suitable calcium indicator dye)
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Pluronic F-127
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Cell culture medium
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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96-well black-walled, clear-bottom microplate
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Fluorescence plate reader or flow cytometer
Procedure:
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Cell Preparation: Seed cells into the 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
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Dye Loading:
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Prepare a dye loading solution containing Indo-1 AM and Pluronic F-127 in assay buffer.
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Remove the cell culture medium and add the dye loading solution to each well.
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Incubate the plate in the dark at 37°C for 45-60 minutes.
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Cell Washing: Gently wash the cells twice with fresh assay buffer to remove extracellular dye.
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Compound Addition:
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Prepare serial dilutions of this compound in assay buffer.
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Add the this compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).
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Incubate the plate at 37°C for 30-60 minutes.
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Agonist Stimulation and Measurement:
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Prepare the P2X7 agonist (e.g., BzATP) at the desired final concentration in assay buffer.
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Use a fluorescence plate reader or flow cytometer to measure the baseline fluorescence.
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Add the agonist to the wells and immediately begin measuring the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
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Protocol 2: In Vitro IL-1β Release Assay
This protocol describes a method to assess the effect of this compound on agonist-induced IL-1β release from immune cells like human THP-1 monocytes.
Materials:
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Human THP-1 monocytes
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PMA (Phorbol 12-myristate 13-acetate) for cell differentiation
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LPS (Lipopolysaccharide) for priming
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This compound
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P2X7 receptor agonist (e.g., BzATP)
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Cell culture medium (e.g., RPMI-1640)
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ELISA kit for human IL-1β
Procedure:
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Cell Differentiation and Priming:
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Differentiate THP-1 monocytes into a macrophage-like phenotype by treating with PMA for 24-48 hours.
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Prime the differentiated cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
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Compound Treatment:
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Wash the cells to remove LPS.
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Add fresh serum-free media containing various concentrations of this compound or vehicle control.
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Incubate for 30-60 minutes at 37°C.
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Agonist Stimulation:
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Add the P2X7 agonist (e.g., BzATP) to the wells.
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Incubate for an appropriate time (e.g., 1-2 hours) to allow for IL-1β processing and release.
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Sample Collection and Analysis:
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Collect the cell culture supernatants.
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Measure the concentration of IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
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Visualizations
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for an In Vitro Calcium Influx Assay.
References
Technical Support Center: A-839977 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for vehicle effects when using the P2X7 antagonist A-839977 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of A-839977 to consider for in vivo studies?
A-839977 is a potent and selective P2X7 antagonist.[1][2] Key properties influencing vehicle selection include its low aqueous solubility and high solubility in organic solvents like DMSO.[1][3]
Q2: Why is selecting the right vehicle for A-839977 crucial?
Due to its poor water solubility, A-839977 requires a vehicle that can either solubilize it or maintain it as a stable suspension for administration.[1] The choice of vehicle can significantly impact the compound's bioavailability, efficacy, and potential toxicity. An inappropriate vehicle can lead to precipitation of the compound upon injection, local irritation, or systemic toxicity, confounding experimental results.
Q3: What are some recommended vehicle formulations for A-839977?
Several vehicle formulations have been successfully used to deliver A-839977 in vivo. The choice often depends on the desired route of administration (e.g., intraperitoneal, oral) and the required concentration. Common formulations include multi-component solvent systems to ensure solubility and stability. For instance, a common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q4: How do I properly control for the effects of the vehicle itself in my experiment?
It is essential to include a vehicle control group in your experimental design. This group receives the identical vehicle formulation, volume, and administration route as the drug-treated group, but without A-839977. This allows you to differentiate the effects of the compound from any potential biological effects of the vehicle.
Q5: What are potential off-target effects of A-839977 or its vehicle?
While A-839977 is a selective P2X7 antagonist, the potential for off-target effects should always be considered, as with any pharmacological agent. Vehicles containing organic solvents like DMSO or surfactants like Tween-80 can have their own biological effects, including inflammation or altered membrane permeability, which could influence the experimental outcome.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of A-839977 upon vehicle preparation or administration. | The solubility limit of A-839977 in the chosen vehicle has been exceeded. The temperature of the solution has dropped, reducing solubility. | - Ensure you are not exceeding the recommended concentrations for the chosen vehicle (see Table 2). - Gentle warming and sonication can aid in dissolution, but ensure the compound is stable at the temperatures used. - Prepare the formulation fresh before each use to minimize the chance of precipitation over time. |
| Unexpected adverse effects (e.g., irritation, lethargy) in the vehicle control group. | The vehicle itself is causing toxicity or a biological response. This is more likely with higher concentrations of organic solvents or surfactants. | - Reduce the concentration of the potentially problematic component (e.g., lower the percentage of DMSO). - Consider an alternative, better-tolerated vehicle formulation. - Ensure the volume of injection is appropriate for the animal's size and the route of administration. |
| High variability in experimental results within the A-839977-treated group. | Inconsistent formulation preparation leading to variations in drug concentration. Improper administration technique causing inconsistent dosing. The compound may not be fully solubilized or is falling out of suspension. | - Follow a standardized and detailed protocol for vehicle and drug preparation. - Ensure all personnel are proficient in the administration technique. - If using a suspension, ensure it is homogenous before each injection. Consider using a formulation that provides a clear solution. |
| No significant difference between the A-839977-treated group and the vehicle control group. | The dose of A-839977 is too low. The vehicle is interfering with the absorption or distribution of A-839977. The vehicle itself is producing a similar biological effect to A-839977, masking the compound's effect. | - Perform a dose-response study to determine the optimal effective dose. - Review the literature for established effective doses for your model. - Analyze the biological effects of the vehicle alone to ensure it does not have confounding activities. |
Quantitative Data Summary
Table 1: Physicochemical and Pharmacological Properties of A-839977
| Property | Value | Source |
| Molecular Weight | 413.26 g/mol | |
| Formula | C₁₉H₁₄Cl₂N₆O | |
| IC₅₀ (human P2X7) | 20 nM | |
| IC₅₀ (rat P2X7) | 42 nM | |
| IC₅₀ (mouse P2X7) | 150 nM | |
| Solubility in DMSO | Soluble to 100 mM |
Table 2: Example In Vivo Vehicle Formulations for A-839977
| Formulation Composition | Resulting Solution Type | Max Achievable Concentration | Route of Administration | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear Solution | ≥ 2.5 mg/mL (6.05 mM) | Intraperitoneal, Oral | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Suspended Solution | 2.5 mg/mL (6.05 mM) | Intraperitoneal, Oral | |
| 10% DMSO, 90% Corn Oil | Clear Solution | ≥ 2.5 mg/mL (6.05 mM) | Intraperitoneal, Oral |
Experimental Protocols
Protocol 1: Preparation of A-839977 in a Co-Solvent Vehicle (Clear Solution)
This protocol is designed to produce a clear solution suitable for intraperitoneal or oral administration.
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Prepare a stock solution of A-839977 in DMSO. For example, to create a 25 mg/mL stock, dissolve the appropriate amount of A-839977 in 100% DMSO. Gentle warming and sonication may be used to aid dissolution.
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In a separate sterile tube, add the required volume of PEG300. For a final volume of 1 mL, this would be 400 µL.
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Add the appropriate volume of the A-839977 DMSO stock solution to the PEG300. Following the 10% DMSO final concentration, add 100 µL of the 25 mg/mL stock. Mix thoroughly until a homogenous solution is formed.
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Add Tween-80 to the mixture. For a 5% final concentration, add 50 µL. Mix until fully incorporated.
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Add saline to reach the final volume. For a 45% final concentration, add 450 µL of sterile saline. Mix thoroughly.
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Visually inspect the final solution to ensure it is clear and free of precipitation before administration.
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For the vehicle control group, follow the exact same procedure, substituting pure DMSO for the A-839977 DMSO stock solution.
Protocol 2: In Vivo Administration and Control Groups
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Animal Acclimatization: Allow animals to acclimate to the housing conditions for a minimum of 3-5 days before the start of the experiment.
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Group Allocation: Randomly assign animals to the experimental groups (e.g., Vehicle Control, A-839977 low dose, A-839977 high dose).
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Dose Calculation: Calculate the volume of the prepared A-839977 formulation to inject based on the animal's body weight and the desired dose (e.g., in mg/kg or µmol/kg).
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Administration:
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For intraperitoneal (i.p.) injection, gently restrain the animal and inject the calculated volume into the lower abdominal quadrant, avoiding the midline.
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Ensure the volume is appropriate for the size of the animal to avoid discomfort or adverse effects.
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Vehicle Control Administration: Administer an identical volume of the vehicle-only formulation to the control group using the same route and technique.
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Monitoring: Observe all animals for any immediate adverse reactions post-injection and continue to monitor according to the experimental timeline.
Visualizations
Caption: Experimental workflow for in vivo studies with A-839977 and vehicle controls.
Caption: Logical relationship of A-839977 and vehicle effects on the P2X7R signaling pathway.
References
A 839977 half-life in cell culture medium
Welcome to the technical support center for A-839977. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of A-839977 in cell culture experiments. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful application of this potent P2X7 receptor antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of A-839977 in cell culture medium?
Currently, there is no publicly available data specifically detailing the half-life of A-839977 in common cell culture media such as DMEM or RPMI. However, A-839977 is a chemically stable molecule containing pyridine and tetrazole rings, the latter of which is known for its general stability. For optimal results, it is recommended to prepare fresh dilutions of A-839977 in your cell culture medium for each experiment, especially for long-term incubations. Stock solutions in DMSO are stable for extended periods when stored correctly.[1]
Q2: How should I prepare a stock solution of A-839977?
A-839977 is soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the solid compound in DMSO to a concentration of 10 mM or higher. Ensure the compound is fully dissolved. Sonication can be used to aid dissolution.[2]
Q3: How should I store the A-839977 stock solution?
Stock solutions of A-839977 in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one year or at -80°C for up to two years.[1]
Q4: What is the mechanism of action of A-839977?
A-839977 is a selective and potent antagonist of the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel. By binding to the receptor, A-839977 blocks the influx of calcium ions (Ca2+) that is triggered by the binding of ATP or its potent analog, BzATP. This blockade of ion flux prevents downstream signaling events, most notably the maturation and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of A-839977 in cell culture medium | The compound may have limited solubility in aqueous solutions. The final concentration of DMSO may be too low, or the medium may be too cold. | - Ensure the final DMSO concentration in your culture medium is 0.5% or less, as higher concentrations can be toxic to cells. - When diluting the DMSO stock solution into your cell culture medium, pre-warm the medium to 37°C. - Add the A-839977 stock solution to the medium dropwise while gently vortexing. - If precipitation still occurs, gentle sonication of the final solution may help to redissolve the compound. |
| Inconsistent or no effect of A-839977 in my assay | - Compound degradation: Although generally stable, prolonged incubation at 37°C may lead to some degradation. - Incorrect concentration: The effective concentration can vary significantly between cell types and assay conditions. - Cell health: Unhealthy cells may not respond appropriately to stimuli or inhibitors. - P2X7 receptor expression: The target cells may not express sufficient levels of the P2X7 receptor. | - For long-term experiments (>24 hours), consider replenishing the medium with freshly diluted A-839977. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. IC50 values can range from low nanomolar to micromolar depending on the species and assay. - Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. - Verify the expression of the P2X7 receptor in your cell line using techniques such as Western blot, flow cytometry, or qRT-PCR. |
| Cell toxicity observed after treatment | - High DMSO concentration: The final concentration of DMSO in the culture medium may be too high. - Compound-specific toxicity: At high concentrations, A-839977 itself may exert off-target effects or be toxic to certain cell lines. | - Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%). Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent alone. - Determine the optimal, non-toxic concentration of A-839977 for your cells by performing a cytotoxicity assay (e.g., MTT or LDH assay) alongside your dose-response experiments. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of A-839977 against P2X7 receptors from different species.
| Species | Assay | IC50 Value |
| Human | BzATP-evoked calcium influx | 20 nM |
| Rat | BzATP-evoked calcium influx | 42 nM |
| Mouse | BzATP-evoked calcium influx | 150 nM |
| Human (THP-1 cells) | BzATP-stimulated IL-1β release | 37 nM |
| Human (THP-1 cells) | Agonist-evoked YO-PRO uptake | 7 nM |
Data compiled from multiple sources.
Experimental Protocols
General Protocol for In Vitro Inhibition of P2X7 Receptor Activity
This protocol provides a general workflow for assessing the inhibitory effect of A-839977 on P2X7 receptor activation in a cell-based assay, such as measuring IL-1β release or calcium influx.
1. Materials:
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A-839977 solid compound
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DMSO
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Cell culture medium appropriate for your cell line (e.g., RPMI-1640, DMEM)
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Fetal Bovine Serum (FBS)
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Cells expressing the P2X7 receptor (e.g., THP-1 monocytes, macrophages, or a recombinant cell line)
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P2X7 receptor agonist (e.g., BzATP or ATP)
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Assay-specific reagents (e.g., IL-1β ELISA kit, calcium indicator dye like Fluo-4 AM)
2. Stock Solution Preparation:
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Prepare a 10 mM stock solution of A-839977 in sterile DMSO.
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Aliquot the stock solution and store at -20°C or -80°C.
3. Cell Culture and Treatment:
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Plate your cells at the desired density in a suitable culture plate (e.g., 96-well plate).
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Allow the cells to adhere and grow according to your standard protocol. For suspension cells or for differentiation protocols (like PMA treatment of THP-1 cells), follow established procedures.
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On the day of the experiment, prepare serial dilutions of A-839977 in pre-warmed cell culture medium. Also prepare a vehicle control containing the same final concentration of DMSO.
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of A-839977 or the vehicle control.
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Pre-incubate the cells with A-839977 for a period of 30 minutes to 1 hour at 37°C in a CO2 incubator. This allows the compound to enter the cells and bind to the receptor.
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Following the pre-incubation, add the P2X7 agonist (e.g., BzATP) to the wells to stimulate the receptor. Include a negative control group that is not treated with the agonist.
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Incubate for the appropriate time for your specific assay (e.g., 30 minutes for IL-1β release, or as per the calcium flux assay protocol).
4. Assay Measurement:
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For IL-1β Release:
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Carefully collect the cell culture supernatant.
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Centrifuge the supernatant to pellet any detached cells.
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Quantify the concentration of IL-1β in the supernatant using an ELISA kit, following the manufacturer's instructions.
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For Calcium Influx:
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Prior to A-839977 treatment, load the cells with a calcium indicator dye.
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Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.
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5. Data Analysis:
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Calculate the percentage of inhibition for each concentration of A-839977 compared to the agonist-only control.
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Plot the percentage of inhibition against the log of the A-839977 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
References
Technical Support Center: A-839977 Treatment and Cell Viability
Welcome to the technical support center for A-839977. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to poor cell viability during experiments involving the P2X7 receptor antagonist, A-839977.
Frequently Asked Questions (FAQs)
Q1: What is A-839977 and what is its primary mechanism of action?
A-839977 is a potent and selective antagonist of the P2X7 receptor.[1][2][3][4][5] Its primary mechanism of action is the blockade of ATP-gated ion channels, specifically the P2X7 receptor, which prevents the influx of calcium ions (Ca²⁺) and the subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β).
Q2: At what concentrations is A-839977 typically effective?
The effective concentration of A-839977 is species-dependent. The IC50 values (the concentration at which 50% of the receptor's activity is inhibited) for blocking BzATP-evoked calcium influx are:
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Human P2X7: 20 nM
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Rat P2X7: 42 nM
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Mouse P2X7: 150 nM
In cell-based assays, concentrations around 50 nM have been shown to be effective in preventing IL-1β priming in optic nerve astrocytes.
Q3: Is A-839977 known to be cytotoxic?
Currently, there is limited direct evidence in the public domain to suggest that A-839977 is cytotoxic at its effective concentrations for P2X7 receptor antagonism. One study indicated that A-839977 did not inhibit microglial migration, suggesting a lack of overt cytotoxicity to these cells at the concentrations tested. However, as with any small molecule, off-target effects or toxicity at higher concentrations cannot be entirely ruled out without specific testing.
Q4: What is the recommended solvent for A-839977 and what precautions should be taken?
A-839977 is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to be aware of the potential for DMSO to cause cytotoxicity at higher concentrations. The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cell death. Always include a vehicle control (cells treated with the same concentration of DMSO as your A-839977 treated cells) in your experiments to differentiate between the effects of the compound and the solvent.
Troubleshooting Guide: Poor Cell Viability with A-839977 Treatment
Experiencing poor cell viability after A-839977 treatment can be multifactorial. This guide provides a step-by-step approach to identifying and resolving the issue.
Problem 1: Significant cell death observed across all treated and control groups.
This often points to a general issue with the cell culture conditions or assay setup rather than a specific effect of A-839977.
Troubleshooting Workflow for General Cell Health Issues
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. Rapid morphologic changes to microglial cells and upregulation of mixed microglial activation state markers induced by P2X7 receptor stimulation and increased intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 美国GlpBio - A 839977 | P2X7 antagonist,potent and selective | Cas# 870061-27-1 [glpbio.cn]
Technical Support Center: A-839977 and its Effect on Non-Immune Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing A-839977 in experiments involving non-immune cells.
Frequently Asked Questions (FAQs)
Q1: What is A-839977 and what is its primary mechanism of action?
A-839977 is a potent and selective antagonist of the P2X7 receptor.[1][2][3] Its primary mechanism of action is to block the P2X7 receptor, which is an ATP-gated ion channel.[1] By inhibiting this receptor, A-839977 prevents the influx of calcium ions (Ca2+) and subsequent downstream signaling cascades that are typically initiated by high levels of extracellular ATP.[1] A key outcome of this blockade is the inhibition of pro-inflammatory cytokine release, most notably Interleukin-1β (IL-1β).
Q2: In which non-immune cell types has the effect of P2X7 modulation by antagonists like A-839977 been studied?
The effects of P2X7 antagonists have been investigated in several non-immune cell types, including:
-
Astrocytes: In optic nerve astrocytes, A-839977 has been shown to prevent a pressure-induced increase in IL-1β priming.
-
Fibroblasts: Studies on human dermal fibroblasts suggest that while these cells express P2X7 receptors, their proliferation and migration show minimal response to P2X7 antagonism. However, P2X7 activation in fibroblasts is linked to IL-6 release and morphological changes.
-
Keratinocytes: In contrast to fibroblasts, P2X7 inhibition with an antagonist significantly enhanced keratinocyte migration.
-
Other cell types: P2X7 receptors are also expressed on various other non-immune cells where their roles are an active area of research.
Q3: What are the recommended concentrations of A-839977 for in vitro experiments?
The effective concentration of A-839977 is cell-type and species-dependent. The IC50 (half-maximal inhibitory concentration) for blocking BzATP-evoked calcium influx is approximately 20 nM for human, 42 nM for rat, and 150 nM for mouse P2X7 receptors. A concentration of 50 nM has been used to prevent IL-1β priming in optic nerve astrocytes. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| A-839977 precipitated out of solution. | Improper solvent or storage. | A-839977 is soluble in DMSO up to 100 mM. For in vivo use, specific formulations with PEG300, Tween-80, and saline are available. Prepare stock solutions in DMSO and store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. If precipitation occurs during the preparation of working solutions, gentle heating and/or sonication can aid dissolution. |
| No observable effect of A-839977 on my non-immune cells. | Low or absent P2X7 receptor expression. | Confirm P2X7 receptor expression in your specific cell line or primary cells using techniques like RT-PCR, Western blot, or flow cytometry. P2X7 expression can be low in some cell types under basal conditions. |
| Cell-type specific signaling pathways. | The downstream effects of P2X7 activation are highly cell-type dependent. For instance, dermal fibroblasts show minimal proliferative or migratory response to P2X7 antagonism. Consider investigating other endpoints such as cytokine release (e.g., IL-6) or changes in ion concentration. | |
| Ineffective agonist concentration. | Ensure you are using an appropriate agonist (e.g., BzATP) at a concentration sufficient to activate the P2X7 receptor. The EC50 for ATP is in the high micromolar to millimolar range, while for BzATP it is significantly lower. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Ensure consistent cell passage number, confluency, and serum conditions, as these can influence P2X7 receptor expression and cell responsiveness. |
| Agonist degradation. | ATP solutions, particularly at neutral pH, can be unstable. Prepare fresh agonist solutions for each experiment. | |
| Unexpected or off-target effects observed. | Non-specific binding of the antagonist. | While A-839977 is highly selective for the P2X7 receptor, like many pharmacological inhibitors, the possibility of off-target effects at high concentrations cannot be entirely ruled out. Include appropriate controls, such as a different P2X7 antagonist or a P2X7 knockout/knockdown cell line if available, to confirm that the observed effects are specifically mediated by P2X7 inhibition. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and effective doses (ED50) of A-839977 from various studies.
Table 1: In Vitro Inhibitory Concentrations (IC50) of A-839977
| Species | Assay | Cell Line/System | Agonist | IC50 | Reference |
| Human | Calcium Influx | Recombinant P2X7 | BzATP | 20 nM | |
| Rat | Calcium Influx | Recombinant P2X7 | BzATP | 42 nM | |
| Mouse | Calcium Influx | Recombinant P2X7 | BzATP | 150 nM | |
| Human | IL-1β Release | Differentiated THP-1 cells | BzATP | 37 nM | |
| Human | YO-PRO Uptake | Differentiated THP-1 cells | BzATP | 7 nM |
Table 2: In Vivo Effective Doses (ED50) of A-839977
| Species | Model | Endpoint | ED50 | Reference |
| Rat | CFA-induced inflammatory pain | Reduction of thermal hyperalgesia | 100 µmol/kg (i.p.) | |
| Mouse | CFA-induced inflammatory pain | Reduction of thermal hyperalgesia | 40 µmol/kg (i.p.) |
Experimental Protocols
Calcium Influx Assay using Fluo-4 AM
This protocol is adapted for measuring the inhibition of agonist-induced calcium influx by A-839977 in adherent non-immune cells.
Materials:
-
A-839977
-
P2X7 agonist (e.g., BzATP)
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
DMSO
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your non-immune cells of interest in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading: a. Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127. b. Remove the culture medium and wash the cells once with HBSS. c. Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation: a. Prepare serial dilutions of A-839977 in HBSS. Remember to include a vehicle control (DMSO). b. Add the A-839977 dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Influx: a. Set the fluorescence plate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. b. Establish a baseline fluorescence reading for 1-2 minutes. c. Add the P2X7 agonist (e.g., BzATP) to all wells simultaneously using an automated injector if available. d. Immediately begin recording the fluorescence intensity over time for at least 5-10 minutes.
-
Data Analysis: a. Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well. b. Normalize the data to the vehicle control. c. Plot the normalized fluorescence against the concentration of A-839977 to determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of A-839977 on the migration of non-immune cells.
Materials:
-
A-839977
-
Cell culture medium
-
Sterile p200 pipette tips or a wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to a confluent monolayer.
-
Creating the "Wound": a. Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer. b. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Treatment: a. Gently wash the wells with PBS to remove detached cells. b. Add fresh culture medium containing different concentrations of A-839977 or a vehicle control.
-
Imaging: a. Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point. b. Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: a. Measure the area of the cell-free gap at each time point for each treatment condition using image analysis software (e.g., ImageJ). b. Calculate the percentage of wound closure relative to the 0-hour time point. c. Compare the rate of wound closure between the A-839977 treated groups and the vehicle control.
IL-1β Release Assay (ELISA)
This protocol measures the inhibitory effect of A-839977 on agonist-induced IL-1β release from non-immune cells like astrocytes.
Materials:
-
A-839977
-
P2X7 agonist (e.g., BzATP)
-
Lipopolysaccharide (LPS) (for priming, if necessary)
-
Cell culture medium
-
Human IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed astrocytes or other target cells in a 24-well plate and culture until they reach the desired confluency.
-
Priming (if required): For robust IL-1β release, priming of the inflammasome is often necessary. Treat the cells with LPS (e.g., 1 µg/mL) for 2-4 hours.
-
Inhibitor Treatment: a. Remove the priming medium and wash the cells. b. Add fresh medium containing various concentrations of A-839977 or a vehicle control. c. Incubate for 30-60 minutes.
-
Agonist Stimulation: a. Add the P2X7 agonist (e.g., BzATP) to the wells. b. Incubate for the desired period (e.g., 1-6 hours).
-
Sample Collection: a. Carefully collect the cell culture supernatant from each well. b. Centrifuge the supernatant to pellet any detached cells and debris.
-
ELISA: a. Perform the IL-1β ELISA on the cleared supernatants according to the manufacturer's instructions.
-
Data Analysis: a. Generate a standard curve from the IL-1β standards provided in the kit. b. Calculate the concentration of IL-1β in each sample based on the standard curve. c. Compare the levels of IL-1β release between the different A-839977 concentrations and the vehicle control.
Signaling Pathways and Experimental Workflows
Caption: P2X7 signaling in astrocytes leading to IL-1β release.
Caption: P2X7 signaling in fibroblasts.
Caption: General experimental workflow for A-839977.
References
Validation & Comparative
A Comparative Guide to P2X7 Receptor Antagonists: A-839977 versus A-740003
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent antagonists of the P2X7 receptor, A-839977 and A-740003. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neuropathic pain pathways, making its antagonists promising therapeutic candidates. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological and experimental frameworks.
At a Glance: Key Differences
| Feature | A-839977 | A-740003 |
| Mechanism of Action | Allosteric Antagonist | Competitive Antagonist |
| Primary Developer | Abbott Laboratories | Abbott Laboratories |
| Reported Potency | High nanomolar affinity | High nanomolar affinity |
| Key Applications | Research in inflammatory and neuropathic pain | Research in neuropathic and inflammatory pain |
Quantitative Performance Comparison
The following tables summarize the inhibitory potency of A-839977 and A-740003 from various in vitro studies. It is important to note that direct head-to-head comparisons in the same study are limited; therefore, data is compiled from multiple sources. A key comparative study involving A-740003 and A-438079, a close structural and functional analog of A-839977, provides valuable insights.[1]
Table 1: Inhibitory Potency (IC₅₀) on P2X7 Receptor-Mediated Calcium Influx
This assay measures the ability of the antagonist to block the influx of calcium into cells upon activation of the P2X7 receptor by an agonist, typically BzATP.
| Compound | Species | IC₅₀ (nM) | Reference |
| A-839977 | Human | 20 | [2][3] |
| Rat | 42 | [2][3] | |
| Mouse | 150 | ||
| A-740003 | Human | 40 | |
| Rat | 18 | ||
| Mouse | ~1000 |
Table 2: Inhibition of Downstream P2X7 Signaling
Activation of the P2X7 receptor leads to the formation of a large pore, permeable to molecules like YO-PRO-1, and the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).
| Compound | Assay | Cell Line | IC₅₀ (nM) | Reference |
| A-839977 | YO-PRO-1 Uptake | Differentiated human THP-1 | Potent Blockade | |
| IL-1β Release | Differentiated human THP-1 | Potent Blockade | ||
| A-740003 | YO-PRO-1 Uptake (Pore Formation) | Differentiated human THP-1 | 92 | |
| IL-1β Release | Differentiated human THP-1 | 156 |
Table 3: In Vivo Efficacy
The following data represents the dose-dependent effects of the antagonists in animal models of pain.
| Compound | Animal Model | Effect | ED₅₀ | Reference |
| A-839977 | CFA-induced thermal hyperalgesia (Rat) | Reduction of hyperalgesia | 100 µmol/kg, i.p. | |
| CFA-induced thermal hyperalgesia (Mouse) | Reduction of hyperalgesia | 40 µmol/kg, i.p. | ||
| A-740003 | Spinal nerve ligation (Rat) | Antinociception | 19 mg/kg, i.p. | |
| CFA-induced thermal hyperalgesia (Rat) | Reduction of hyperalgesia | 38-54 mg/kg, i.p. |
Mechanism of Action
A-839977 and A-740003 inhibit the P2X7 receptor through distinct mechanisms.
A-740003 is a competitive antagonist . This means it directly competes with the endogenous agonist, ATP, for binding to the orthosteric binding site on the P2X7 receptor. Schild plot analysis of A-740003's inhibitory activity yields a slope close to 1, which is characteristic of competitive antagonism.
A-839977 is a selective allosteric antagonist . It binds to a site on the receptor that is distinct from the ATP binding site. This binding induces a conformational change in the receptor that prevents its activation, even when ATP is bound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Influx Assay
This assay is fundamental for determining the potency of P2X7 antagonists.
Objective: To measure the inhibition of agonist-induced intracellular calcium elevation by A-839977 or A-740003.
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) or 1321N1 astrocytoma cells stably expressing the human, rat, or mouse P2X7 receptor are cultured in appropriate media. Cells are seeded into 96-well black, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 45-60 minutes at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of the antagonist (A-839977 or A-740003) or vehicle control for a specified period (e.g., 30 minutes) at room temperature.
-
Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence microplate reader. A P2X7 agonist, typically BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), is added to the wells to stimulate the receptor. The fluorescence intensity is measured kinetically to record the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is calculated. The percentage of inhibition by the antagonist is determined relative to the vehicle control. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
YO-PRO-1 Uptake Assay (Pore Formation)
This assay assesses the antagonist's ability to prevent the formation of the large-conductance pore associated with sustained P2X7 activation.
Objective: To measure the inhibition of agonist-induced uptake of the fluorescent dye YO-PRO-1.
General Protocol:
-
Cell Culture: Differentiated human THP-1 monocytes, which endogenously express the P2X7 receptor, are typically used. Cells are seeded in a 96-well plate.
-
Compound Incubation: Cells are pre-incubated with various concentrations of A-839977 or A-740003 for 30 minutes.
-
Agonist and Dye Addition: A solution containing both the P2X7 agonist (e.g., BzATP) and YO-PRO-1 is added to the wells.
-
Data Acquisition: The plate is incubated for a set period (e.g., 10-30 minutes), and the fluorescence intensity is measured using a microplate reader. The uptake of YO-PRO-1 through the formed pore and its intercalation with intracellular nucleic acids results in a significant increase in fluorescence.
-
Data Analysis: The percentage of inhibition of YO-PRO-1 uptake is calculated, and IC₅₀ values are determined.
IL-1β Release Assay
This assay measures the functional consequence of P2X7 inhibition on the release of a key pro-inflammatory cytokine.
Objective: To quantify the inhibition of agonist-induced IL-1β release from immune cells.
General Protocol:
-
Cell Culture and Priming: Human THP-1 monocytes are differentiated into a macrophage-like phenotype. The cells are then primed with lipopolysaccharide (LPS) for 2-4 hours to induce the expression of pro-IL-1β.
-
Compound Incubation: After washing, the primed cells are pre-incubated with different concentrations of A-839977 or A-740003 for 30 minutes.
-
Agonist Stimulation: The cells are stimulated with a P2X7 agonist (ATP or BzATP) for 30-60 minutes to induce the processing and release of mature IL-1β.
-
Supernatant Collection and Analysis: The cell culture supernatant is collected. The concentration of IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of the antagonist on IL-1β release is calculated relative to the vehicle-treated control, and IC₅₀ values are determined.
Selectivity Profile
Both A-839977 and A-740003 are reported to be highly selective for the P2X7 receptor. For instance, A-740003 showed weak or no activity at other P2 receptors and a wide range of other receptors, ion channels, and enzymes at concentrations up to 10 µM. Similarly, A-839977 is described as a selective P2X7 antagonist. A comprehensive selectivity screen would typically involve testing the compounds against a panel of other P2X and P2Y receptor subtypes, as well as a broader panel of off-target proteins.
Summary and Conclusion
Both A-839977 and A-740003 are potent and selective antagonists of the P2X7 receptor with demonstrated efficacy in preclinical models of pain and inflammation. The primary distinction between the two lies in their mechanism of action, with A-740003 acting as a competitive antagonist and A-839977 as an allosteric inhibitor.
-
A-839977 exhibits high potency against human and rat P2X7 receptors, with slightly lower potency against the mouse ortholog. Its allosteric mechanism may offer advantages in terms of overcoming high local concentrations of ATP that can occur at sites of inflammation.
-
A-740003 is also highly potent against human and rat P2X7 receptors and has been extensively characterized as a competitive antagonist. Its efficacy has been demonstrated in various in vivo models.
The choice between these two compounds for research purposes may depend on the specific experimental question. For studies investigating the competitive landscape of the P2X7 orthosteric site, A-740003 would be a suitable tool. Conversely, A-839977 is an excellent choice for exploring allosteric modulation of the P2X7 receptor and may have a different in vivo pharmacological profile due to its non-competitive nature. Both compounds represent valuable tools for elucidating the role of the P2X7 receptor in health and disease and serve as important leads in the development of novel therapeutics.
References
A Comparative Analysis of P2X7 Receptor Antagonists: A-839977 versus A-438079
A Comprehensive Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of two widely studied P2X7 receptor antagonists, A-839977 and A-438079. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neuropathic pain pathways, making it a prime target for therapeutic intervention. Understanding the nuanced differences in potency and mechanism of action between available antagonists is crucial for advancing research and developing novel treatments. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the underlying biological and experimental processes.
Potency Comparison
A-839977 consistently demonstrates higher potency than A-438079 in blocking P2X7 receptor activation across multiple species. The inhibitory concentration (IC50) values, a measure of a drug's potency, are significantly lower for A-839977, indicating that a lower concentration of this compound is required to achieve a 50% inhibition of the P2X7 receptor's response to an agonist.
The most common assay to determine the potency of these antagonists is the measurement of intracellular calcium influx in response to the synthetic P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP). In this assay, cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye. Upon activation by BzATP, calcium ions flow into the cell, leading to an increase in fluorescence. The ability of an antagonist to block this fluorescence increase is a direct measure of its inhibitory activity.
| Compound | Target | Species | Assay | IC50 Value | References |
| A-839977 | P2X7 Receptor | Human | BzATP-evoked Calcium Influx | 20 nM | [1][2][3][4][5] |
| P2X7 Receptor | Rat | BzATP-evoked Calcium Influx | 42 nM | ||
| P2X7 Receptor | Mouse | BzATP-evoked Calcium Influx | 150 nM | ||
| P2X7 Receptor | Not Specified | Two-electrode voltage clamp | 116 ± 13 nM | ||
| A-438079 | P2X7 Receptor | Human | BzATP-evoked Calcium Influx | 300 nM | |
| P2X7 Receptor | Rat | BzATP-evoked Calcium Influx | 100 nM, 321 nM | ||
| P2X7 Receptor | Not Specified | Two-electrode voltage clamp | 550 ± 113 nM |
Mechanism of Action and Binding
Both A-839977 and A-438079 are selective and competitive antagonists of the P2X7 receptor. They act by binding to an allosteric site on the receptor, which is a location distinct from the ATP binding site. This binding induces a conformational change in the receptor that prevents its activation by ATP.
Structural studies have revealed that both compounds bind to the same classical allosteric ligand-binding site. However, there are subtle differences in their interactions with the receptor's amino acid residues. For instance, the tetrazole ring of A-839977 forms hydrogen bonds with residues D92 and Y298, an interaction not observed with A-438079. Additionally, the extra rings in the A-839977 structure engage in hydrophobic interactions at the entrance of the binding site. These molecular distinctions likely contribute to the higher inhibitory potency of A-839977.
Signaling Pathways and Experimental Workflows
The activation of the P2X7 receptor initiates a cascade of intracellular events. The following diagrams illustrate the key signaling pathway and the general workflows for the experiments used to characterize these antagonists.
Caption: P2X7 Receptor Signaling Pathway.
Caption: Calcium Influx Assay Workflow.
Caption: YO-PRO-1 Uptake Assay Workflow.
Detailed Experimental Protocols
The following are synthesized protocols for the key assays used to evaluate the potency of P2X7 receptor antagonists. These protocols are based on methodologies reported in the scientific literature.
BzATP-Evoked Calcium Influx Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following P2X7 receptor activation.
Materials:
-
HEK293 or 1321N1 cells stably expressing the human, rat, or mouse P2X7 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well black, clear-bottom microplates.
-
Fluo-4 AM or another suitable calcium indicator dye.
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
BzATP stock solution.
-
A-839977 and A-438079 stock solutions.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the P2X7-expressing cells into the 96-well microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Compound Addition: Prepare serial dilutions of A-839977 and A-438079 in assay buffer. Add the desired concentrations of the antagonists to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Injection and Reading: Inject a solution of BzATP (at a concentration that elicits a submaximal response, e.g., EC80) into each well while simultaneously recording the fluorescence signal for 60-120 seconds.
-
Data Analysis: The change in fluorescence is calculated as the peak fluorescence after agonist addition minus the baseline fluorescence. Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
YO-PRO-1 Uptake Assay
This assay measures the formation of the large, non-selective pore that is characteristic of prolonged P2X7 receptor activation.
Materials:
-
THP-1 cells or other cells expressing the P2X7 receptor.
-
96-well microplates.
-
YO-PRO-1 iodide.
-
Assay buffer.
-
BzATP stock solution.
-
A-839977 and A-438079 stock solutions.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed cells into 96-well plates and culture as required. For THP-1 cells, differentiation may be induced with PMA.
-
Compound Pre-incubation: Treat the cells with various concentrations of A-839977 or A-438079 for 30-60 minutes.
-
Agonist and Dye Addition: Add BzATP to the wells, followed by the addition of YO-PRO-1 (final concentration typically 1-5 µM).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for pore formation and dye uptake.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for YO-PRO-1 (approximately 491/509 nm).
-
Data Analysis: Normalize the fluorescence readings to control wells (no antagonist) and plot the percentage of inhibition against the antagonist concentration to determine the IC50.
IL-1β Release Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
Materials:
-
Human THP-1 monocytes or primary macrophages.
-
LPS (Lipopolysaccharide).
-
Cell culture medium.
-
BzATP stock solution.
-
A-839977 and A-438079 stock solutions.
-
ELISA kit for human IL-1β.
Procedure:
-
Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL) for several hours (e.g., 4-24 hours) to induce the expression of pro-IL-1β.
-
Compound Treatment: Wash the cells to remove LPS and then treat with different concentrations of A-839977 or A-438079 for 30-60 minutes.
-
P2X7 Activation: Add BzATP to the wells and incubate for 30-60 minutes to stimulate IL-1β processing and release.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each antagonist concentration and determine the IC50 value.
Conclusion
Both A-839977 and A-438079 are valuable research tools for investigating the role of the P2X7 receptor in health and disease. However, the data clearly indicates that A-839977 is a more potent antagonist of the P2X7 receptor across different species and assay formats. The higher potency of A-839977, likely due to its distinct molecular interactions with the receptor's allosteric binding site, may offer advantages in experimental settings where high efficacy at low concentrations is desired. Researchers should consider these differences in potency when designing experiments and interpreting results. The provided protocols and diagrams serve as a foundation for the rigorous and standardized evaluation of these and other P2X7 receptor modulators.
References
- 1. Cell signaling via the P2X7 nucleotide receptor: linkage to ROS production, gene transcription, and receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 美国GlpBio - A 839977 | P2X7 antagonist,potent and selective | Cas# 870061-27-1 [glpbio.cn]
A Head-to-Head Comparison of P2X7 Receptor Antagonists: A Guide for Researchers
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of inflammatory, neurological, and oncological diseases.[1][2] Its activation by high concentrations of extracellular ATP, a key damage-associated molecular pattern, triggers a cascade of downstream events including the release of pro-inflammatory cytokines, making its antagonism a promising strategy for therapeutic intervention.[3][4] This guide provides an objective, data-driven comparison of prominent P2X7 receptor antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[5] This ionic dysregulation activates downstream signaling pathways, most notably the NLRP3 inflammasome, which in turn leads to the cleavage and release of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). The PI3K/Akt pathway is also implicated in P2X7R-mediated cellular responses.
Comparative Efficacy and Potency of P2X7 Receptor Antagonists
A number of P2X7 receptor antagonists with diverse chemical structures and selectivity profiles have been developed and characterized. While none have yet received clinical approval, several have advanced to clinical trials for conditions such as rheumatoid arthritis, major depressive disorder, and inflammatory bowel disease. The following tables summarize key quantitative data for a selection of widely studied P2X7 receptor antagonists.
| Antagonist | Chemical Class | Human P2X7R IC₅₀ (nM) | Rat P2X7R IC₅₀ (nM) | Selectivity Profile | Key Features & Development Stage |
| A740003 | Cyanoguanidine | 40 | 18 | High selectivity for P2X7R over other P2X and P2Y receptors. | Potent and selective antagonist; widely used as a research tool. Efficacious in animal models of neuropathic and inflammatory pain. |
| A438079 | Tetrazole | 130 | 28 | High selectivity for P2X7R. | Potent antagonist, effective in reducing inflammation in animal models. |
| Brilliant Blue G (BBG) | Anionic Dye | ~5,100 (pIC₅₀=5.1) | ~10,000 | Non-selective, also blocks human P2X4R in the micromolar range. | CNS-penetrant. Investigated in neurological and inflammatory disease models. Reduces tumor size in a glioma model. |
| KN-62 | Isoquinolinesulfonamide | ~500 | - | Originally identified as a CaMKII inhibitor, also potently inhibits P2X7R. | Allosteric inhibitor. |
| CE-224,535 | 6-Azauracil | - | - | Potent and selective. | Advanced to Phase IIa clinical trials for rheumatoid arthritis; showed good pharmacokinetics and safety. |
| JNJ-54175446 | - | pIC₅₀ 7.8-8.8 | pIC₅₀ 7.8-8.8 | Highly selective and potent. | CNS-penetrant. Investigated in clinical trials for major depressive disorder. |
| JNJ-55308942 | - | - | - | CNS-penetrant. | Preclinical studies show inhibition of IL-1β release in the rat hippocampus. Phase I clinical trials have been conducted. |
| AZ10606120 | - | - | - | - | Used in preclinical studies to demonstrate the role of P2X7R in cancer by reducing HIF-1α and VEGF secretion. |
| GSK1482160 | Pyroglutamic acid amide | - | - | Potent P2X7R antagonist. | Demonstrated a good safety profile and potency in rat models of inflammatory and neuropathic pain. |
Note: IC₅₀ values can vary depending on the experimental conditions and assay used. The data presented here is for comparative purposes. pIC₅₀ is the negative logarithm of the IC₅₀ value.
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the evaluation and comparison of P2X7 receptor antagonists. Below are outlines for key in vitro assays.
Calcium Flux Assay
This assay is a primary method for determining the potency of P2X7 receptor antagonists by measuring their ability to inhibit agonist-induced intracellular calcium influx.
Objective: To determine the IC₅₀ of a P2X7 receptor antagonist.
Materials:
-
HEK293 cells stably expressing human or rat P2X7R.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
P2X7R agonist (e.g., BzATP).
-
Test antagonist compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed HEK293-P2X7R cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash cells with assay buffer and then incubate with the calcium indicator dye solution for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the antagonist to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the microplate reader. Establish a baseline fluorescence reading. Add the P2X7R agonist (e.g., BzATP at a concentration that elicits a submaximal response, such as EC₈₀) and immediately begin recording fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage inhibition for each antagonist concentration relative to the agonist-only control. Plot the concentration-response curve and determine the IC₅₀ value.
IL-1β Release Assay
This assay measures the functional consequence of P2X7R antagonism by quantifying the inhibition of IL-1β release from immune cells.
Objective: To assess the functional inhibitory activity of a P2X7 receptor antagonist.
Materials:
-
Human THP-1 monocytes or primary macrophages.
-
LPS (Lipopolysaccharide) to prime the cells.
-
P2X7R agonist (e.g., ATP or BzATP).
-
Test antagonist compounds.
-
Cell culture medium.
-
Human IL-1β ELISA kit.
Procedure:
-
Cell Priming: Culture THP-1 cells or macrophages in a 24-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.
-
Antagonist Treatment: Pre-incubate the primed cells with various concentrations of the antagonist for 30 minutes.
-
Agonist Stimulation: Add the P2X7R agonist (e.g., 5 mM ATP) and incubate for an additional 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-1β release for each antagonist concentration compared to the agonist-only control. Determine the IC₅₀ value from the resulting concentration-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of novel P2X7 receptor antagonists.
Conclusion
The development of potent and selective P2X7 receptor antagonists continues to be an active area of research with significant therapeutic potential. While early antagonists were hampered by a lack of selectivity and poor pharmacokinetic properties, newer generations of compounds, such as JNJ-54175446, demonstrate improved characteristics and CNS penetrance. The choice of antagonist for a particular research application will depend on the specific experimental context, including the species being studied and the desired therapeutic endpoint. The data and protocols provided in this guide serve as a valuable resource for the rational selection and effective utilization of P2X7 receptor antagonists in preclinical research and drug development.
References
- 1. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 2. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 3. The evolution of P2X7 antagonists with a focus on CNS indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A-839977 and Brilliant Blue G in Preclinical Pain Models
A-839977 and Brilliant Blue G (BBG) are both antagonists of the P2X7 receptor, a key player in neuroinflammation and pain signaling. This guide provides a comparative overview of their performance in preclinical pain models, offering researchers and drug development professionals a side-by-side analysis of their efficacy based on available experimental data.
The P2X7 receptor, an ATP-gated ion channel, is predominantly expressed on immune cells, including microglia in the central nervous system. Its activation triggers a cascade of inflammatory events, including the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), making it a compelling target for analgesic drug development.[1][2] Both A-839977 and Brilliant Blue G have been investigated for their potential to modulate pain by blocking this receptor, though direct comparative studies are limited. This guide synthesizes the available data to facilitate an objective comparison.
In Vitro Receptor Antagonist Potency
A-839977 is a potent and selective antagonist of the P2X7 receptor.[3] In vitro studies have demonstrated its ability to block BzATP-evoked calcium influx in cells expressing recombinant P2X7 receptors from different species.[3][4] Brilliant Blue G is also a well-known P2X7 receptor antagonist, though it exhibits some species-dependent differences in potency.
| Compound | Species | IC50 (nM) | Assay | Reference |
| A-839977 | Human | 20 | BzATP-evoked calcium influx | |
| Rat | 42 | BzATP-evoked calcium influx | ||
| Mouse | 150 | BzATP-evoked calcium influx | ||
| Brilliant Blue G | Rat | 10 | P2X7 receptor inhibition | |
| Human | 200 | P2X7 receptor inhibition |
Efficacy in Inflammatory Pain Models
Inflammatory pain models are crucial for evaluating the analgesic potential of compounds that target inflammatory pathways. The Complete Freund's Adjuvant (CFA) model is a widely used model of chronic inflammatory pain.
Systemic administration of A-839977 has been shown to dose-dependently reduce thermal hyperalgesia in the CFA model in both rats and mice. The analgesic effects of A-839977 in this model are reportedly mediated by blocking the release of IL-1β. In contrast, one study reported that Brilliant Blue G had a mild effect on inflammatory pain.
| Compound | Animal Model | Pain Model | Efficacy Metric | Result | Reference |
| A-839977 | Rat | Complete Freund's Adjuvant (CFA) | ED50 | 100 µmol/kg, i.p. | |
| Mouse | Complete Freund's Adjuvant (CFA) | ED50 | 40 µmol/kg, i.p. | ||
| Brilliant Blue G | Rat | Trinitrobenzene sulfonic acid (TNBS)-induced chronic pancreatitis | Nocifensive behaviors | Alleviated hyperalgesia | |
| Rat | Complete Freund's Adjuvant (CFA) | Analgesic action | Mild effect on inflammatory pain |
Efficacy in Neuropathic and Other Pain Models
Neuropathic pain arises from damage to the somatosensory nervous system. P2X7 receptor antagonists are being investigated for their potential in this often difficult-to-treat pain condition. Additionally, the efficacy of these compounds has been explored in other pain-like models.
Brilliant Blue G has been shown to alleviate nocifensive behaviors in a rat model of fibromyalgia, a chronic pain disorder. It has also been investigated in a model of postherpetic neuralgia, where it was found to decrease pain thresholds.
| Compound | Animal Model | Pain Model | Efficacy Metric | Result | Reference |
| Brilliant Blue G | Rat | Reserpine-induced fibromyalgia | Behavioral deficits | Attenuated behavioral deficits | |
| Rat | Postherpetic neuralgia | Paw withdrawal threshold | Decreased pain thresholds |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving the P2X7 receptor and a general workflow for a common inflammatory pain model.
Caption: P2X7 Receptor Signaling Pathway in Pain.
Caption: Workflow for a Carrageenan-Induced Pain Model.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of common protocols used to assess the efficacy of A-839977 and Brilliant Blue G in pain models.
Carrageenan-Induced Paw Edema
This model is used to induce acute inflammation and measure hypersensitivity.
-
Animal Model: Typically Wistar or Sprague-Dawley rats.
-
Procedure:
-
A baseline measurement of paw volume or thickness is taken using a plethysmometer or calipers.
-
The test compound (A-839977 or BBG) or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.).
-
After a set pre-treatment time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the subplantar surface of the right hind paw.
-
Paw volume or thickness is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Pain Assessment: The increase in paw volume or thickness is an indicator of inflammation. Pain can be assessed by measuring mechanical allodynia (Von Frey test) or thermal hyperalgesia (Hargreaves test or hot plate test).
Formalin Test
The formalin test is a model of tonic, persistent pain that has two distinct phases.
-
Animal Model: Commonly performed in mice and rats.
-
Procedure:
-
Animals are placed in an observation chamber for acclimatization.
-
The test compound or vehicle is administered prior to formalin injection.
-
A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of a hind paw.
-
-
Pain Assessment: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The test is divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), which involves inflammatory pain mechanisms.
Von Frey Test
This test is used to measure mechanical allodynia, a painful response to a normally non-painful stimulus.
-
Procedure:
-
Animals are placed in individual chambers on an elevated wire mesh floor and allowed to acclimatize.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
-
Pain Assessment: The threshold for paw withdrawal is determined. A lower withdrawal threshold indicates mechanical allodynia.
Hot Plate Test
The hot plate test is used to assess the response to a thermal stimulus, measuring thermal hyperalgesia.
-
Procedure:
-
The surface of the hot plate is maintained at a constant temperature (e.g., 52-55°C).
-
Animals are placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.
-
-
Pain Assessment: A shorter latency to respond indicates thermal hyperalgesia. A cut-off time is typically used to prevent tissue damage.
Conclusion
Both A-839977 and Brilliant Blue G demonstrate efficacy in preclinical pain models through their antagonism of the P2X7 receptor. A-839977 has shown robust, dose-dependent effects in a model of chronic inflammatory pain, with a clear link to the inhibition of IL-1β. While BBG has also shown positive effects in models of chronic and neuropathic-like pain, the available data is less extensive, and one study suggests it may have a milder effect on inflammatory pain compared to other P2X antagonists. The species-dependent potency of BBG should also be a consideration for researchers.
The lack of direct comparative studies makes it difficult to definitively state which compound is superior. The choice between A-839977 and BBG for a particular research application will depend on the specific pain model, the animal species being used, and the desired experimental outcomes. Further head-to-head studies are warranted to provide a more definitive comparison of these two P2X7 receptor antagonists.
References
- 1. Involvement of P2X7 receptors in chronic pain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A-839977's Selectivity Profile Against Other P2X7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of inflammatory and neurological disorders. Its activation triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines, making its modulation a key area of interest in drug discovery. A-839977 is a potent and selective antagonist of the P2X7 receptor. This guide provides an objective comparison of the selectivity profile of A-839977 with other notable P2X7 inhibitors, supported by experimental data and detailed methodologies.
Selectivity Profile: A Quantitative Comparison
The inhibitory potency of A-839977 and other P2X7 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). A lower value indicates a higher potency. The following table summarizes the available data for A-839977 and a selection of other P2X7 inhibitors against P2X7 receptors from different species.
| Compound | Human P2X7 IC50 (nM) | Rat P2X7 IC50 (nM) | Mouse P2X7 IC50 (nM) | Other P2X Receptors | Off-Target Effects |
| A-839977 | 20[1][2] | 42[1][2] | 150[1] | Selective for P2X7 | Not extensively reported in provided abstracts |
| JNJ-47965567 | pKi 7.9 (approx. 12.6 nM) | pKi 8.7 (approx. 2 nM) | pIC50 7.5 (approx. 31.6 nM) | Selective over a panel of 50 other receptors, ion channels, and transporters at 1 µM. | At 10 µM, >50% effect at human melatonin 1 receptor and human serotonin transporter. |
| AZD9056 | Potent inhibitor of ATP-induced IL-1β release. | Data not available | Data not available | Selective P2X7 antagonist. | Generally well-tolerated in clinical trials. |
| CE-224,535 | Selective P2X7 receptor antagonist. | Data not available | Data not available | High selectivity against a panel of receptors and channels. | Not efficacious in treating rheumatoid arthritis in a clinical trial. |
| A-740003 | 40 nM | 18 nM | Data not available | Highly selective for P2X7 compared to other P2 receptors. | Data not available |
| A-438079 | pKi 7.1 (approx. 79.4 nM) | pKi 6.7 (approx. 199.5 nM) | Data not available | Data not available | Data not available |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that plays a crucial role in inflammation and cellular responses. Initially, receptor activation leads to the opening of a non-selective cation channel, causing an influx of Na+ and Ca2+ and an efflux of K+. This depolarization and increased intracellular calcium trigger downstream pathways, including the activation of NF-κB and MAP kinases. Prolonged stimulation can lead to the formation of a larger, non-selective pore, which can result in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β.
References
A-839977 Efficacy in IL-1α/β Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the P2X7 receptor antagonist A-839977 with alternative therapeutic strategies targeting the IL-1 signaling pathway. The central focus is the critical role of IL-1α and IL-1β in the antihyperalgesic efficacy of A-839977, as demonstrated in knockout mouse models.
Executive Summary
A-839977, a selective P2X7 receptor antagonist, has shown significant promise in preclinical models of inflammatory pain. However, its efficacy is entirely dependent on a functional IL-1 signaling pathway. In mice lacking both IL-1α and IL-1β, the pain-relieving effects of A-839977 are completely abolished[1]. This highlights the compound's mechanism of action, which involves inhibiting the release of IL-1β[1]. This guide compares A-839977 with other P2X7 receptor antagonists and alternative strategies that directly target the IL-1 pathway, such as IL-1 receptor antagonists and caspase-1 inhibitors.
Data Presentation: Comparative Efficacy
The following tables summarize the in vivo efficacy of A-839977 and its alternatives in rodent models of inflammatory pain.
Table 1: Efficacy of P2X7 Receptor Antagonists in Inflammatory Pain Models
| Compound | Animal Model | Pain Assessment | Efficacy (ED50 or % Inhibition) | Species | Reference |
| A-839977 | CFA-induced thermal hyperalgesia | Hargreaves Test | ED50 = 40 µmol/kg, i.p. (wild-type) | Mouse | [1] |
| A-839977 | CFA-induced thermal hyperalgesia | Hargreaves Test | No effect (IL-1α/β knockout) | Mouse | [1] |
| A-740003 | CFA-induced inflammatory pain | Not specified | Dose-dependent antinociception | Rat | [2] |
| JNJ-47965567 | Neuropathic pain model | Not specified | Modest, yet significant efficacy | Rat |
Table 2: Efficacy of IL-1 Pathway Inhibitors in Inflammatory Pain Models
| Compound | Mechanism of Action | Animal Model | Pain Assessment | Efficacy | Species | Reference |
| Anakinra | IL-1 Receptor Antagonist | CFA-induced thermal hyperalgesia | Hargreaves Test | 300 mg/kg, s.c. prevented hyperalgesia | Mouse | |
| Anakinra | CFA-induced mechanical hyperalgesia | Von Frey Test | 300 mg/kg, s.c. partially reversed hyperalgesia | Mouse | ||
| VX-765 | Caspase-1 Inhibitor | Collagen-induced arthritis | Clinical scores | Significant reduction in joint scores | Mouse |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is widely used to induce a persistent inflammatory state and associated pain hypersensitivity.
-
Animals: Male C57BL/6J mice (for wild-type studies) and corresponding IL-1α/β knockout mice are used.
-
Induction of Inflammation: A single intraplantar injection of 20 µL of Complete Freund's Adjuvant (CFA) (1 mg/mL of heat-killed Mycobacterium tuberculosis suspended in an oil/saline emulsion) is administered into the plantar surface of the left hind paw.
-
Time Course: Thermal hyperalgesia and mechanical allodynia typically develop within hours and persist for several days to weeks. Behavioral testing is often performed at baseline (before CFA injection) and at various time points post-injection (e.g., 24, 48, 72 hours).
-
Drug Administration: A-839977 or other test compounds are typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at specified doses and time points relative to the CFA injection and/or behavioral testing.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
The Hargreaves test measures the latency of paw withdrawal from a radiant heat source, indicating thermal sensitivity.
-
Apparatus: A commercially available plantar test apparatus (e.g., Ugo Basile) is used. The apparatus consists of a glass platform and a movable radiant heat source.
-
Procedure:
-
Mice are individually placed in Plexiglas chambers on the glass platform and allowed to acclimate for at least 30 minutes.
-
The radiant heat source is positioned under the plantar surface of the hind paw.
-
The heat source is activated, and the time taken for the mouse to withdraw its paw is automatically recorded.
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
The procedure is typically repeated 3-5 times for each paw, with a minimum of 5 minutes between measurements.
-
The average paw withdrawal latency is calculated.
-
Assessment of Mechanical Allodynia (von Frey Test)
The von Frey test assesses the withdrawal threshold to a mechanical stimulus, indicating sensitivity to touch.
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness is used.
-
Procedure:
-
Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
The von Frey filaments are applied from underneath the mesh to the plantar surface of the hind paw.
-
The filament is applied with enough force to cause it to bend slightly and is held for 3-5 seconds.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. The test begins with a filament in the middle of the range. If there is a response, a weaker filament is used next. If there is no response, a stronger filament is used. This is repeated for a set number of stimuli after the first response.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this comparative guide.
References
A Comparative Guide to A-839977's Efficacy on Dorsal Horn Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of A-839977, a selective P2X7 receptor antagonist, with other relevant compounds in the context of its effects on dorsal horn neurons and its potential as an analgesic. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.
Mechanism of Action: Targeting the P2X7 Receptor in Pain Signaling
A-839977 exerts its effects by selectively blocking the P2X7 receptor, an ATP-gated ion channel.[1] In the dorsal horn of the spinal cord, the P2X7 receptor is predominantly expressed on microglia, the resident immune cells of the central nervous system.[2] Activation of these receptors by ATP, a molecule released during tissue injury and inflammation, triggers a signaling cascade that leads to the maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1] IL-1β plays a crucial role in sensitizing dorsal horn neurons, thereby amplifying pain signals. By antagonizing the P2X7 receptor, A-839977 inhibits this inflammatory cascade, reducing the release of IL-1β and consequently dampening the hyperexcitability of dorsal horn neurons involved in pain transmission.[1]
The critical role of IL-1β in the analgesic effect of A-839977 is underscored by studies showing that the compound's antihyperalgesic activity is completely absent in mice lacking the genes for IL-1α and IL-1β.[1]
Figure 1. Signaling pathway of A-839977 in dorsal horn neurons.
Comparative Efficacy of P2X7 Receptor Antagonists
The following tables summarize the in vitro and in vivo efficacy of A-839977 in comparison to other notable P2X7 receptor antagonists.
In Vitro Potency
| Compound | Target | Assay | Species | IC50 (nM) | Reference |
| A-839977 | P2X7R | BzATP-evoked Calcium Influx | Human | 20 | |
| Rat | 42 | ||||
| Mouse | 150 | ||||
| P2X7R | Electrophysiology | Rat | 116 ± 13 | ||
| A-438079 | P2X7R | Electrophysiology | Rat | 550 ± 113 | |
| A-740003 | P2X7R | Calcium Influx | Human | 18 | |
| Rat | 40 | ||||
| AZD9056 | P2X7R | Electrophysiology | Rat | - |
Note: A direct IC50 value for AZD9056 from the same electrophysiology study was not provided in the snippet, though its activity was compared.
In Vivo Analgesic Activity
| Compound | Animal Model | Pain Type | Species | ED50 (µmol/kg, i.p.) | Reference |
| A-839977 | Complete Freund's Adjuvant (CFA) | Inflammatory | Rat | 100 | |
| Complete Freund's Adjuvant (CFA) | Inflammatory | Mouse | 40 | ||
| A-740003 | Chronic Constriction Injury | Neuropathic | Rat | 3-30 (mg/kg, i.p.) | |
| A-438079 | Chronic Constriction Injury | Neuropathic | Rat | 10-100 (µmol/kg, i.p.) |
Note: Direct head-to-head comparative ED50 values for A-740003 and A-438079 against A-839977 in the same pain model were not available in the provided search results. The reported effective dose ranges are included for general comparison.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a comprehensive understanding of the data presented.
In Vivo Electrophysiology of Dorsal Horn Neurons
This protocol is adapted from standard procedures for recording the activity of single dorsal horn neurons in anesthetized rats.
Objective: To measure the effect of A-839977 on the firing rate of dorsal horn neurons in response to noxious stimuli.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Stereotaxic frame
-
Tungsten microelectrodes
-
Amplifier and data acquisition system
-
A-839977 solution for systemic administration
-
Stimulation devices (e.g., von Frey filaments, heat source)
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Perform a laminectomy to expose the lumbar spinal cord.
-
Carefully remove the dura mater to access the dorsal horn.
-
Lower a tungsten microelectrode into the dorsal horn to isolate a single neuron that responds to noxious peripheral stimulation (e.g., pinch, heat).
-
Record the baseline spontaneous and evoked firing activity of the neuron.
-
Administer A-839977 systemically (e.g., intraperitoneally or intravenously).
-
Continuously record the neuronal activity and re-evaluate the responses to the same noxious stimuli at various time points post-administration.
-
Analyze the data to determine the percentage of inhibition of neuronal firing caused by A-839977.
Figure 2. Workflow for in vivo electrophysiology experiments.
Calcium Imaging of Dorsal Horn Neurons
This protocol outlines the general steps for measuring changes in intracellular calcium in dorsal horn neurons in response to P2X7 receptor activation and its blockade by A-839977.
Objective: To visualize and quantify the inhibitory effect of A-839977 on ATP-induced calcium influx in dorsal horn neurons.
Materials:
-
Primary dorsal horn neuron cultures or spinal cord slices
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscope with an imaging system
-
ATP or BzATP (P2X7 receptor agonist)
-
A-839977 solution
-
Perfusion system
Procedure:
-
Load the dorsal horn neurons with a calcium indicator dye.
-
Mount the culture dish or slice on the microscope stage and perfuse with a physiological saline solution.
-
Establish a baseline fluorescence signal.
-
Apply the P2X7 receptor agonist (e.g., BzATP) to the perfusion solution to induce calcium influx and record the change in fluorescence.
-
Wash out the agonist to allow the fluorescence to return to baseline.
-
Pre-incubate the neurons with A-839977 for a specified period.
-
Re-apply the P2X7 receptor agonist in the continued presence of A-839977 and record the fluorescence change.
-
Analyze the data by calculating the ratio of fluorescence intensities to determine the percentage of inhibition of the calcium response by A-839977.
IL-1β Release Assay from Microglia
This protocol describes a method to measure the release of IL-1β from primary microglia or microglial cell lines.
Objective: To determine the ability of A-839977 to inhibit ATP-induced IL-1β release from microglia.
Materials:
-
Primary microglial cultures or a microglial cell line (e.g., BV-2)
-
Lipopolysaccharide (LPS) for priming
-
ATP or BzATP
-
A-839977 solution
-
ELISA kit for IL-1β quantification
Procedure:
-
Culture microglia in appropriate well plates.
-
Prime the cells with LPS for several hours to induce the expression of pro-IL-1β.
-
Wash the cells to remove the LPS.
-
Pre-treat the cells with varying concentrations of A-839977.
-
Stimulate the cells with a P2X7 receptor agonist (e.g., ATP or BzATP) to trigger the processing and release of mature IL-1β.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value of A-839977 for the inhibition of IL-1β release.
Conclusion
A-839977 is a potent and selective P2X7 receptor antagonist that demonstrates significant efficacy in attenuating the activity of dorsal horn neurons and reducing pain in preclinical models. Its mechanism of action, centered on the inhibition of IL-1β release from microglia, provides a clear rationale for its analgesic properties. Comparative data, where available, suggests A-839977 has a favorable potency profile. Further head-to-head in vivo studies with other P2X7 antagonists would be beneficial to fully delineate its comparative therapeutic potential. The experimental protocols provided herein offer a framework for the continued investigation of A-839977 and other P2X7-targeting compounds in the field of pain research.
References
A-839977: A Comparative Guide to its P2X Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of A-839977, a potent antagonist of the P2X7 receptor, with other members of the P2X receptor family. The information presented herein is supported by experimental data to aid in the evaluation of A-839977 as a selective pharmacological tool.
Executive Summary
A-839977 is a highly selective antagonist of the P2X7 receptor, demonstrating potent inhibitory activity in the nanomolar range for human, rat, and mouse orthologs.[1] Its selectivity is a critical attribute, ensuring that its pharmacological effects can be confidently attributed to the blockade of P2X7. This guide presents a detailed comparison of its activity across various P2X receptor subtypes, outlines the experimental protocols used to determine this selectivity, and illustrates the key signaling pathways involved.
Data Presentation: A-839977 Cross-reactivity Profile
The following table summarizes the inhibitory activity of A-839977 against a panel of P2X receptor subtypes. The data, presented as IC50 values, clearly indicates the high selectivity of A-839977 for the P2X7 receptor.
| Receptor Subtype | Species | IC50 (nM) | Reference |
| P2X7 | Human | 20 | [1] |
| Rat | 42 | [1] | |
| Mouse | 150 | [1] | |
| P2X1 | Human | >10,000 | [2] |
| P2X2 | Rat | >10,000 | |
| P2X3 | Human | >10,000 | |
| P2X2/3 | Rat | >10,000 | |
| P2X4 | Human | >10,000 | |
| P2X5 | Human | >10,000 |
Note: IC50 values for P2X1, P2X2, P2X3, P2X2/3, P2X4, and P2X5 are often reported as greater than 10 µM, indicating a lack of significant inhibitory activity at concentrations where P2X7 is potently blocked.
Mandatory Visualization
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events, most notably the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines.
Experimental Workflow for Assessing P2X Antagonist Selectivity
The following diagram illustrates a typical workflow for determining the selectivity of a compound like A-839977 across different P2X receptor subtypes using a fluorescence-based calcium influx assay.
Experimental Protocols
The selectivity of A-839977 is primarily determined through in vitro functional assays that measure the inhibition of agonist-induced P2X receptor activation. The most common methods are detailed below.
Calcium Influx Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) following P2X receptor activation.
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing individual human or rodent P2X receptor subtypes (P2X1-P2X7).
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
P2X receptor agonist (e.g., ATP, BzATP)
-
A-839977
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
-
Protocol:
-
Seed the cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of A-839977 or vehicle control for a specified period (e.g., 15-30 minutes).
-
Use a fluorescence plate reader to measure baseline fluorescence.
-
Add the P2X receptor agonist to stimulate the cells and continue to measure fluorescence intensity over time.
-
The increase in fluorescence, corresponding to the influx of calcium, is used to determine the level of receptor activation.
-
Data is normalized to the control response (agonist alone), and concentration-response curves are generated to calculate the IC50 value of A-839977 for each P2X subtype.
-
YO-PRO-1 Uptake Assay
This assay is particularly useful for P2X7 receptors, as their activation leads to the formation of a large pore permeable to larger molecules like the fluorescent dye YO-PRO-1.
-
Cell Lines: Cell lines endogenously or recombinantly expressing the P2X7 receptor (e.g., THP-1 monocytes, HEK293-P2X7).
-
Reagents:
-
YO-PRO-1 iodide
-
P2X7 receptor agonist (e.g., BzATP)
-
A-839977
-
Assay buffer
-
-
Protocol:
-
Plate cells in a 96-well plate.
-
Pre-incubate the cells with different concentrations of A-839977.
-
Add the P2X7 agonist along with YO-PRO-1 dye.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Measure the fluorescence of intracellular YO-PRO-1, which increases upon binding to nucleic acids.
-
The level of fluorescence is proportional to the degree of pore formation.
-
Calculate IC50 values by analyzing the inhibition of agonist-induced YO-PRO-1 uptake by A-839977.
-
Interleukin-1β (IL-1β) Release Assay
This assay measures the downstream consequence of P2X7 receptor activation in immune cells, which is the processing and release of the pro-inflammatory cytokine IL-1β.
-
Cell Lines: Immune cells such as human THP-1 monocytes, differentiated into a macrophage-like phenotype, or primary macrophages.
-
Reagents:
-
Lipopolysaccharide (LPS) for priming the cells to express pro-IL-1β.
-
P2X7 receptor agonist (e.g., ATP, BzATP).
-
A-839977.
-
ELISA kit for human IL-1β.
-
-
Protocol:
-
Prime the cells with LPS for several hours to induce the expression of pro-IL-1β.
-
Wash the cells to remove the LPS.
-
Pre-treat the cells with various concentrations of A-839977.
-
Stimulate the cells with a P2X7 agonist for a specific duration (e.g., 30-60 minutes).
-
Collect the cell culture supernatant.
-
Quantify the amount of mature IL-1β in the supernatant using an ELISA kit.
-
Determine the IC50 value of A-839977 for the inhibition of IL-1β release.
-
Conclusion
The experimental data overwhelmingly supports the classification of A-839977 as a potent and highly selective P2X7 receptor antagonist. Its negligible activity at other P2X receptor subtypes, even at high concentrations, makes it an invaluable tool for investigating the physiological and pathological roles of the P2X7 receptor without the confounding effects of off-target interactions. Researchers and drug development professionals can confidently utilize A-839977 in their studies to elucidate the specific contributions of P2X7 signaling in various biological processes.
References
A Comparative Analysis of the Pharmacokinetic Profiles of P2X7 Receptor Antagonists: A 839977 and AZ11645373
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the pharmacokinetic and pharmacodynamic properties of two prominent P2X7 receptor antagonists, A-839977 and AZ11645373.
This guide provides a comprehensive comparison of A-839977 and AZ11645373, two selective antagonists of the P2X7 receptor, an ion channel implicated in inflammatory and neuropathic pain pathways. Understanding the distinct pharmacokinetic and pharmacodynamic characteristics of these compounds is crucial for their application in preclinical research and potential therapeutic development.
At a Glance: Key Pharmacokinetic and In Vitro Potency Differences
| Parameter | A-839977 | AZ11645373 |
| Mechanism of Action | Selective P2X7 Receptor Antagonist | Selective, Non-competitive, Allosteric P2X7 Receptor Antagonist |
| Species Selectivity | Potent against human, rat, and mouse P2X7 | Highly selective for human P2X7; >500-fold less effective at rat P2X7 |
| In Vitro Potency (IC50) | Human: 20 nM (BzATP-evoked Ca2+ influx) Rat: 42 nM (BzATP-evoked Ca2+ influx) Mouse: 150 nM (BzATP-evoked Ca2+ influx) | Human: 5-20 nM (KB values, various assays); 90 nM (ATP-evoked IL-1β release) |
| In Vivo Efficacy | Reduces inflammatory and neuropathic pain in animal models.[1][2] ED50 = 100 µmol/kg (i.p.) in rats (CFA model).[2] | Effective in in vitro models of inflammation.[3] |
| Central Nervous System (CNS) Penetration | CNS penetrant. | Data not available. |
Signaling Pathway of P2X7 Receptor Antagonism
The P2X7 receptor, when activated by extracellular ATP, facilitates the influx of cations such as Ca2+ and Na+. This triggers a downstream signaling cascade involving the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines, primarily Interleukin-1β (IL-1β). Both A-839977 and AZ11645373 exert their effects by blocking this pathway, albeit through different mechanisms of antagonism.
Experimental Methodologies
The data presented in this guide are based on established experimental protocols for characterizing P2X7 receptor antagonists.
Calcium Influx Assay
This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.
Experimental Workflow:
Methodology:
-
Cell Culture: Cells stably expressing the P2X7 receptor (e.g., HEK293 or THP-1 cells) are seeded in 96-well plates and cultured overnight.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The cells are incubated to allow for dye uptake.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the antagonist (A-839977 or AZ11645373) or vehicle control.
-
Agonist Stimulation: A P2X7 receptor agonist, such as ATP or BzATP, is added to the wells to stimulate calcium influx.
-
Fluorescence Measurement: Changes in intracellular fluorescence, corresponding to changes in calcium concentration, are measured using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition at each antagonist concentration is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.
IL-1β Release Assay
This assay quantifies the inhibition of IL-1β release from immune cells following P2X7 receptor activation.
Experimental Workflow:
Methodology:
-
Cell Culture and Priming: Immune cells, such as human THP-1 monocytes, are cultured and then primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Compound Incubation: The primed cells are then treated with various concentrations of A-839977, AZ11645373, or a vehicle control.
-
Agonist Stimulation: Following incubation with the antagonist, the cells are stimulated with a P2X7 agonist like ATP to trigger the processing and release of mature IL-1β.
-
Supernatant Collection: The cell culture supernatants are collected after a defined incubation period.
-
Quantification of IL-1β: The concentration of IL-1β in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of the antagonist is determined by comparing the amount of IL-1β released in the presence of the compound to the amount released by the vehicle-treated control.
Discussion and Conclusion
A-839977 and AZ11645373 are both potent antagonists of the P2X7 receptor, yet they exhibit critical differences in their pharmacokinetic and pharmacodynamic profiles.
A-839977 demonstrates broad species reactivity, with potent inhibition of human, rat, and mouse P2X7 receptors.[1] Its ability to penetrate the CNS and its demonstrated efficacy in animal models of inflammatory and neuropathic pain make it a valuable tool for in vivo studies investigating the role of P2X7 in central and peripheral pain pathways.
AZ11645373 , in contrast, displays remarkable species selectivity, with significantly higher potency for the human P2X7 receptor compared to its rodent counterparts. This makes it an excellent tool for studies involving human cells and tissues, but its utility in standard rodent models is limited. Its non-competitive, allosteric mechanism of action provides a different mode of receptor inhibition compared to competitive antagonists.
The choice between A-839977 and AZ11645373 will largely depend on the specific research question and the experimental system being used. For in vivo studies in rodents and investigations requiring CNS penetration, A-839977 is the more suitable candidate. For in vitro experiments using human cells or when a highly selective human P2X7 antagonist is required, AZ11645373 is the preferred compound.
Further research is warranted to fully elucidate the in vivo pharmacokinetic properties of AZ11645373, including its oral bioavailability, plasma half-life, and CNS penetration, which would provide a more complete comparison with A-839977. Nevertheless, the existing data clearly highlight the distinct advantages and limitations of each compound, guiding researchers in their selection of the most appropriate tool for their P2X7-related investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P2X7 Receptor Antagonists: A-839977 versus Oxidized ATP
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist is critical for the accurate investigation of the P2X7 receptor's role in physiological and pathological processes. This guide provides an objective comparison of two commonly used P2X7 antagonists, the small molecule A-839977 and the irreversible inhibitor oxidized ATP (oATP), supported by experimental data.
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation, immunity, and neuropathic pain. Its activation triggers a cascade of downstream signaling events, making it a prime target for therapeutic intervention. Understanding the distinct characteristics of available antagonists is paramount for designing and interpreting experiments.
Performance and Properties: A Head-to-Head Comparison
A-839977 has emerged as a potent and selective P2X7 receptor antagonist, while oATP, a historically used tool compound, exhibits a broader and less specific mechanism of action. The key differences in their pharmacological profiles are summarized below.
Quantitative Data Summary
| Parameter | A-839977 | Oxidized ATP (oATP) |
| Mechanism of Action | Selective, non-competitive, allosteric antagonist[1][2][3] | Irreversible, competitive antagonist; forms Schiff bases with lysine residues[4][5] |
| Potency (IC₅₀) | Human: ~20 nM Rat: ~42 nM Mouse: ~150 nM | Micromolar range (e.g., 173-285 µM in J774.G8 cells); highly variable depending on cell type and conditions. |
| Selectivity | High for P2X7 receptor | Low; significant off-target effects on other P2 receptors (P2X1, P2Y1) and ecto-ATPases. Also shows P2X7-independent anti-inflammatory effects. |
| Reversibility | Reversible | Irreversible |
| Onset of Action | Rapid | Requires prolonged pre-incubation (1-2 hours) |
| In Vivo Efficacy (ED₅₀) | ~100 µmol/kg (i.p.) in rat CFA model ~40 µmol/kg (i.p.) in mouse CFA model | Data on specific ED₅₀ values are limited due to its non-specific effects. |
| CNS Penetrance | Yes | Not reported to be CNS penetrant. |
Mechanism of Action and Signaling Pathways
The P2X7 receptor, upon binding to extracellular ATP, undergoes a conformational change that opens a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux. Prolonged activation can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. This triggers a variety of downstream signaling pathways, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β, as well as the activation of transcription factors such as NF-κB.
A-839977 and oATP inhibit P2X7 receptor function through distinct mechanisms at the molecular level.
Experimental Protocols
Accurate assessment of P2X7 antagonist potency and efficacy relies on robust experimental methodologies. Below are summaries of key in vitro assays.
Calcium Influx Assay
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human, rat, or mouse P2X7 receptor are cultured to 80-90% confluency.
-
Cell Plating: Cells are seeded into 96-well black, clear-bottom plates and allowed to attach overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS) at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of the antagonist (A-839977 or oATP) or vehicle control for a specified period (e.g., 30 minutes for A-839977, 1-2 hours for oATP).
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence microplate reader. A P2X7 agonist, such as BzATP, is added to the wells, and the fluorescence intensity is measured kinetically.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is calculated. The inhibitory effect of the antagonist is determined by comparing the response in the presence of the antagonist to the vehicle control. IC₅₀ values are calculated from the dose-response curves.
Dye Uptake Assay (YO-PRO-1)
This assay assesses the formation of the large-conductance pore associated with P2X7 activation.
Methodology:
-
Cell Preparation: Similar to the calcium influx assay, P2X7-expressing cells are seeded in 96-well plates.
-
Compound Incubation: Cells are pre-incubated with the antagonist or vehicle.
-
Stimulation and Dye Addition: A solution containing both the P2X7 agonist (e.g., ATP or BzATP) and a fluorescent dye that is normally membrane-impermeant, such as YO-PRO-1 (final concentration ~1 µM), is added to the wells.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader, and the increase in intracellular fluorescence is measured kinetically over 30-60 minutes.
-
Data Analysis: The rate of dye uptake is determined, and the percentage of inhibition by the antagonist is calculated to determine its IC₅₀.
IL-1β Release Assay
This assay quantifies the functional downstream consequence of P2X7 inhibition on inflammatory cytokine release.
Methodology:
-
Cell Priming: Immune cells, such as human THP-1 monocytes differentiated into macrophages, are primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Antagonist Treatment: The primed cells are then treated with various concentrations of the P2X7 antagonist or vehicle.
-
P2X7 Stimulation: The cells are subsequently stimulated with a P2X7 agonist (e.g., ATP) for 30-60 minutes to activate the NLRP3 inflammasome and caspase-1, leading to the cleavage of pro-IL-1β and the release of mature IL-1β.
-
Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition of IL-1β release is calculated for each antagonist concentration to determine the IC₅₀.
Conclusion and Recommendations
Based on the available evidence, A-839977 offers significant advantages over oATP for the study of the P2X7 receptor. Its high potency, selectivity, and reversible, allosteric mechanism of action make it a reliable tool for dissecting the specific contributions of P2X7 to cellular and systemic processes. The well-defined pharmacology and CNS penetrance of A-839977 further extend its utility to in vivo studies of neurological and psychiatric disorders where P2X7 is implicated.
References
- 1. scbt.com [scbt.com]
- 2. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
A 839977 and its advantages over non-selective purinergic antagonists
A Comparative Guide to A-839977 Versus Non-Selective Purinergic Antagonists for Researchers, Scientists, and Drug Development Professionals.
In the intricate landscape of purinergic signaling, the P2X7 receptor stands out as a key player in inflammation, immune responses, and neuropathic pain. Its role as a therapeutic target has driven the development of numerous antagonists. Among these, A-839977 has emerged as a highly potent and selective antagonist of the P2X7 receptor. This guide provides an objective comparison of A-839977 with classical non-selective purinergic antagonists, such as Suramin and Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), supported by experimental data to highlight its distinct advantages in research and drug development.
The Critical Advantage of Selectivity
The primary advantage of A-839977 lies in its remarkable selectivity for the P2X7 receptor. Non-selective antagonists, like Suramin and PPADS, interact with a broad range of P2X and P2Y receptors, leading to a complex pharmacological profile and the potential for off-target effects. This lack of specificity can confound experimental results and introduce undesirable side effects in therapeutic applications. A-839977, in stark contrast, offers a focused mechanism of action, allowing for the precise interrogation of P2X7 receptor function.
Quantitative Comparison of Antagonist Potency
The following tables summarize the inhibitory potency (IC50) of A-839977, Suramin, and PPADS across a range of purinergic receptors. The data clearly illustrates the superior selectivity of A-839977.
Table 1: Inhibitory Potency (IC50) of A-839977 at P2X7 Receptors
| Species | IC50 (nM) |
| Human | 20[1][2][3][4] |
| Rat | 42[1] |
| Mouse | 150 |
Table 2: Inhibitory Potency (IC50) of Non-Selective Antagonists at Various Purinergic Receptors
| Antagonist | Receptor | IC50 (µM) |
| PPADS | P2X1 | 1 - 2.6 |
| P2X2 | 1 - 2.6 | |
| P2X3 | 1 - 2.6 | |
| P2X5 | 1 - 2.6 | |
| P2Y1 | ~10 | |
| P2Y2 | ~900 | |
| P2Y4 | ~15,000 | |
| Suramin | P2X1 | ~10-100 |
| P2X2 | Weak antagonist | |
| P2X3 | ~10-100 | |
| P2Y1 | ~1.7 | |
| P2Y2 | ~48 |
Note: IC50 values for Suramin are approximate and can vary depending on the experimental conditions. It is a known inhibitor of a wide range of P2 receptors in the low to high micromolar range.
P2X7 Receptor Signaling and Antagonist Intervention
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events, including ion flux and the release of pro-inflammatory cytokines. A-839977 effectively blocks these downstream signaling pathways by specifically binding to the P2X7 receptor.
Caption: P2X7 receptor signaling pathway and the inhibitory action of A-839977.
Experimental Protocols
To assess the efficacy and selectivity of P2X7 antagonists, a series of in vitro assays are commonly employed. Below are detailed methodologies for key experiments.
Calcium Influx Assay
This assay measures the ability of an antagonist to block the influx of calcium ions through the P2X7 receptor channel upon agonist stimulation.
Experimental Workflow:
Caption: Workflow for a calcium influx assay to determine antagonist potency.
Methodology:
-
Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing the P2X7 receptor (e.g., HEK293, THP-1) in a 96-well black, clear-bottom plate.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Antagonist Incubation: Remove the dye solution and add the buffer containing various concentrations of the antagonist (A-839977, Suramin, or PPADS) or vehicle control. Incubate for a predetermined time.
-
Signal Detection: Place the plate in a fluorescence plate reader. Record the baseline fluorescence for a short period.
-
Agonist Stimulation: Add a P2X7 receptor agonist, such as Benzoylbenzoyl-ATP (BzATP), to all wells simultaneously using an automated injector.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. The percentage of inhibition at each antagonist concentration is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
Dye Uptake Assay (YO-PRO-1)
Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore. This assay measures the antagonist's ability to prevent the uptake of a fluorescent dye, such as YO-PRO-1, through this pore.
Methodology:
-
Cell Preparation: Prepare cells expressing the P2X7 receptor in a 96-well plate as described for the calcium influx assay.
-
Incubation: Incubate the cells with various concentrations of the antagonist or vehicle control in a low-divalent cation solution containing the YO-PRO-1 dye.
-
Agonist Stimulation: Add a P2X7 receptor agonist (e.g., BzATP).
-
Fluorescence Measurement: After a specific incubation period, measure the fluorescence of the intracellularly accumulated YO-PRO-1 using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence indicates pore formation and dye uptake. Calculate the percentage of inhibition and determine the IC50 value for each antagonist.
IL-1β Release Assay
Activation of the P2X7 receptor in immune cells, such as macrophages, triggers the processing and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). This assay quantifies the ability of an antagonist to inhibit this release.
Methodology:
-
Cell Priming: Culture immune cells (e.g., LPS-primed primary macrophages or THP-1 monocytes) in a multi-well plate. Priming with lipopolysaccharide (LPS) is often necessary to induce the expression of pro-IL-1β.
-
Antagonist Treatment: Treat the primed cells with various concentrations of the antagonist or vehicle control.
-
Agonist Stimulation: Stimulate the cells with a P2X7 receptor agonist (e.g., ATP or BzATP) for a defined period.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Determine the percentage of inhibition of IL-1β release for each antagonist concentration and calculate the IC50 value. The antihyperalgesic effects of P2X7 receptor blockade are mediated by blocking the release of IL-1beta.
Conclusion
A-839977 represents a significant advancement in the pharmacological toolkit for studying the P2X7 receptor. Its high potency and, most importantly, its exceptional selectivity, provide researchers with a precise instrument to dissect the role of P2X7 in health and disease without the confounding variables introduced by non-selective antagonists like Suramin and PPADS. For drug development professionals, the focused activity of A-839977 offers a more direct path to therapeutic intervention with a potentially cleaner side-effect profile. The use of A-839977 in preclinical studies will undoubtedly yield more reliable and translatable data, accelerating the journey towards novel therapies targeting the P2X7 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 美国GlpBio - A 839977 | P2X7 antagonist,potent and selective | Cas# 870061-27-1 [glpbio.cn]
Safety Operating Guide
Proper Disposal and Handling of A-839977: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management of chemical compounds is paramount for laboratory safety and experimental integrity. This document provides essential safety and logistical information for the handling and disposal of A-839977, a potent and selective P2X7 receptor antagonist. Adherence to these procedures is critical for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before handling A-839977, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, should be worn at all times. All handling of the solid compound and the preparation of solutions should be conducted in a chemical fume hood to prevent inhalation of dust or aerosols.[1]
Storage:
-
Stock Solutions: Store at -20°C for up to one year or at -80°C for up to two years.[2]
-
Solid Compound: Store at +4°C.
Proper Disposal Procedures
The disposal of A-839977 and any contaminated materials must be carried out in accordance with national, state, and local regulations for hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired A-839977 solid, as well as grossly contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing A-839977 should be collected in a separate, compatible, and labeled hazardous liquid waste container. Do not dispose of A-839977 solutions down the drain. [1]
-
Contaminated Labware: Disposable labware (e.g., flasks, tubes) that has come into contact with A-839977 should be treated as chemical waste.
-
-
Container Management:
-
Use only approved, leak-proof containers for hazardous waste.
-
Ensure containers are properly sealed and labeled with the full chemical name ("A-839977") and any relevant hazard warnings.
-
-
Collection and Removal:
-
Arrange for the collection of the hazardous waste by a specialized and licensed disposal company.[1] Follow your institution's specific procedures for hazardous waste pickup.
-
Quantitative Data Summary
The following tables summarize key quantitative data for A-839977.
| Parameter | Value | Species | Reference |
| IC₅₀ | 20 nM | Human | |
| 42 nM | Rat | ||
| 150 nM | Mouse | ||
| ED₅₀ | 100 µmol/kg (i.p.) | Rat | |
| 40 µmol/kg (i.p.) | Mouse |
Table 1: In Vitro and In Vivo Efficacy of A-839977. IC₅₀ values represent the concentration of A-839977 required to inhibit 50% of the BzATP-evoked calcium influx in recombinant P2X7 receptors. ED₅₀ values represent the dose required to produce a half-maximal antihyperalgesic effect in a model of inflammatory pain.
Experimental Protocols
BzATP-Evoked Calcium Influx Assay
This protocol describes a method to measure the inhibitory effect of A-839977 on P2X7 receptor activation, quantified by changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 IU/ml penicillin, and 100 µg/ml streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Loading:
-
Harvest THP-1 cells and wash with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) by incubating at 37°C for 30-60 minutes.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of A-839977 or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation and Measurement:
-
Place the cell plate into a fluorescence plate reader.
-
Initiate fluorescence recording to establish a baseline.
-
Add the P2X7 receptor agonist, Benzoylbenzoyl-ATP (BzATP), to a final concentration known to elicit a robust calcium response (e.g., 100-300 µM).
-
Continue recording the fluorescence intensity for several minutes to capture the peak and subsequent decay of the calcium signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response for each well.
-
Normalize the data to the vehicle control response.
-
Plot the normalized response against the concentration of A-839977 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
IL-1β Release Assay
This protocol outlines a method to assess the ability of A-839977 to block P2X7-mediated release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) from human THP-1 cells.
Methodology:
-
Cell Culture and Priming:
-
Culture THP-1 cells as described above.
-
To induce the expression of pro-IL-1β, prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-24 hours.
-
-
Compound Incubation:
-
Wash the primed cells to remove LPS.
-
Pre-incubate the cells with various concentrations of A-839977 or vehicle control for 30-60 minutes at 37°C.
-
-
Stimulation:
-
Stimulate the cells with a P2X7 agonist, such as ATP or BzATP (e.g., 5 mM ATP for 30 minutes), to activate the NLRP3 inflammasome and induce the cleavage and release of mature IL-1β.
-
-
Supernatant Collection:
-
Centrifuge the cell plates to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
Quantification of IL-1β:
-
Measure the concentration of IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the IL-1β standards provided in the ELISA kit.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
Determine the inhibitory effect of A-839977 by comparing the IL-1β concentrations in the compound-treated wells to the vehicle-treated controls.
-
Visualizations
P2X7 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the P2X7 receptor, which is antagonized by A-839977.
Caption: A-839977 blocks ATP-mediated activation of the P2X7 receptor.
Experimental Workflow for A-839977 Efficacy Testing
The diagram below outlines the general workflow for evaluating the inhibitory activity of A-839977.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
